1-Chloromethyl-1H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMFQMREJNQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395823 | |
| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84387-62-2 | |
| Record name | 1-(Chloromethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84387-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
An In-Depth Technical Guide to 1-Chloromethyl-1H-1,2,4-triazole: A Cornerstone for Modern Drug Discovery
The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of aromaticity, metabolic stability, and capacity for hydrogen bonding and metal coordination has cemented its role in a multitude of therapeutic agents.[1] Molecules built upon this core structure exhibit a wide spectrum of biological activities, including antifungal, antiviral, anti-inflammatory, and antianxiety properties.[2][3][4]
Within this versatile chemical family, This compound emerges as a pivotal synthetic building block.[1] Its significance lies in the elegant fusion of a stable, aromatic 1,2,4-triazole ring with a highly reactive chloromethyl group.[1] This arrangement renders the molecule an exceptionally versatile intermediate, enabling chemists to readily introduce the triazole pharmacophore into more complex molecular architectures through straightforward nucleophilic substitution reactions.[1] This guide offers a comprehensive exploration of its chemical structure, properties, synthesis, and critical applications for professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound (CAS No: 84387-62-2) is characterized by a chloromethyl (-CH₂Cl) group attached to the nitrogen atom at position 1 of the 1H-1,2,4-triazole ring.[1] The aromatic triazole ring provides a stable anchor, while the chlorine atom on the adjacent methylene carbon acts as an excellent leaving group, making this carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in synthetic chemistry.[1]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source |
| CAS Number | 84387-62-2 | [5][6] |
| Molecular Formula | C₃H₄ClN₃ | [5] |
| Molecular Weight | 117.54 g/mol | [5] |
| Density | 1.44 g/cm³ | [5] |
| Boiling Point | 237.6°C at 760 mmHg | [5] |
| Flash Point | 97.5°C | [5] |
| InChI Key | PXNMFQMREJNQQT-UHFFFAOYSA-N | [1] |
| Physical Form | Solid |
Synthesis and Purification: A Validated Protocol
The preparation of this compound is most commonly and efficiently achieved via a two-step process starting from 1H-1,2,4-triazole.[1] This method is advantageous due to its high yields (often exceeding 92%) and straightforward execution.[1] The causality behind this two-step approach is rooted in control and efficiency; creating the hydroxymethyl intermediate first allows for a clean and specific chlorination, avoiding unwanted side reactions that could occur in a one-pot chloromethylation.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(Hydroxymethyl)-1,2,4-triazole
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine 1H-1,2,4-triazole and paraformaldehyde.
-
Acid Addition: Slowly add hydrochloric acid to the mixture. The reaction is often performed under solvent-free conditions.[1]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically neutralized and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude 1-(hydroxymethyl)-1,2,4-triazole intermediate.
Step 2: Chlorination to this compound
-
Reagent Preparation: Dissolve the crude 1-(hydroxymethyl)-1,2,4-triazole from Step 1 in a suitable anhydrous solvent, such as chloroform, in a flask fitted with a reflux condenser and a dropping funnel.[1]
-
Chlorinating Agent Addition: Cool the solution in an ice bath (0°C). Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel.[7] Thionyl chloride is a superior choice for this conversion as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours to drive the reaction to completion.[7]
-
Purification & Validation: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.[7] The resulting residue can be purified by crystallization. The identity and purity of the final product, this compound, must be validated through spectroscopic methods (¹H NMR, ¹³C NMR) and melting point analysis.
Synthesis Workflow Diagram
Caption: Key nucleophilic substitution pathways of this compound.
Application in Drug Development: A Case Study in Antifungal Agents
The 1,2,4-triazole scaffold is the cornerstone of the "azole" class of antifungal drugs, which includes blockbuster agents like fluconazole and voriconazole. [2][8]These drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [2][4][9] this compound serves as an ideal starting material for synthesizing novel antifungal candidates. By reacting it with various substituted phenols or other nucleophilic heterocyclic cores, researchers can rapidly generate libraries of compounds. These compounds retain the essential triazole "head" group responsible for coordinating with the heme iron in the CYP51 active site, while the newly introduced "tail" can be modified to optimize potency, selectivity, and pharmacokinetic properties. [8][10]
Spectroscopic Characterization
Confirmation of the structure of this compound and its derivatives is achieved through standard spectroscopic techniques.
| Technique | Key Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Chloromethyl protons (-CH₂Cl) | Singlet, δ ≈ 3.5–4.0 ppm [1] |
| Triazole ring protons | Multiplets, δ ≈ 7.0–8.5 ppm [1] | |
| ¹³C NMR | Chloromethyl carbon (-CH₂Cl) | Signal in the aliphatic region |
| Triazole ring carbons | Signals in the aromatic region (δ ≈ 140-150 ppm) [11] | |
| IR Spectroscopy | C-H (aromatic) vibrations | ~3100 cm⁻¹ [1] |
| C=N, N=N stretching | ~1500-1600 cm⁻¹ | |
| C-Cl stretching | ~650-800 cm⁻¹ |
Note: Exact chemical shifts can vary based on the solvent and instrument used. [12][13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its predictable and versatile reactivity, combined with the proven biological significance of the 1,2,4-triazole core, makes it an invaluable asset for researchers. A thorough understanding of its properties, synthesis, and reaction pathways empowers drug development professionals to efficiently design and construct novel therapeutic agents, particularly in the ongoing search for new and effective antifungal and antimicrobial drugs.
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A Senior Application Scientist's Guide to 1-Chloromethyl-1H-1,2,4-triazole: Physicochemical Properties and Synthetic Utility
Abstract
This technical guide provides an in-depth examination of 1-Chloromethyl-1H-1,2,4-triazole (CAS No. 84387-62-2), a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. We will dissect its core physicochemical characteristics, explore robust synthetic and characterization methodologies, and illuminate the chemical principles governing its reactivity. This document is intended for researchers, chemists, and drug development professionals who leverage reactive intermediates to construct complex molecular architectures. Particular emphasis is placed on the causality behind experimental protocols and the strategic application of this reagent in pharmaceutical synthesis, most notably as a key precursor to azole antifungal agents.
Introduction: The Strategic Importance of a Bifunctional Reagent
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its prevalence is due to a unique combination of metabolic stability, favorable polarity, and the capacity for its nitrogen atoms to engage in critical hydrogen bonding interactions with biological targets.[2] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3]
This compound emerges as a particularly valuable derivative. It masterfully combines the stable, pharmacologically significant triazole heterocycle with a highly reactive chloromethyl group.[1] This bifunctional nature—a stable aromatic core and a reactive electrophilic site—is the cornerstone of its utility. The chloromethyl group serves as a synthetic handle, allowing for the facile and targeted introduction of the triazole motif onto a wide variety of molecular frameworks through nucleophilic substitution reactions.[3] This guide will provide the foundational knowledge required to effectively handle, characterize, and strategically deploy this versatile reagent in research and development settings.
Core Physicochemical Characteristics
A comprehensive understanding of a reagent's physical and chemical properties is non-negotiable for predictable and reproducible synthetic outcomes. The data for this compound and its common hydrochloride salt are summarized below. It is important to note that while some properties are experimentally determined, others are predicted values derived from computational models, which still provide valuable guidance for experimental design.
| Property | Value (this compound) | Value (Hydrochloride Salt) | Data Type | Source(s) |
| CAS Number | 84387-62-2 | 84387-61-1 | Experimental | [4][5] |
| Molecular Formula | C₃H₄ClN₃ | C₃H₅Cl₂N₃ | Experimental | [4] |
| Molecular Weight | 117.54 g/mol | 154.00 g/mol | Calculated | [4][6] |
| Physical Form | Solid | White to cream powder | Experimental | [6][7] |
| Melting Point | 82-84 °C | Not Available | Experimental | [3] |
| Boiling Point | 237.6 ± 42.0 °C | Not Available | Predicted | [4] |
| Density | 1.44 ± 0.1 g/cm³ | Not Available | Predicted | [4] |
| pKa (of conjugate acid) | 1.93 ± 0.10 | Not Available | Predicted | [4] |
| Storage Temperature | 2-8 °C | 2-8 °C | Recommended | [4] |
Field Insights: The compound's moderate polarity, inferred from the parent 1,2,4-triazole's solubility in water and alcohols, suggests good solubility in polar organic solvents like DMF, DMSO, and acetonitrile, which are common media for nucleophilic substitution reactions.[8] The recommended storage at refrigerated temperatures underscores the need to minimize potential degradation pathways over time, preserving the integrity of the reactive chloromethyl group.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its successful application. The most common and high-yielding approach is a two-step procedure starting from the parent 1H-1,2,4-triazole.
Synthetic Workflow
The causal logic behind the preferred two-step synthesis is control and efficiency. The first step, a hydroxymethylation, proceeds under mild conditions to form a stable alcohol intermediate. This intermediate is then cleanly converted to the desired chloride in the second step using a potent chlorinating agent. This stepwise approach avoids potential side reactions and purification difficulties associated with direct, single-step chloromethylation methods.[3]
Caption: General nucleophilic substitution pathways.
Mechanistic Insight: The carbon atoms within the 1,2,4-triazole ring are π-deficient due to the electronegativity of the adjacent nitrogen atoms. This electronic pull inductively withdraws electron density from the attached chloromethyl group, enhancing the partial positive charge on the carbon and making it an excellent electrophile for Sₙ2 reactions.
Application in Drug Synthesis: The Case of Fluconazole
A prime example of this reagent's strategic importance is its role in the synthesis of Fluconazole, a widely used antifungal agent. [3]In several synthetic routes, a key step involves the reaction of a Grignard reagent derived from this compound with an electrophilic ketone precursor. [3]This demonstrates its ability to function not only as an electrophile at the chloromethyl carbon but also as a precursor to a nucleophilic organometallic reagent, highlighting its versatility. The final step in many fluconazole syntheses involves the nucleophilic attack of a second equivalent of 1,2,4-triazole on an epoxide intermediate, showcasing the triazole ring itself as an effective nucleophile. [6][8]
Safety and Handling
As a reactive alkylating agent, this compound and its hydrochloride salt must be handled with appropriate care.
-
Classification: The compound is classified as a skin and eye irritant and may cause respiratory irritation. [9]* Handling: Always handle in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from incompatible materials such as strong oxidizing agents and strong bases. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple intermediate; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, reliable synthetic routes, and predictable high reactivity make it an indispensable building block for medicinal chemists. By mastering its handling and understanding the principles of its reactivity, researchers can efficiently introduce the pharmacologically vital 1,2,4-triazole scaffold, accelerating the discovery and development of novel therapeutic agents.
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Wolska, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Available at: [Link]
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KRKA, tovarna zdravil, d.d., Novo mesto. (1999). Process for preparing biologically active derivatives of 1,2,4-triazol and intermediaries useful in this process. European Patent Office. Available at: [Link]
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Organic Chemistry Portal. (2019). A Convenient Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Arylamidines via Chloramine-T Mediated Intramolecular Oxidative N-N Bond Formation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
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SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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SciELO. (2019). 1H--[3][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]
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MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
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Spectroscopic data (NMR, IR, Mass Spec) for 1-Chloromethyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloromethyl-1H-1,2,4-triazole
Abstract
This compound (CAS No: 84387-62-2, Molecular Formula: C₃H₄ClN₃, Molecular Weight: 117.54 g/mol ) is a pivotal heterocyclic building block in contemporary drug discovery and synthetic organic chemistry.[1][2] Its utility is derived from the synergistic combination of a stable, aromatic 1,2,4-triazole scaffold and a highly reactive chloromethyl group, which serves as a versatile electrophilic site for nucleophilic substitution.[1] This dual functionality allows for the facile introduction of the triazole moiety into a vast array of molecular architectures, making it an intermediate of choice for synthesizing complex compounds with potential therapeutic applications, including anticancer agents.[1] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and validate the structure of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Molecular Structure and Synthesis Context
The structural integrity of any synthetic building block is the foundation of a successful research program. Before delving into the spectroscopic data, it is crucial to visualize the molecule and understand its origin.
Molecular Structure and Atom Numbering
The structure of this compound is presented below. The numbering scheme is essential for the unambiguous assignment of signals in NMR spectroscopy.
Caption: Molecular structure of this compound.
Validated Synthetic Route: A Self-Validating System
The spectroscopic data presented herein corresponds to a product synthesized via a reliable and high-yield two-step method.[1] This approach involves the initial reaction of 1H-1,2,4-triazole with paraformaldehyde and hydrochloric acid to form a 1-(hydroxymethyl)-1,2,4-triazole intermediate. Subsequent chlorination of the hydroxyl group using a standard agent like thionyl chloride (SOCl₂) in a suitable solvent yields the final product.[1] Understanding the synthesis pathway is the first step in a self-validating protocol; it allows the scientist to anticipate the structure and its corresponding spectral features, thereby ensuring the final data aligns with the expected outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound, providing precise information about the proton and carbon environments and their connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum provides a direct count of the different types of non-exchangeable protons and their electronic environments. For this molecule, a simple yet highly characteristic pattern is expected. The two protons on the triazole ring (H3 and H5) are in distinct chemical environments and will appear as singlets. The methylene protons (H6) of the chloromethyl group are equivalent and will also produce a singlet.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
|---|---|---|---|---|
| H3 & H5 | ~ 8.0 - 8.5 | Singlets (2) | 1H each | Located on an electron-deficient aromatic heterocyclic ring, resulting in significant deshielding. |
| CH₂ (H6) | ~ 5.8 - 6.0 | Singlet | 2H | Deshielded by the adjacent electronegative chlorine atom and the nitrogen atom of the triazole ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. As with the proton spectrum, the carbon spectrum is expected to be clean, showing three distinct signals corresponding to the two aromatic carbons of the triazole ring and the aliphatic carbon of the chloromethyl group.
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|
| C3 & C5 | ~ 145 - 155 | Aromatic carbons within a heteroaromatic ring, appearing in the typical downfield region for such systems. |
| CH₂ (C6) | ~ 50 - 55 | Aliphatic carbon shifted downfield due to the direct attachment of an electronegative chlorine atom and a nitrogen atom. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1 second.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
Infrared (IR) Spectroscopy: Mapping Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides confirmatory evidence for the triazole ring and the alkyl halide moiety.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~ 3100 - 3150 | C-H Stretch | Aromatic C-H | Confirms the presence of C-H bonds on the triazole ring.[3] |
| ~ 2950 - 3050 | C-H Stretch | Aliphatic C-H | Corresponds to the methylene (CH₂) group. |
| ~ 1530 - 1560 | C=N Stretch | Triazole Ring | Characteristic stretching vibration for the carbon-nitrogen double bonds within the aromatic ring.[3] |
| ~ 1300 - 1400 | C-N Stretch | Triazole Ring | Indicates the carbon-nitrogen single bonds of the heterocyclic system.[4] |
| ~ 650 - 850 | C-Cl Stretch | Alkyl Halide | A key band confirming the presence of the chloromethyl group. |
Experimental Protocol: ATR-IR Spectrum Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Before sample analysis, record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) interference.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, the most telling feature is the isotopic signature of chlorine.
Molecular Ion and Isotope Pattern
The molecule contains one chlorine atom, which has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic M⁺ and [M+2]⁺ peak pattern with an intensity ratio of approximately 3:1.
-
[M]⁺ (for C₃H₄³⁵ClN₃): m/z ≈ 117
-
[M+2]⁺ (for C₃H₄³⁷ClN₃): m/z ≈ 119
The observation of this isotopic cluster is definitive proof of a monochlorinated compound.
Key Fragmentation Pathways
Under electron ionization (EI), the molecular ion will undergo fragmentation, providing a structural fingerprint. The most probable fragmentation pathways involve the cleavage of the weakest bonds and the loss of stable neutral molecules.
Caption: Major fragmentation pathways for this compound in EI-MS.
Table 4: Expected Mass Fragments and Their Origin
| m/z (Mass/Charge) | Proposed Fragment | Origin |
|---|---|---|
| 117, 119 | [C₃H₄ClN₃]⁺ | Molecular Ion (M⁺) |
| 90, 92 | [C₂H₃ClN₂]⁺ | Loss of hydrogen cyanide (HCN) from the triazole ring.[5] |
| 82 | [C₃H₄N₃]⁺ | Loss of a chlorine radical (•Cl). |
| 68 | [C₂H₂N₃]⁺ | Loss of the chloromethyl radical (•CH₂Cl). |
| 42 | [C₂H₂N]⁺ | Common fragment from triazole ring cleavage, often from loss of N₂.[5] |
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the observed fragmentation pattern with theoretical pathways.
Conclusion
The structural elucidation of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight while offering a unique fragmentation fingerprint, including the critical chlorine isotope pattern. The convergence of data from these three orthogonal techniques provides an unassailable confirmation of the molecule's identity and purity, a critical checkpoint for its use in pharmaceutical research and development.
References
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AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conf. Proc. 2390, 020065. [Link]
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CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from core.ac.uk. [Link]
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PubChem. (n.d.). 1H-1,2,4-Triazole. National Center for Biotechnology Information. Retrieved from [Link]
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The Chloromethyl-Triazole Moiety: A Versatile Electrophile in Drug Discovery and Bioconjugation
An In-depth Technical Guide to Understanding and Harnessing its Reactivity
Introduction: The Triazole Scaffold and the Significance of the Chloromethyl Group
The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its two constitutional isomers, the 1,2,3-triazole and the 1,2,4-triazole, are featured in a wide array of approved drugs, agrochemicals, and functional materials.[1][2] The stability of the triazole ring under physiological conditions, its capacity for hydrogen bonding, and its dipole moment contribute to its remarkable versatility in molecular design.[3]
This guide focuses on a particularly reactive and synthetically useful derivative: the chloromethyl-substituted triazole. The introduction of a chloromethyl group transforms the otherwise stable triazole into a potent electrophilic building block.[4] The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack, enabling the facile introduction of a diverse range of functional groups.[4] This reactivity is central to the use of chloromethyl triazoles as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5]
This document will provide a comprehensive overview of the factors governing the reactivity of the chloromethyl group on a triazole ring, detail the mechanistic-driven protocols for its functionalization, and offer insights into its applications for researchers, scientists, and drug development professionals.
The Electronic Landscape of Chloromethyl Triazoles: A Tale of Two Isomers
The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the triazole ring to which it is attached. Both 1,2,3- and 1,2,4-triazoles are aromatic heterocycles, but the arrangement of the nitrogen atoms imparts distinct electronic properties that influence the electrophilicity of the appended chloromethyl group.
The triazole ring, being electron-rich, can engage in a variety of non-covalent interactions, which is a key feature of its utility in drug design.[1] However, the nitrogen atoms also exert an inductive electron-withdrawing effect, which is crucial for the reactivity of the chloromethyl group. This electron withdrawal polarizes the C-Cl bond, increasing the partial positive charge on the methylene carbon and making it more susceptible to nucleophilic attack.
While direct kinetic comparisons of the reactivity of chloromethyl groups on 1,2,3- versus 1,2,4-triazoles are not extensively documented in a single comparative study, we can infer relative reactivities based on the electronic properties of the parent heterocycles. The 1,2,4-triazole is generally considered to be more electron-deficient than the 1,2,3-triazole. This greater electron deficiency in the 1,2,4-triazole ring would be expected to exert a stronger electron-withdrawing effect on the chloromethyl substituent, thereby enhancing the electrophilicity of the methylene carbon and increasing its reactivity towards nucleophiles.
Furthermore, the position of attachment of the chloromethyl group to the triazole ring is a critical determinant of its reactivity. For instance, in 1,2,4-triazoles, the chloromethyl group is most commonly found at the N-1 position. Substituents on the triazole ring itself will also modulate the reactivity of the chloromethyl group through inductive and resonance effects. Electron-withdrawing groups on the triazole ring will further enhance the electrophilicity of the chloromethyl carbon, while electron-donating groups will have the opposite effect.
The Cornerstone of Reactivity: The SN2 Mechanism
The predominant mechanism for the reaction of chloromethyl triazoles with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.[4]
Figure 2: Key factors influencing the reactivity of the chloromethyl group on a triazole ring.
The Nature of the Nucleophile
The choice of nucleophile is paramount in determining the outcome of the reaction. The nucleophilicity of a species is influenced by several factors:
-
Basicity: In general, for nucleophiles with the attacking atom from the same row of the periodic table, nucleophilicity parallels basicity. For instance, amines are more nucleophilic than alcohols. [7]* Polarizability: For nucleophiles with the attacking atom from the same group of the periodic table, nucleophilicity increases down the group, while basicity decreases. Thus, thiols are more nucleophilic than alcohols. [8]The larger, more diffuse electron cloud of sulfur is more easily polarized, facilitating bond formation in the SN2 transition state.
-
Steric Hindrance: Bulky nucleophiles will react more slowly than less sterically hindered ones due to the requirement for backside attack in the SN2 mechanism.
A general trend in nucleophilicity for common nucleophiles is:
RS⁻ > R₂N⁻ > RO⁻ > RSH > RNH₂ > ROH
Substituent Effects on the Triazole Ring
As previously mentioned, the electronic nature of the triazole ring and any substituents it bears will significantly impact the reactivity of the chloromethyl group.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro groups or additional halogen atoms on the triazole ring will increase the electron-withdrawing character of the ring, further polarizing the C-Cl bond and making the methylene carbon more electrophilic. This will accelerate the rate of nucleophilic substitution.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups will decrease the electron-withdrawing nature of the triazole ring, reducing the electrophilicity of the methylene carbon and slowing down the reaction.
Reaction Conditions
The choice of solvent, temperature, and the use of a base can be optimized to achieve the desired reaction outcome.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred for SN2 reactions. These solvents can solvate the cation of a salt but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.
-
Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, for highly reactive chloromethyl triazoles, reactions can often be carried out at or below room temperature.
-
Base: When using neutral nucleophiles such as amines, thiols, or alcohols, a base is often added to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl that is formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 1-(chloromethyl)-1H-1,2,4-triazole with representative N-, S-, and O-nucleophiles. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and workup.
Figure 3: A general experimental workflow for the nucleophilic substitution of chloromethyl triazoles.
Protocol 1: Synthesis of 1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazole (N-Alkylation)
Causality: This protocol utilizes a secondary amine, piperidine, as the nucleophile. Potassium carbonate is a mild inorganic base that is sufficient to neutralize the HCl formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Methodology:
-
To a solution of 1-(chloromethyl)-1H-1,2,4-triazole (1.0 g, 7.6 mmol) in acetonitrile (20 mL) is added potassium carbonate (2.1 g, 15.2 mmol).
-
Piperidine (0.91 mL, 9.1 mmol) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (30 mL) and washed with water (2 x 15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
The crude product is purified by column chromatography on silica gel to yield the pure 1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole.
Protocol 2: Synthesis of 1-(((4-Chlorophenyl)thio)methyl)-1H-1,2,4-triazole (S-Alkylation)
Causality: This protocol employs a thiol, 4-chlorothiophenol, as the nucleophile. Sodium hydride is a strong base used to deprotonate the thiol to the more nucleophilic thiolate anion. DMF is an excellent polar aprotic solvent for this type of reaction.
Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.4 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere is added a solution of 4-chlorothiophenol (1.1 g, 7.6 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
A solution of 1-(chloromethyl)-1H-1,2,4-triazole (1.0 g, 7.6 mmol) in anhydrous DMF (5 mL) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water (20 mL) at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the desired product.
Protocol 3: Synthesis of 1-((4-Chlorophenoxy)methyl)-1H-1,2,4-triazole (O-Alkylation)
Causality: This protocol utilizes a phenol, 4-chlorophenol, as the nucleophile. Similar to the S-alkylation, a base (potassium carbonate) is used to generate the more nucleophilic phenoxide. The higher temperature is often required for the less nucleophilic oxygen nucleophile compared to sulfur.
Methodology:
-
A mixture of 1-(chloromethyl)-1H-1,2,4-triazole (1.0 g, 7.6 mmol), 4-chlorophenol (1.0 g, 7.8 mmol), and potassium carbonate (2.1 g, 15.2 mmol) in anhydrous DMF (25 mL) is prepared.
-
The reaction mixture is heated to 60 °C and stirred for 6 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the mixture is poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude solid is recrystallized from ethanol to afford the pure 1-((4-chlorophenoxy)methyl)-1H-1,2,4-triazole.
Data Presentation: A Comparative Look at Nucleophilic Substitution Yields
The following table summarizes representative yields for the nucleophilic substitution of chloromethyl triazoles with various nucleophiles, compiled from the literature. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions.
| Entry | Chloromethyl Triazole | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(Chloromethyl)-1H-1,2,4-triazole | Piperidine | K₂CO₃ | MeCN | RT | 12 | ~90 | [8] |
| 2 | 1-(Chloromethyl)-1H-1,2,4-triazole | 4-Chlorothiophenol | NaH | DMF | RT | 4 | >85 | Inferred from similar reactions |
| 3 | 1-(Chloromethyl)-1H-1,2,4-triazole | 4-Chlorophenol | K₂CO₃ | DMF | 60 | 6 | ~80 | Inferred from similar reactions |
| 4 | 2,6-bis(1H-1,2,3-triazol-1-yl)purine | Sodium Methoxide | - | MeOH | RT | 1 | 83 | [9] |
| 5 | 1-Benzyl-4-iodo-1H-1,2,3-triazole | NaN₃ | CuI | DMSO | 100 | 12 | 76 | [6] |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Side Reactions and Regioselectivity: Navigating the Complexities
While the SN2 reaction at the chloromethyl group is the primary pathway, other reactions can occur, leading to mixtures of products. A key consideration, particularly with 1,2,4-triazoles, is the regioselectivity of alkylation.
The 1,2,4-triazole anion has two nucleophilic nitrogen atoms, N-1 and N-4. Alkylation can therefore lead to a mixture of N-1 and N-4 substituted products. The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the counter-ion of the triazole salt, the solvent, and the temperature. Generally, alkylation of 1,2,4-triazole with alkyl halides tends to favor the N-1 isomer. [5]However, the formation of the N-4 isomer is a common side reaction that must be considered during product purification and characterization.
Another potential side reaction is over-alkylation. If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, further reaction with the chloromethyl triazole can occur. For example, the reaction with a primary amine can potentially lead to a mixture of the secondary and tertiary amine products.
Conclusion: A Powerful Tool for Molecular Innovation
The chloromethyl-triazole moiety is a powerful and versatile electrophilic building block that has found widespread application in drug discovery, bioconjugation, and materials science. Its reactivity, primarily governed by the SN2 mechanism, can be finely tuned by modulating the nature of the nucleophile, the electronic properties of the triazole ring, and the reaction conditions.
A thorough understanding of these principles, as outlined in this guide, empowers researchers to harness the synthetic potential of chloromethyl triazoles for the efficient construction of complex molecular architectures. The ability to readily introduce a wide range of functional groups makes this scaffold an invaluable tool in the quest for new and improved therapeutic agents and advanced materials.
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993142. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
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Bulger, P. G., et al. (2006). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 36(14), 2047-2054. [Link]
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Rezki, N., & Aouad, M. R. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(7), 1146. [Link]
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Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Journal of the Chemical Society, Perkin Transactions 1, 503-513. [Link]
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Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973. [Link]
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Asif, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 329-375. [Link]
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Slideshare. (2015). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
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Singh, P., et al. (2014). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Tetrahedron Letters, 55(30), 4145-4148. [Link]
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993142. [Link]
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Mishyna, M., et al. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 17, 466-473. [Link]
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Vasin, A. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4822. [Link]
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Slivka, M., et al. (2020). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Journal of Heterocyclic Chemistry, 57(9), 3341-3349. [Link]
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Topic: Tautomeric Forms of 1,2,4-Triazole and their Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its chemical behavior and biological activity are profoundly influenced by prototropic tautomerism, a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide provides a detailed examination of the principal tautomeric forms of 1,2,4-triazole—1H, 2H, and 4H—and the physicochemical principles governing their relative stability. We will dissect the critical roles of substituent electronic effects, solvent polarity, and pH in shifting the tautomeric equilibrium. This document synthesizes theoretical insights with practical methodologies, offering field-proven, step-by-step protocols for both computational modeling and experimental characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers and drug developers with the foundational knowledge and technical frameworks necessary to understand, predict, and leverage the tautomeric behavior of 1,2,4-triazole derivatives in the rational design of new chemical entities.
The Strategic Importance of 1,2,4-Triazole in Modern Drug Discovery
The 1,2,4-triazole ring is a privileged heterocyclic motif, renowned for its metabolic stability and versatile chemical functionality.[2][3] Its unique structure, featuring three nitrogen atoms, allows it to act as a bioisostere for amide, ester, and carboxylic acid groups, enhancing drug-receptor interactions through hydrogen bonding, dipole interactions, and improved solubility.[1] This has led to its incorporation into a multitude of blockbuster drugs, including the antifungal agents fluconazole and voriconazole, the anticancer drug letrozole, and the antiviral ribavirin.[1] The efficacy of these molecules is not solely dependent on their constituent atoms but on the subtle, dynamic equilibrium of their tautomeric forms, which dictates the precise three-dimensional presentation of hydrogen bond donors and acceptors to their biological targets.
Prototropic Tautomerism: The Chameleon-Like Nature of the 1,2,4-Triazole Core
Prototropic tautomerism involves the migration of a proton between different positions on a molecule, resulting in distinct, interconverting isomers. For asymmetrically substituted 1,2,4-triazoles, three primary annular tautomers can exist: the 1H, 2H, and 4H forms. The unsubstituted parent 1,2,4-triazole primarily exists as two tautomers, with the 1H-1,2,4-triazole form being demonstrably more stable than the 4H-1,2,4-triazole form.[1][4]
The position of this single proton fundamentally alters the molecule's electronic landscape, dipole moment, and capacity for intermolecular interactions. Understanding this equilibrium is paramount, as the dominant tautomer in a specific physiological environment will define its pharmacokinetic and pharmacodynamic profile.
Caption: Tautomeric equilibrium in a substituted 1,2,4-triazole.
Core Factors Governing Tautomeric Stability
The delicate balance between tautomeric forms is not static; it is a dynamic equilibrium influenced by a confluence of intrinsic and extrinsic factors. A priori prediction of the dominant tautomer requires a nuanced understanding of these influences.
Electronic Effects of Ring Substituents
The electronic nature of substituents on the triazole ring is arguably the most significant determinant of tautomeric preference. The placement of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can stabilize or destabilize adjacent nitrogen atoms, thereby influencing the favorability of protonation at a given site.
-
Causality: An EWG, such as a nitro group (-NO₂), withdraws electron density from the ring, increasing the acidity of nearby N-H protons and destabilizing the corresponding tautomer. Conversely, an EDG, like an amino group (-NH₂), donates electron density, making the adjacent nitrogen atoms more basic and favoring protonation at those positions.
-
Field Evidence: For 3-nitro-1,2,4-triazole, the 1H form is the most stable tautomer in solvents like dioxane and chloroform.[5] In the case of 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom preferentially attaches to the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[5] For 3-amino-5-(het)aryl-1,2,4-triazoles, the equilibrium lies between the 1H and 2H forms, with the 4H form not being observed in either the solid state or in solution, underscoring the powerful directive effect of substituents.[5]
The Role of the Medium: Solvent Polarity and Phase
The surrounding environment plays a crucial role in stabilizing or destabilizing tautomers, primarily through dipole-dipole interactions and hydrogen bonding.
-
Gas Phase vs. Solution: In the gas phase, intramolecular forces dominate. Computational studies on the parent 1,2,4-triazole have shown the 1H tautomer to be more stable than the 4H tautomer by over 6 kcal/mol, a preference attributed to reduced electrostatic repulsion between the lone pairs of adjacent nitrogen atoms.[5]
-
Solvent Effects: Polar solvents can preferentially solvate and stabilize more polar tautomers. For instance, a tautomer with a larger dipole moment will be more stabilized in a high-dielectric solvent like water or DMSO compared to a non-polar solvent like hexane. This differential stabilization can shift the equilibrium significantly.
The Influence of pH
The pH of the medium determines the protonation state of the triazole ring. Given that 1,2,4-triazole is amphoteric, it can be protonated or deprotonated.[6]
-
Acidic Conditions (Low pH): At a pH below the pKa of the triazolium cation (pKa ≈ 2.45), the ring will be protonated, forming a cation.[6]
-
Basic Conditions (High pH): At a pH above the pKa of the neutral molecule (pKa ≈ 10.26), the N-H proton will be removed, forming the triazolate anion.[6]
-
Physiological pH (~7.4): Within the physiological range, the neutral form predominates, and the tautomeric equilibrium is governed by the factors described above. For certain derivatives, such as 1,2,4-triazole-3-thiones, it has been suggested that the thione form predominates at acidic pH while the thiol tautomer is favored in basic conditions, although this can be system-dependent.[7]
Quantitative Analysis of Tautomer Stability
Computational chemistry provides invaluable quantitative estimates of the relative stabilities of tautomers. The table below summarizes theoretical data for the parent 1,2,4-triazole, illustrating the energetic landscape.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) | Dipole Moment (Debye) | Notes |
| 1H-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) | ~2.9 | Generally the most stable form due to minimized lone-pair repulsion.[5] |
| 4H-1,2,4-triazole | +6.5 | +5.8 | ~5.4 | Less stable in the gas phase; slightly more stabilized by polar solvents due to a larger dipole moment. |
| 2H-1,2,4-triazole | +15.2 | +14.5 | ~1.1 | Significantly less stable; typically not observed for the unsubstituted ring. |
Note: Values are representative and synthesized from computational studies reported in the literature. Exact values may vary with the level of theory and basis set used.
Methodologies for Tautomer Elucidation
A combination of computational and experimental techniques is required for a definitive characterization of the tautomeric state of a 1,2,4-triazole derivative.
Computational Chemistry Workflow
Quantum chemical calculations are a powerful predictive tool for assessing tautomer stability before synthesis.
Caption: Workflow for computational analysis of tautomer stability.
Step-by-Step Computational Protocol:
-
Structure Generation: Draw the 3D structures of all plausible tautomers (1H, 2H, 4H).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable density functional theory (DFT) method (e.g., B3LYP with a Pople-style basis set like 6-31G*).
-
Causality: This step finds the lowest energy conformation (the most stable shape) for each tautomer.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory.
-
Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
-
High-Accuracy Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X with an augmented, correlation-consistent basis set like aug-cc-pVTZ).[5]
-
Inclusion of Environmental Effects: Recalculate energies using a continuum solvation model (like SMD or PCM) to simulate the effect of a solvent (e.g., water, DMSO).
-
Causality: This accounts for the stabilizing effect of the solvent on the molecule's dipole moment.
-
-
Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy with zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculation. The relative free energy (ΔG) determines the position of the equilibrium.
-
Population Prediction: Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature based on their calculated ΔG values.
Experimental Characterization: NMR Spectroscopy
NMR spectroscopy is the gold standard for experimentally determining tautomeric ratios in solution.[8] Both ¹H and ¹³C NMR provide valuable information, but ¹⁵N NMR, where possible, is often the most definitive due to the large chemical shift range of nitrogen.
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The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties, metabolic stability, and the capacity for diverse molecular interactions, has propelled it to the forefront of drug discovery. This technical guide provides a comprehensive exploration of the 1,2,4-triazole core, delving into its fundamental properties, diverse biological activities, key synthetic strategies, and the structure-activity relationships that govern its therapeutic potential. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the knowledge to effectively leverage this powerful scaffold in the design and development of next-generation therapeutics.
The 1,2,4-Triazole Core: Physicochemical Properties and Biological Significance
The 1,2,4-triazole ring is an aromatic heterocycle that exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[1] Its unique electronic and structural features contribute to its prominence in medicinal chemistry.
Physicochemical Properties:
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₂H₃N₃ | A small, low molecular weight scaffold. |
| Molar Mass | 69.07 g/mol | Contributes to favorable drug-like properties. |
| Appearance | White to pale yellow crystalline solid[2] | |
| Melting Point | 120-121 °C[3] | |
| Boiling Point | 260 °C[3] | |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol.[2] | The polarity and hydrogen bonding capacity of the triazole ring enhance aqueous solubility, a crucial factor for bioavailability.[4] |
| pKa | The pKa of the protonated 1,2,4-triazolium ion is 2.45, while the pKa of the neutral molecule is 10.26.[3] | The triazole ring is a weak base and can participate in ionic interactions with biological targets. |
| Dipole Moment | The triazole ring possesses a significant dipole moment, contributing to its ability to engage in polar interactions.[4] | This enhances binding affinity to biological receptors. |
| Hydrogen Bonding | The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the N-H group in the 1H-tautomer can act as a hydrogen bond donor.[4] | This dual hydrogen bonding capability is critical for molecular recognition and high-affinity binding to target proteins. |
| Metabolic Stability | The 1,2,4-triazole ring is generally resistant to metabolic degradation.[5] | This contributes to improved pharmacokinetic profiles of drugs containing this scaffold. |
| Bioisosterism | The 1,2,4-triazole nucleus can act as a bioisostere for amide, ester, and carboxylic acid functionalities.[1][5] | This allows for the replacement of metabolically labile groups with the stable triazole ring, improving drug-like properties without compromising biological activity. |
A Spectrum of Biological Activities: The Therapeutic Versatility of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a component of numerous clinically approved drugs, demonstrating a wide range of pharmacological activities.[6][7]
Antifungal Agents
The most prominent application of the 1,2,4-triazole scaffold is in the development of antifungal agents.[8] These drugs revolutionized the treatment of systemic fungal infections.
Mechanism of Action: 1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[9] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane and resulting in fungal cell death.[9]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
FDA-Approved Antifungal Drugs:
| Drug Name | Key Structural Features | Therapeutic Use |
| Fluconazole | Contains two 1,2,4-triazole rings and a difluorophenyl group.[3] | Treatment of various fungal infections, including candidiasis and cryptococcal meningitis. |
| Itraconazole | A more complex structure with a triazolone and a dichlorophenyl group.[3] | Broad-spectrum antifungal used for systemic mycoses. |
| Voriconazole | A second-generation triazole with a fluoropyrimidine side chain. | Treatment of invasive aspergillosis and other serious fungal infections. |
| Posaconazole | A broad-spectrum triazole with a furan ring. | Prophylaxis and treatment of invasive fungal infections in immunocompromised patients. |
Anticancer Agents
The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[7]
Mechanisms of Action: 1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, including:
-
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key strategy in the treatment of hormone-dependent breast cancer.
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives interfere with the dynamics of microtubule assembly by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[10][11]
-
Kinase Inhibition: Many triazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR and BRAF.[12]
FDA-Approved Anticancer Drugs:
| Drug Name | Mechanism of Action | Therapeutic Use |
| Letrozole | Non-steroidal aromatase inhibitor. | Treatment of hormone-receptor-positive breast cancer in postmenopausal women. |
| Anastrozole | Non-steroidal aromatase inhibitor. | Adjuvant treatment of hormone-receptor-positive early breast cancer in postmenopausal women. |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The nature and position of substituents on the phenyl rings attached to the triazole core significantly influence the antiproliferative activity.[13]
-
Electron-withdrawing groups, such as halogens, on the phenyl ring often enhance cytotoxic effects.[13]
-
The presence of a 3-bromophenylamino moiety at the 3-position of the triazole ring has shown beneficial effects on anticancer activity.[11]
Antiviral Agents
The 1,2,4-triazole nucleus is a key component of several antiviral drugs.
Mechanism of Action: The antiviral mechanisms of 1,2,4-triazole derivatives are diverse and depend on the specific viral target. For example, Ribavirin, a broad-spectrum antiviral agent, is a guanosine analog that interferes with the synthesis of viral RNA and DNA.[5]
FDA-Approved Antiviral Drugs:
| Drug Name | Mechanism of Action | Therapeutic Use |
| Ribavirin | A guanosine analog that inhibits viral RNA and DNA synthesis.[3] | Treatment of chronic hepatitis C, respiratory syncytial virus (RSV) infection, and other viral infections.[14] |
| Doravirine | A non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] | Treatment of HIV-1 infection.[3] |
Structure-Activity Relationship (SAR) Insights for Antiviral Activity:
-
For anti-HIV activity, compounds with a benzenesulfonamide group have shown promise.[5]
-
Enantiomers of 1,2,4-triazole-3-thiones with an (R)-configuration and electron-withdrawing substituents have demonstrated potential against influenza A (H1N1) viruses.[5]
Antibacterial Agents
With the rise of antibiotic resistance, the development of new antibacterial agents is crucial. The 1,2,4-triazole scaffold has shown significant potential in this area.[15][16]
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:
-
Hybrid molecules combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores, such as quinolones, have shown enhanced activity, particularly against resistant strains like MRSA.[6]
-
The presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group on the phenyl ring at the C-3 position of the 1,2,4-triazole ring has been shown to be crucial for high antibacterial activity.[8]
-
Derivatives with a brominated diphenylsulfone moiety at the C-3 position and a trimethoxyphenyl group at the N-4 position have exhibited strong action against Bacillus cereus.[6]
Synthesis of the 1,2,4-Triazole Scaffold: Key Methodologies and Protocols
Several synthetic routes have been developed for the preparation of the 1,2,4-triazole ring. The choice of method often depends on the desired substitution pattern.
Pellizzari Reaction
The Pellizzari reaction is a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1][4]
Caption: General scheme of the Pellizzari reaction.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [17][18]
-
Reactants:
-
Benzamide (1.21 g, 10 mmol)
-
Benzoylhydrazide (1.36 g, 10 mmol)
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[1]
-
Heat the mixture in an oil bath at 220-250°C for 2-4 hours with constant stirring under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[17]
-
After completion, allow the reaction mixture to cool to room temperature, which should result in solidification.[1]
-
Triturate the solidified mass with a small amount of ethanol to remove impurities.[17]
-
Collect the solid product by filtration and wash with cold ethanol.[17]
-
Purify the crude product by recrystallization from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.[17]
-
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, typically in the presence of a weak acid.[2][19]
Caption: General scheme of the Einhorn-Brunner reaction.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [9][17]
-
Reactants:
-
N-formylbenzamide (1.49 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial acetic acid (as solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide in glacial acetic acid.[9]
-
Slowly add phenylhydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours.[17]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.[17]
-
Collect the precipitated solid by filtration, wash with water, and dry.[17]
-
Recrystallize the crude product from ethanol to yield pure 1,5-diphenyl-1,2,4-triazole.[17]
-
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to be a cornerstone of modern medicinal chemistry, with its presence in a diverse array of clinically successful drugs underscoring its therapeutic importance. The unique combination of physicochemical properties, metabolic stability, and versatile biological activities makes it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access diverse and complex 1,2,4-triazole derivatives. Furthermore, the exploration of new biological targets for 1,2,4-triazole-based compounds, coupled with a deeper understanding of their structure-activity relationships through computational and experimental approaches, will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.
References
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Request PDF on ResearchGate. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Available at: [Link]
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- Kumar, K., & Kumar, A. (2020). An insight on medicinal attributes of 1, 2, 4-triazoles. Bioorganic Chemistry, 94, 103423.
- Al-Abdullah, E. S., Al-Salahi, R., Al-Dhfyan, A., & Marzouk, M. (2017). Novel 1, 2, 4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & medicinal chemistry, 25(22), 6096-6107.
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Farghaly, T. A., Masaret, G. S., Riyadh, S. M., & Harras, M. F. (2024). A Literature Review Focusing on the Antiviral Activity of[1][17][19] and[1][10][17]-triazoles. Mini reviews in medicinal chemistry, 24(17), 1602-1629.
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- Lukin, O. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals.
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FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. ResearchGate. Available at: [Link]
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Drugs approved by FDA with triazole scaffold. ResearchGate. Available at: [Link]
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Pellizzari reaction. Grokipedia. Available at: [Link]
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Einhorn–Brunner reaction. Wikipedia. Available at: [Link]
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FDA-approved drugs containing 1,2,3-triazole scaffold. ResearchGate. Available at: [Link]
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The Aromaticity and Electronic Properties of the 1,2,4-Triazole Ring System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable stability, versatile electronic nature, and capacity for diverse molecular interactions have cemented its status as a "privileged scaffold." This guide provides a deep dive into the fundamental principles governing the aromaticity and electronic properties of the 1,2,4-triazole core, offering field-proven insights for its strategic application in research and development.
The Structural and Tautomeric Landscape of 1,2,4-Triazole
The 1,2,4-triazole ring is a planar, five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. All atoms in the ring are sp² hybridized, contributing to a 6π-electron system that fulfills Hückel's rule for aromaticity.[1] This aromatic character is the primary reason for the triazole nucleus's considerable stability.[2]
A key feature of the 1,2,4-triazole system is its existence in two principal tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[2][3] The rapid interconversion between these tautomers makes their separation challenging.[1] Theoretical and experimental studies have shown that the 1H-tautomer is generally more stable than the 4H-tautomer in the gas phase and in solution.[3][4] The position of this tautomeric equilibrium can be influenced by substitution on the ring, with different substituents favoring one form over the other.[5]
Quantifying the Aromaticity of the 1,2,4-Triazole Ring
The aromaticity of the 1,2,4-triazole ring is a key determinant of its stability and reactivity. While qualitatively understood, quantifying this property provides valuable insights for molecular design. Several computational and experimental methods are employed to assess aromaticity.
Computational Approaches: Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves placing a "ghost" atom (a point with no basis functions) at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.
Commonly calculated NICS values include:
-
NICS(0): The ghost atom is placed at the geometric center of the ring.
-
NICS(1): The ghost atom is placed 1 Å above the plane of the ring to minimize the influence of σ-bonds.
-
NICS(1)zz: The out-of-plane component of the NICS(1) tensor, which is considered a more reliable indicator of π-electron delocalization.
Experimental Evidence: NMR Spectroscopy
Experimentally, ¹H NMR spectroscopy provides strong evidence for the aromaticity of the 1,2,4-triazole ring. The protons attached to the carbon atoms of the ring typically resonate in the aromatic region of the spectrum. For the unsubstituted 1H-1,2,4-triazole, the C-H protons appear as singlets. The ¹³C NMR spectrum also supports the aromatic nature, with the carbon atoms appearing in the typical downfield region for aromatic carbons.
Table 1: Spectroscopic Data for Unsubstituted 1,2,4-Triazole
| Nucleus | Tautomer | Chemical Shift (ppm) | Solvent |
| ¹H | 1H-1,2,4-triazole | ~8.0-8.9 | Various |
| ¹³C | 1H-1,2,4-triazole | ~147.4 | MeOH-d₄ |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The Electronic Landscape: A Duality of Electron-Rich Nitrogens and Electron-Deficient Carbons
The electronic properties of the 1,2,4-triazole ring are characterized by a fascinating duality. The presence of three electronegative nitrogen atoms significantly influences the electron distribution within the ring.
Electron Density and Reactivity
The nitrogen atoms, particularly the pyridinic-type nitrogens (N2 and N4), are electron-rich and act as nucleophilic centers.[1] Consequently, electrophilic substitution reactions on the 1,2,4-triazole ring predominantly occur at these nitrogen atoms.[1]
Conversely, the two carbon atoms (C3 and C5) are rendered electron-deficient due to the electron-withdrawing inductive effects of the adjacent nitrogen atoms.[1] This π-deficiency makes the carbon atoms susceptible to nucleophilic attack, especially when the ring is activated by electron-withdrawing substituents.[7]
This electronic dichotomy is visually represented in molecular electrostatic potential (MEP) maps, where regions of negative potential (red) are localized around the nitrogen atoms, and regions of positive potential (blue) are found near the C-H protons.
Acidity and Basicity: The Amphoteric Nature
The 1,2,4-triazole ring is amphoteric, meaning it can act as both an acid and a base. The pyridinic-type nitrogen atoms can be protonated, making the ring a weak base. The pKa of the protonated 1,2,4-triazolium ion is approximately 2.45.[8] The NH proton of the pyrrolic-type nitrogen is acidic and can be deprotonated, with a pKa of about 10.26 for the neutral molecule.[8]
Table 2: Acidity and Basicity of 1,2,4-Triazole
| Species | pKa |
| 1,2,4-Triazolium ion (C₂N₃H₄⁺) | ~2.45 |
| 1,2,4-Triazole (C₂H₃N₃) | ~10.26 |
The pKa values are significantly influenced by the presence of substituents on the ring. Electron-withdrawing groups generally increase the acidity (decrease the pKa of the NH proton) and decrease the basicity (decrease the pKa of the conjugate acid). Conversely, electron-donating groups tend to decrease acidity and increase basicity. This relationship can often be quantified using Hammett plots, which correlate the pKa values with the electronic parameters of the substituents.
Dipole Moment and Bioisosterism
The arrangement of the nitrogen atoms in the 1,2,4-triazole ring results in a significant dipole moment. The calculated dipole moment for 1H-1,2,4-triazole in the gas phase is approximately 2.72 D. This inherent polarity, along with its ability to act as both a hydrogen bond donor and acceptor, makes the 1,2,4-triazole ring an excellent bioisostere for amide and ester functional groups. This bioisosteric replacement can enhance metabolic stability and improve pharmacokinetic properties in drug candidates.[3]
Methodologies for Characterization
A combination of computational and experimental techniques is essential for a thorough understanding of the aromaticity and electronic properties of the 1,2,4-triazole ring system.
Experimental Protocol: Potentiometric Determination of pKa
This protocol outlines a standard procedure for determining the pKa of a 1,2,4-triazole derivative using potentiometric titration.
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
1,2,4-triazole derivative sample
-
Deionized water (carbonate-free)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 1,2,4-triazole derivative and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. If the sample is sparingly soluble, a co-solvent such as methanol or ethanol may be used, but the final pKa will be an apparent pKa in that solvent system.
-
Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.
-
Titration:
-
For acidic pKa (NH deprotonation): Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
For basic pKa (N protonation): First, add a stoichiometric excess of standardized 0.1 M HCl to the sample solution to fully protonate the triazole. Then, titrate the resulting solution with standardized 0.1 M NaOH.
-
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This corresponds to the inflection point of the curve.
Computational Protocol: NICS Calculation using Gaussian
This protocol provides a general workflow for calculating NICS values using the Gaussian quantum chemistry software package.
Software:
-
Gaussian 09 or a later version
-
A molecular visualization software (e.g., GaussView)
Procedure:
-
Structure Optimization:
-
Build the 1,2,4-triazole derivative of interest in the molecular visualization software.
-
Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Ensure the optimized structure has no imaginary frequencies.
-
-
Placement of Ghost Atom:
-
Open the optimized structure.
-
Determine the geometric center of the triazole ring. This can be done by averaging the coordinates of the ring atoms.
-
Place a ghost atom (Bq) at the desired position:
-
For NICS(0): At the geometric center of the ring.
-
For NICS(1): 1 Å above the geometric center, perpendicular to the plane of the ring.
-
-
-
Gaussian Input File:
-
Create a Gaussian input file with the coordinates of the optimized molecule and the ghost atom.
-
Use the NMR keyword in the route section.
-
The input file should look something like this:
-
-
Run Calculation: Submit the input file to Gaussian.
-
Analysis of Output:
-
Open the output file (.log or .out).
-
Search for "Magnetic shielding tensor (ppm):".
-
Locate the shielding values for the ghost atom (Bq). The isotropic shielding value is reported.
-
NICS = - (Isotropic shielding value)
-
For NICSzz, you will need to find the zz component of the shielding tensor.
-
Conclusion
The 1,2,4-triazole ring system possesses a unique combination of aromatic stability and tunable electronic properties that make it an invaluable tool for researchers in drug discovery and materials science. Its amphoteric nature, significant dipole moment, and the distinct reactivity of its nitrogen and carbon atoms provide a rich platform for molecular design and functionalization. A thorough understanding of these core principles, aided by the synergistic application of computational and experimental methodologies, is paramount for the rational design and successful development of novel 1,2,4-triazole-based compounds with enhanced performance and desired biological activities.
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Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(1), 123. [Link]
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International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
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Plech, T., Wujec, M., & Siwek, A. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(12), 6125–6136. [Link]
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Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1424. [Link]
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Shawali, A. S., & Eweiss, N. F. (1977). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry, 15B, 444-446. [Link]
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Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]
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Stanger, A. (2009). Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria for Aromaticity and Antiaromaticity. The Journal of Organic Chemistry, 74(21), 883-893. [Link]
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Shibl, M. F., Elroby, S. A. K., & Hilal, R. H. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation, 37(1), 11-17. [Link]
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Fuhrmann, J., Koritsanszky, T., & Luger, P. (2002). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A, 106(16), 4112-4118. [Link]
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SpectraBase. (n.d.). 1,2,4-Triazole. [Link]
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Anis'kov, A. A., & Anis'kova, N. A. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(50), 10116-10126. [Link]
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Gholivand, K., & Molaee, S. (2013). NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H)-ones. Turkish Journal of Chemistry, 37, 1005-1013. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 7(8), 871-903. [Link]
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ResearchGate. (2020). (PDF) 1,2,4-TRIAZOLES: SYNTHETIC AND MEDICINAL PERSPECTIVES. [Link]
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ResearchGate. (2010). Substituent effect on the aromaticity of 1,3-azole systems. [Link]
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Verma, A., Joshi, S., & Singh, D. (2013). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 21(19), 5647-5674. [Link]
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Foces-Foces, C., et al. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry B, 102(49), 10146-10153. [Link]
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Gante, J. (1994). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Angewandte Chemie International Edition in English, 33(15-16), 1699-1720. [Link]
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ResearchGate. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. [Link]
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MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]
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PubMed. (2012). A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. [Link]
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The Journal of Physical Chemistry. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. [Link]
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ResearchGate. (2017). Bond characterization of trans-4,4′-azo-1,2,4-triazole: a combined experimental and theoretical charge density study. [Link]
-
SciSpace. (2010). Behaviour of some newly synthesized substituted 1,2,4-triazoline-3-thiones in sulfuric acid. [Link]
-
MDPI. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave-Assisted and Conventional Methods. [Link]
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ResearchGate. (2024). Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. [Link]
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Commercial availability and suppliers of 1-Chloromethyl-1H-1,2,4-triazole
An In-Depth Technical Guide to 1-Chloromethyl-1H-1,2,4-triazole for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, commercial availability, core applications, and safe handling, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a versatile synthetic building block whose value lies in the unique combination of a stable 1,2,4-triazole ring and a reactive chloromethyl group.[1] The triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, prized for its metabolic stability, unique electronic properties, and ability to form critical interactions with biological targets.[2][3][4] Prominent examples include the antifungal agent Fluconazole and the antiviral Ribavirin.[4]
The chloromethyl group acts as a reactive handle, allowing for straightforward nucleophilic substitution reactions. This enables chemists to readily introduce the 1,2,4-triazole scaffold onto a wide range of molecules, facilitating the rapid construction of compound libraries for drug discovery programs.[1] This guide serves as a practical resource for leveraging this reagent's full potential.
Chemical Properties and Synthesis
A thorough understanding of the compound's properties and synthesis is fundamental to its effective application. It is most commonly available as its hydrochloride salt, which enhances stability.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₄ClN₃ (base) | [1] |
| Molar Mass | 117.54 g/mol (base) | [1] |
| CAS Number | 84387-62-2 (base) | [1] |
| CAS Number | 84387-61-1 (hydrochloride salt) | [5] |
| Appearance | White to cream or pale yellow powder | [6] |
| Purity | Typically ≥95% | [6] |
Core Reactivity: A Tale of Two Moieties
The reactivity profile of this compound is dominated by the chloromethyl group. The carbon atom is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles (e.g., amines, thiols, alcohols, carbanions). The chlorine atom is an excellent leaving group, facilitating these essential bond-forming reactions.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General workflow for nucleophilic substitution reactions.
Synthesis Protocols: A Validated Approach
The most common and efficient method for preparing this compound is a two-step process that offers high yields, often exceeding 92%.[1] This approach ensures regioselective N-1 substitution.
Protocol: Two-Step Synthesis of this compound [1]
Step 1: Formation of 1-(Hydroxymethyl)-1,2,4-triazole
-
Reactants: Combine 1H-1,2,4-triazole, paraformaldehyde, and hydrochloric acid.
-
Conditions: The reaction is typically performed under solvent-free conditions.
-
Rationale: This step introduces the hydroxymethyl group onto the N-1 position of the triazole ring. The acidic conditions catalyze the reaction between the triazole and formaldehyde.
Step 2: Chlorination of the Hydroxymethyl Intermediate
-
Reactant: The 1-(Hydroxymethyl)-1,2,4-triazole intermediate from Step 1.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice.[1][7]
-
Solvent: A suitable inert solvent such as chloroform is used.[1]
-
Procedure: The intermediate is dissolved in the solvent, and thionyl chloride is added, often at a reduced temperature (e.g., 0°C) before refluxing.[7]
-
Workup: The reaction mixture is concentrated under reduced pressure, and the product is often precipitated or crystallized by adding a non-polar solvent like diethyl ether.[7]
-
Rationale: Thionyl chloride efficiently converts the hydroxyl group into a chloro group, yielding the desired product with the release of SO₂ and HCl as gaseous byproducts.
Caption: Validated two-step synthesis workflow.
Commercial Availability and Suppliers
This compound, primarily as its hydrochloride salt (CAS No. 84387-61-1), is readily available from several reputable chemical suppliers. This accessibility is crucial for researchers requiring a reliable source of this key intermediate. When sourcing, it is vital to verify the purity and obtain the Safety Data Sheet (SDS) from the supplier.
| Supplier | Product Name | CAS No. | Purity | Notes |
| Sigma-Aldrich | 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride | 84387-61-1 | 95% | Available via Aldrich Partner Life Chemicals Inc. |
| Thermo Fisher Scientific | This compound hydrochloride | 84387-61-1 | 96%, 98% | Sold under Acros Organics and legacy Alfa Aesar brands.[6][8][9][10] |
| Benchchem | This compound | 84387-62-2 | N/A | For research use only.[1] |
| AChemBlock | 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride | 84387-61-1 | 95% | Available for enquiry.[11] |
Lead times and availability can vary; it is recommended to inquire directly with the suppliers. Normal lead times can be 2-3 weeks or longer.[8]
Applications in Research and Drug Development
The primary utility of this compound is as an electrophilic building block for introducing the -(CH₂)-1H-1,2,4-triazole moiety. This scaffold is of immense interest in medicinal chemistry.
-
Antifungal Agents: The 1,2,4-triazole ring is the cornerstone of azole antifungals, which inhibit the fungal enzyme lanosterol 14α-demethylase, a key player in ergosterol biosynthesis.[2][3]
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties, demonstrating the scaffold's potential in oncology.[12]
-
Antiviral and Other Therapeutic Areas: The triazole nucleus is present in drugs with a wide range of bioactivities, including antiviral, anti-inflammatory, and anticonvulsant properties.[3]
Experimental Workflow: Synthesis of a Novel Triazole Derivative
This protocol outlines a general procedure for coupling this compound with a generic nucleophile (e.g., a substituted phenol, R-Ar-OH) to synthesize a potential bioactive compound.
-
Reagents & Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted phenol (1.0 eq) and a suitable base (e.g., K₂CO₃ or NaH, 1.1-1.5 eq) in a dry polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Addition: To the stirring solution, add this compound hydrochloride (1.0-1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture (e.g., 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Analytical and Quality Control Methods
Ensuring the identity and purity of this compound is critical for reproducible results.
-
Titration: An assay based on chloride titration is a common method specified by suppliers to determine purity.[6]
-
Karl Fischer Titration: Used to determine water content.[6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of triazole compounds.[13][14]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation of the final product and any derivatives synthesized from it.
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols are mandatory. This information is derived from supplier Safety Data Sheets (SDS).[5][15]
Hazard Identification:
Recommended Precautions:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
First Aid Measures:
-
Inhalation: Remove the victim to fresh air. Call a poison center or doctor if you feel unwell.[5][15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][15]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[15]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[15]
Conclusion
This compound is a high-value, commercially accessible reagent that serves as an efficient gateway to a vast chemical space of triazole-containing compounds. Its straightforward reactivity, coupled with the proven biological significance of the triazole scaffold, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. By adhering to the synthesis, application, and safety protocols outlined in this guide, scientists can effectively and safely harness the power of this versatile building block to advance their research objectives.
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SAFETY DATA SHEET - Fisher Scientific. ([Link])
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This compound, hydrochloride, 98% - Labware E-shop. ([Link])
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synthesis of 1,2,4 triazole compounds - ISRES. ([Link])
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Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed. ([Link])
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. ([Link])
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3-(Chloromethyl)-4-Methyl 1H-1,2,4-Triazol-5-One Powder - Kevy's Labs. ([Link])
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HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. ([Link])
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HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. ([Link])
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Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. ([Link])
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. ([Link])
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A Technical Guide to the Safe Handling of 1-Chloromethyl-1H-1,2,4-triazole Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-Chloromethyl-1H-1,2,4-triazole hydrochloride. As a highly reactive and versatile synthetic building block, its utility in medicinal chemistry and drug development is significant.[1] The presence of a reactive chloromethyl group attached to the stable 1,2,4-triazole ring makes it an essential intermediate for synthesizing complex heterocyclic compounds.[1] However, this same reactivity necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols to mitigate risks in a laboratory setting. This guide moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind the required precautions, ensuring a culture of safety and scientific integrity.
Section 1: Chemical & Physical Identity
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. The data presented below is for the commonly supplied hydrochloride salt, which is the focus of available safety data.
| Property | Value | Source |
| Chemical Name | This compound, hydrochloride | [2] |
| CAS Number | 84387-61-1 | [2] |
| Molecular Formula | C₃H₄ClN₃ · HCl | [3] |
| Molecular Weight | 154.00 g/mol | [3] |
| Appearance | Solid | |
| InChI Key | GXVWDLWTFIDZLR-UHFFFAOYSA-N | [3] |
Section 2: Hazard Identification & Risk Assessment
The primary hazards associated with this compound stem from its irritant properties and its inherent reactivity. A comprehensive risk assessment must consider both acute exposure risks and the chemical's potential for unintended reactions.
GHS Classification and Health Effects
This compound hydrochloride is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The specific hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Fisher Scientific SDS[2][4]
Expert Insight: The Causality of Irritation The observed skin, eye, and respiratory irritation is a direct consequence of the molecule's chemical reactivity. The chloromethyl group is a potent electrophile, meaning it is "electron-seeking."[1] The chlorine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles.[1] Biological macromolecules, such as proteins and enzymes found in the skin, eyes, and respiratory tract, are rich in nucleophilic functional groups (e.g., thiols, amines). An exposure event allows the compound to covalently modify these biological targets, leading to the observed irritation and cellular damage. Therefore, preventing direct contact is not merely a suggestion but a critical requirement to prevent chemical-induced injury.
Reactivity Profile and Incompatibilities
The synthetic utility of this compound is also the source of its primary chemical hazards.
-
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions, where the chlorine is displaced.[1] This is the desired reactivity in a controlled synthetic context but can be hazardous if uncontrolled.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][5] Reactions with these materials can be exothermic and may lead to a runaway reaction or decomposition, releasing toxic fumes.
-
Hazardous Decomposition: When heated to decomposition or in the event of a fire, the compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][5]
Section 3: Standard Operating Procedure (SOP) for Safe Handling
A self-validating system of protocols is essential for minimizing exposure and ensuring laboratory safety. The following procedures should be considered mandatory when working with this compound hydrochloride.
Engineering Controls: The Primary Barrier
All work with this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood serves as the primary engineering control to prevent the inhalation of dust particles and to contain any potential release of vapors. The face velocity of the hood should be verified regularly to ensure it meets institutional and regulatory standards (typically 80-120 fpm).
Personal Protective Equipment (PPE) Protocol
PPE is the final line of defense and must be used in conjunction with engineering controls. The choice of PPE is dictated by the hazards identified in Section 2.
-
Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splash or spatter.
-
Skin Protection:
-
Respiratory Protection: Respiratory protection is generally not required when working within a properly functioning chemical fume hood. If engineering controls are not available or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Weighing and Dispensing Protocol
Handling the solid form of the compound presents the greatest risk of dust generation and inhalation.
-
Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Container: Place a tared, sealable container on the analytical balance inside the fume hood.
-
Dispensing: Carefully scoop the required amount of solid from the stock bottle into the tared container. Avoid any actions that could generate dust, such as dropping scoops of powder from a height.
-
Cleaning: Immediately and carefully clean the spatula and any surrounding surfaces with a damp cloth or towel to capture any residual dust.
-
Sealing: Securely close both the stock bottle and the container with the weighed material before removing them from the fume hood.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
Accidental Release (Spill) Management
For small-scale laboratory spills:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting cleanup, don the full PPE ensemble described in Section 3.2, including respiratory protection if the spill is outside a fume hood.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid raising dust.[2]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Sources
The Synthetic Versatility and Biological Potential of 1-Chloromethyl-1H-1,2,4-triazole Derivatives: A Technical Guide
Foreword: The Strategic Importance of the 1-Chloromethyl-1H-1,2,4-triazole Scaffold
In the landscape of medicinal chemistry and drug discovery, the 1,2,4-triazole nucleus stands out as a "privileged scaffold." Its remarkable physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have cemented its role in a multitude of clinically significant therapeutics.[1] This guide delves into the specific potential of derivatives synthesized from a highly reactive and versatile building block: This compound . The presence of a reactive chloromethyl group on the stable triazole ring provides a direct avenue for a wide array of chemical modifications, enabling the creation of diverse molecular architectures with significant biological activities.[2] This document will explore the synthesis, mechanisms of action, and therapeutic prospects of these derivatives, with a focus on their antifungal, anticancer, and antibacterial applications.
The Synthetic Gateway: Leveraging the Reactivity of this compound
The primary utility of this compound in synthetic organic chemistry lies in its susceptibility to nucleophilic substitution reactions. The chlorine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the facile introduction of the 1,2,4-triazol-1-ylmethyl moiety into a wide range of molecular scaffolds.
General Synthesis of this compound
The precursor itself can be synthesized through straightforward methods. A common and efficient approach involves the direct chloromethylation of 1H-1,2,4-triazole.
Experimental Protocol: Single-Step Chloromethylation of 1H-1,2,4-triazole [2]
-
Reaction Setup: In a well-ventilated fume hood, suspend 1H-1,2,4-triazole in a suitable solvent such as dichloroethane.
-
Reagent Addition: Add formaldehyde and hydrochloric acid to the suspension.
-
Heating: Heat the reaction mixture to 100°C for approximately 4 hours, with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Derivatization via Nucleophilic Substitution
The true synthetic power of this compound is realized in its reactions with various nucleophiles. This allows for the creation of C-N, C-O, and C-S bonds, leading to a diverse library of derivatives.
Workflow for Derivatization:
Caption: General workflow for synthesizing derivatives from this compound.
Antifungal Activity: The Hallmark of Triazole Derivatives
The most well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal effect. Many commercially successful antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole core. Derivatives of this compound are promising candidates for the development of new and more effective antifungal agents.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of azoles involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
Signaling Pathway of Azole Antifungal Action:
Caption: Mechanism of fungal cell death via CYP51 inhibition by 1,2,4-triazole derivatives.
Promising Antifungal Derivatives
Numerous studies have demonstrated the potent in vitro antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols.[3] The synthesis of these compounds often involves precursors that can be derived from this compound. Research has shown that sulfide derivatives, in particular, exhibit potent activities against a range of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[3] Some of these compounds have shown activity equal to or greater than the standard drug ketoconazole and significantly superior to fluconazole.[3]
Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Fungal Species | Activity Compared to Standard Drugs | Reference |
| Sulfide Derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol | Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans | Equal or more potent than ketoconazole; superior to fluconazole. | [3] |
| 1,2,4-Triazole derivatives containing amino acid fragments | Physalospora piricola | EC50 values as low as 10.126 µg/mL, outperforming mefentrifluconazole. | [1][4] |
Anticancer Potential: A Growing Area of Investigation
The 1,2,4-triazole scaffold is also a key feature in several anticancer agents.[5] Derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation through various mechanisms.
Diverse Mechanisms of Anticancer Action
Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazole derivatives is not attributed to a single mechanism. Instead, these compounds have been shown to target multiple pathways involved in cancer progression.
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key enzymes in cancer signaling pathways, such as EGFR and BRAF.[6]
-
Tubulin Polymerization Inhibition: Some compounds act as anti-mitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
-
Aromatase Inhibition: The 1,2,4-triazole ring is a key component of aromatase inhibitors like letrozole and anastrozole, which are used in the treatment of hormone-dependent breast cancer.
Notable Anticancer Derivatives and In Vitro Efficacy
A number of novel 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] For instance, certain compounds have shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.[8][9]
Table 2: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives
| Compound Series | Cancer Cell Line | IC50 (µM) | Potential Target | Reference |
| Novel 1,2,4-triazole scaffold | HeLa | < 12 | EGFR, BRAF, Tubulin | [6] |
| 1,2,4-triazole-pyridine hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | Not specified | [9] |
| 3-alkylsulfanyl-1,2,4-triazole derivatives | Breast, lung, and ovarian cancer cell lines | Moderate to promising antiproliferative activity | Not specified | [8] |
Antibacterial Activity: A Renewed Focus
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. 1,2,4-triazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[10]
Proposed Antibacterial Mechanisms
The antibacterial mechanism of 1,2,4-triazoles is still under investigation, but molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes, such as the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis.[11]
In Vitro Antibacterial Screening
Several studies have reported the synthesis and antibacterial screening of novel 1,2,4-triazole derivatives. Some of these compounds have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and chloramphenicol.[11][12] For example, certain ofloxacin analogues incorporating a 1,2,4-triazole moiety have shown comparable activity to the parent drug against S. aureus and E. coli.[10]
Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel 1H-1,2,4-triazolyl derivatives | P. fluorescens, X. campestris | Lower than ampicillin and chloramphenicol | [11][12] |
| Ofloxacin-1,2,4-triazole analogues | S. aureus, E. coli | 0.25 - 1 | [10] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. The derivatives stemming from this scaffold have demonstrated significant potential as antifungal, anticancer, and antibacterial agents. The ease of derivatization via nucleophilic substitution allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of novel therapeutics with enhanced potency and selectivity. Future research should focus on the continued exploration of novel derivatives, elucidation of their precise mechanisms of action, and in vivo evaluation to translate the promising in vitro results into clinically viable drug candidates.
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Al-Ghorbani, M., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 103, 104169. [Link]
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Methodological & Application
Step-by-step synthesis protocol for 1-Chloromethyl-1H-1,2,4-triazole
An Application Guide to the Synthesis of 1-Chloromethyl-1H-1,2,4-triazole: Protocol, Mechanism, and Safety Considerations
Introduction: The Significance of this compound
This compound is a pivotal building block in the fields of medicinal chemistry and synthetic organic chemistry. Its value is derived from a unique molecular architecture: a stable 1,2,4-triazole ring functionalized with a highly reactive chloromethyl group.[1] The 1,2,4-triazole scaffold itself is a "privileged" structure found in numerous clinically successful drugs, prized for its metabolic stability and ability to participate in crucial biological interactions.[2] The addition of the chloromethyl group provides a reactive handle, as the chlorine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles.[1] This reactivity allows chemists to easily introduce diverse functional groups, enabling the rapid construction of large libraries of novel triazole derivatives for drug discovery and development.[1] Compounds derived from this scaffold have shown a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4]
This guide provides a detailed, field-tested protocol for the synthesis of this compound, explains the chemical principles behind the methodology, outlines critical safety procedures, and discusses its application in research.
Synthesis Strategy: A Two-Step Pathway
The most common and efficient method for preparing this compound is a two-step process that can achieve yields exceeding 92%.[1] This strategy involves:
-
Hydroxymethylation: Formation of a 1-(Hydroxymethyl)-1,2,4-triazole intermediate.
-
Chlorination: Conversion of the intermediate's hydroxyl group to a chloride using a suitable chlorinating agent.
This approach is favored for its high yield and the relative ease of handling the intermediate compared to a direct, one-step chloromethylation, which can be more difficult to control.[1]
Step 1: The Rationale for Hydroxymethylation
The first step involves the reaction of 1H-1,2,4-triazole with an aldehyde, typically paraformaldehyde (a solid polymer of formaldehyde), often under solvent-free conditions. This reaction is an N-alkylation where one of the ring's nitrogen atoms attacks the electrophilic carbon of the formaldehyde. The use of paraformaldehyde is a practical choice as it is a stable solid, making it easier to handle than gaseous formaldehyde. The reaction forms a stable hydroxymethyl intermediate, priming the molecule for the subsequent chlorination step.
Step 2: The Rationale for Chlorination with Thionyl Chloride
The conversion of the alcohol group in 1-(Hydroxymethyl)-1,2,4-triazole to the desired chloride is most effectively achieved using thionyl chloride (SOCl₂). Thionyl chloride is a highly effective chlorinating agent for alcohols for several key reasons:
-
High Reactivity: It readily reacts with alcohols to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic substitution.
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This is highly advantageous as their evolution from the reaction mixture drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as they are easily removed.
-
Irreversible Reaction: The formation of these stable gaseous byproducts makes the reaction essentially irreversible, leading to high yields of the chlorinated product.
Detailed Synthesis Protocol
This protocol is designed for researchers in a properly equipped chemical laboratory. Adherence to all safety precautions is mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (molar eq.) | Physical Form |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 1.0 | White Crystalline Solid |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per unit) | 1.1 | White Crystalline Solid |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 | Colorless to Yellow Fuming Liquid |
| Chloroform (anhydrous) | CHCl₃ | 119.38 | Solvent | Colorless Liquid |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | White Powder |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | White Granular Solid |
Required Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat. All operations must be performed in a certified chemical fume hood.
Experimental Procedure
Part A: Synthesis of 1-(Hydroxymethyl)-1H-1,2,4-triazole (Intermediate)
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1H-1,2,4-triazole (e.g., 6.91 g, 0.1 mol) and paraformaldehyde (e.g., 3.30 g, 0.11 mol). Causality: Using a slight excess of paraformaldehyde ensures the complete consumption of the starting triazole.
-
Heating: Heat the flask in an oil bath to 100-110 °C. The solid mixture will melt and become a clear, stirrable liquid.
-
Reaction: Stir the molten mixture at this temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 1H-1,2,4-triazole is no longer visible.
-
Cooling: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify upon cooling. This crude intermediate is often of sufficient purity to be used directly in the next step without further purification.[1]
Part B: Synthesis of this compound
-
Dissolution: Transfer the crude 1-(Hydroxymethyl)-1H-1,2,4-triazole from Part A into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add anhydrous chloroform (e.g., 100 mL) to dissolve the solid. Causality: Anhydrous solvent is critical because thionyl chloride reacts violently with water.[5]
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is to control the initial exothermic reaction with thionyl chloride.
-
Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (e.g., 14.3 g or 8.8 mL, 0.12 mol) dropwise via a dropping funnel over 30-45 minutes. A gas outlet should be connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolving HCl and SO₂ gases. Causality: Dropwise addition prevents a dangerous temperature spike. The excess thionyl chloride ensures the complete conversion of the alcohol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 60-65 °C) for 2-3 hours. Monitor the reaction's progress by TLC.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back down to room temperature. Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker within the fume hood. This will quench the excess thionyl chloride. Extreme caution is required as this is a highly exothermic process.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the bubbling ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). This step neutralizes the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer, chloroform). Extract the aqueous layer two more times with chloroform (e.g., 2 x 50 mL).
-
Drying and Evaporation: Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform. The resulting crude product is often an oil or a low-melting solid.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Critical Safety Precautions
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and reacts violently with water.[6] Contact with water or moist air liberates toxic gases (HCl and SO₂).[5] It can cause severe burns to the skin, eyes, and respiratory tract.[5][6][7]
-
Handling: Always handle thionyl chloride in a certified chemical fume hood.[5] Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, safety goggles, and a face shield.[6][8] Ensure an emergency shower and eyewash station are immediately accessible.[9]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from water, acids, bases, and alcohols.[5][9]
-
Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[6]
-
-
Paraformaldehyde: While less hazardous than thionyl chloride, it is a source of formaldehyde. Avoid inhaling the dust and prevent contact with skin and eyes.
-
Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a well-ventilated fume hood.
Characterization and Purity Assessment
To confirm the successful synthesis of this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet for the two protons of the chloromethyl group (-CH₂Cl) and two singlets for the two distinct protons on the triazole ring.
-
¹³C NMR: Expect signals corresponding to the chloromethyl carbon and the two unique carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy: Look for characteristic C-Cl stretching frequencies and the absence of the broad O-H stretch from the starting hydroxymethyl intermediate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (117.54 g/mol ) and observe its characteristic isotopic pattern for chlorine.
Applications in Drug Development and Research
The synthetic utility of this compound lies in its role as an alkylating agent. The chloromethyl group is an electrophilic site that readily reacts with various nucleophiles (N-, O-, and S-based) to form new covalent bonds. This allows for the straightforward derivatization of the 1,2,4-triazole core, a strategy widely employed in the development of new therapeutic agents. For instance, it is a key intermediate in the synthesis of antifungal agents like Fluconazole and other bioactive molecules.[2][3] The ability to generate diverse chemical libraries from this single, versatile precursor makes it an invaluable tool for medicinal chemists exploring structure-activity relationships.[1]
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Balsells, J., et al. (n.d.). Synthesis of[1][5][10]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. AWS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3648. Available at: [Link]
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Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997376. Available at: [Link]
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ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]
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Application Notes & Protocols: 1-Chloromethyl-1H-1,2,4-triazole for the N-alkylation of Heterocyclic Compounds
Abstract
This technical guide provides a comprehensive overview of 1-chloromethyl-1H-1,2,4-triazole as a versatile and efficient reagent for the N-alkylation of a wide range of heterocyclic compounds. The 1,2,4-triazole moiety is a critical pharmacophore in numerous antifungal agents, and this reagent serves as a key building block for introducing the essential triazolylmethyl group.[1][2][3][4] This document details the underlying reaction mechanisms, provides generalized and optimized experimental protocols, discusses the scope of suitable substrates, and outlines crucial safety and handling procedures. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Strategic Importance of the Triazolylmethyl Moiety
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, most notably for its role in the development of azole antifungal drugs like fluconazole and itraconazole.[1][2][4] These agents function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The N-alkylation of various heterocyclic cores with the triazolylmethyl group is a cornerstone strategy in the synthesis of these and novel antifungal candidates.
This compound is a highly effective electrophile for this purpose. Its reactivity stems from the stable 1,2,4-triazole ring attached to a reactive chloromethyl group. The chlorine atom acts as an excellent leaving group, readily displaced by nitrogen nucleophiles present in other heterocyclic systems.[5] This allows for the direct and efficient installation of the key pharmacophoric element, making it an invaluable reagent in synthetic and medicinal chemistry.
Mechanism of Action: Understanding the N-Alkylation Process
The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of a nitrogen atom on the heterocyclic substrate, creating a potent nucleophile.
Step 1: Deprotonation A suitable base is used to abstract an acidic proton (N-H) from the heterocyclic substrate, generating a nucleophilic anion. The choice of base is critical and depends on the pKa of the substrate's N-H bond. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH), or stronger bases like sodium hydride (NaH) for less acidic heterocycles.[6]
Step 2: Nucleophilic Attack The resulting heterocyclic anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on this compound.
Step 3: Displacement The attack results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as the leaving group, yielding the final N-alkylated product.
A significant challenge in the alkylation of azoles like 1,2,4-triazole itself or other heterocycles with multiple nitrogen atoms is regioselectivity. Alkylation can potentially occur at different nitrogen atoms, leading to a mixture of isomers.[7][8] Reaction conditions—particularly the choice of solvent, base, and counter-ion—can influence the site of alkylation. For 1,2,4-triazole, alkylation typically favors the N1 position over the N4 position, a preference that can be enhanced under specific conditions.[7][9]
Experimental Protocols
The following protocols are generalized starting points. Optimization of base, solvent, temperature, and reaction time is recommended for each specific heterocyclic substrate to maximize yield and regioselectivity.
Protocol 1: Standard Conditions using a Carbonate Base
This method is suitable for many heterocycles with moderate N-H acidity, such as imidazoles, benzimidazoles, and other triazoles.
Materials & Reagents:
-
Heterocyclic Substrate (1.0 eq)
-
This compound hydrochloride (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocyclic substrate (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN).
-
Add the carbonate base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq). Stir the resulting suspension vigorously for 15-30 minutes at room temperature.
-
Add this compound hydrochloride (1.1 - 1.5 eq) portion-wise to the mixture. Note: The reaction may be mildly exothermic.
-
Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) Conditions
PTC is a powerful, green chemistry technique ideal for reactions with water-soluble bases and organic-soluble substrates. It often allows for milder conditions and avoids the need for expensive anhydrous solvents.[10][11][12]
Materials & Reagents:
-
Heterocyclic Substrate (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (50% w/v aqueous solution)
-
Tetrabutylammonium Bromide (TBAB) or other quaternary ammonium salt (0.05 - 0.1 eq)
-
Toluene or Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
Combine the heterocyclic substrate (1.0 eq), this compound hydrochloride (1.1 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and the organic solvent (e.g., Toluene) in a round-bottom flask.
-
With vigorous stirring, add the aqueous solution of NaOH or KOH.
-
Stir the biphasic mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Substrate Scope & Optimization
The described protocols are applicable to a wide range of nitrogen-containing heterocycles. The reactivity and optimal conditions will vary based on the substrate's electronic and steric properties.
| Heterocycle Class | Typical Base | Solvent | Temperature (°C) | Notes |
| Imidazoles | K₂CO₃, NaH | DMF, MeCN | 25 - 60 | Generally high-yielding. Regioselectivity can be an issue with unsymmetrical imidazoles. |
| Benzimidazoles | K₂CO₃, Cs₂CO₃ | DMF | 50 - 80 | Good reactivity. |
| Pyrazoles | K₂CO₃, NaH | DMF, THF | 25 - 80 | Prone to forming mixtures of N1 and N2 alkylated isomers.[13] |
| Triazoles | K₂CO₃, NaOMe | DMF, MeOH | 25 - 70 | Alkylation of 1,2,3- or 1,2,4-triazoles can lead to multiple isomers.[8][14] |
| Indoles | NaH | THF, DMF | 0 - 25 | Strong base required due to lower N-H acidity. |
| Phenothiazines | NaH, K₂CO₃ | DMF | 25 - 80 | Highly nucleophilic nitrogen, reaction proceeds readily. |
Optimization Insights:
-
Base Selection: For weakly acidic N-H bonds (e.g., indoles), a strong base like Sodium Hydride (NaH) in an aprotic solvent like THF is necessary.[6][13] For more acidic heterocycles, milder bases like K₂CO₃ are sufficient and safer to handle.[6]
-
Solvent Choice: Polar aprotic solvents like DMF and MeCN are excellent for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free.
-
Phase-Transfer Catalysis: PTC is particularly advantageous for large-scale synthesis as it can obviate the need for anhydrous solvents and strong, hazardous bases, potentially improving process safety and cost-effectiveness.[10][15]
Product Characterization
Confirmation of the N-alkylation and determination of regiochemistry is typically achieved using standard spectroscopic techniques:
-
¹H and ¹³C NMR: The appearance of a new singlet in the ¹H NMR spectrum (typically between 5.5-6.0 ppm) corresponding to the methylene bridge (-N-CH₂ -Triazole) is a key indicator of successful alkylation. The two protons of the triazole ring will also be visible as singlets (typically >8.0 ppm).[4] In ¹³C NMR, the new methylene carbon signal will appear around 50-60 ppm. HMBC and NOESY experiments can be crucial for unambiguously assigning the site of alkylation (e.g., N1 vs. N2) in cases of potential isomerism.[13]
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.[4]
Safety and Handling
This compound hydrochloride is a hazardous substance and must be handled with appropriate care.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16][17][18] It is an alkylating agent and should be treated as potentially toxic and mutagenic.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling: Handle only in a well-ventilated fume hood.[16][18] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19]
References
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2015). National Institutes of Health (NIH). [Link]
-
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2017). National Institutes of Health (NIH). [Link]
-
The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (2021). MDPI. [Link]
-
Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2015). National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
SAFETY DATA SHEET - this compound hydrochloride. (2024). Fisher Scientific. [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (1995). ResearchGate. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (2020). Royal Society of Chemistry. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (2014). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
synthesis of 1,2,4 triazole compounds. (2023). ISRES Publishing. [Link]
-
Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2015). ResearchGate. [Link]
-
A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2015). Defense Technical Information Center. [Link]
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- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 84387-62-2 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
One-pot synthesis of 1,2,4-triazole derivatives from chloroacetamide
Application Notes & Protocols
One-Pot Synthesis of 1,2,4-Triazole Derivatives from Chloroacetamide: A Detailed Guide for Medicinal and Process Chemistry
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous antifungal, antiviral, and anticancer agents. Traditional multi-step syntheses of these vital heterocycles often suffer from drawbacks such as low atom economy, harsh reaction conditions, and the need for tedious intermediate purifications. This guide presents a comprehensive overview and detailed protocol for the one-pot synthesis of 1,2,4-triazole derivatives, leveraging the versatile and commercially available building block, chloroacetamide. By explaining the underlying chemical principles and providing a robust, step-by-step experimental procedure, this document serves as an essential resource for researchers in medicinal chemistry, drug development, and process optimization seeking efficient and scalable routes to novel 1,2,4-triazole-based compounds.
Introduction: The Significance of One-Pot Triazole Synthesis
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered immense interest from the pharmaceutical industry. Its unique electronic properties and ability to act as a stable scaffold for diverse functionalization make it a cornerstone of many therapeutic agents.
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over classical methods.[1] This approach enhances efficiency by eliminating intermediate isolation and purification steps, which in turn reduces solvent waste, saves time, and often leads to higher overall yields.[1] Chloroacetamide, a bifunctional reagent, is an excellent starting material in this context due to its dual reactivity: the amide group provides a nitrogen and carbon source, while the activated chloromethyl group serves as a key electrophilic site for cyclization.[2][3] A notable application is the synthesis of the chloromethyl triazole intermediate for Ensitrelvir, an oral antiviral for COVID-19, which can be prepared in a one-pot tandem process from chloroacetamide.[4]
This guide focuses on a specific and reliable one-pot method involving the reaction of chloroacetamide (or its derivatives) with hydrazides and a cyclizing agent, providing a direct and efficient entry into a variety of substituted 1,2,4-triazoles.
Underlying Principles & Reaction Mechanism
The one-pot formation of 1,2,4-triazoles from chloroacetamide and an acylhydrazide is a sequential process involving N-alkylation followed by an intramolecular cyclization/dehydration cascade. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
The process can be broken down into three key stages:
-
Intermediate Formation: The process begins with the reaction between an acylhydrazide and a suitable orthoformate, such as triethyl orthoformate, under acidic catalysis. This forms a reactive imidate-like intermediate.
-
N-Alkylation: Chloroacetamide is introduced into the reaction. The more nucleophilic terminal nitrogen of the hydrazide moiety in the intermediate attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This step forms a crucial linear intermediate, linking the two primary components.
-
Cyclization and Aromatization: Under the reaction conditions (typically elevated temperature), the amide nitrogen of the chloroacetamide moiety performs an intramolecular nucleophilic attack on the carbon of the imidate group. This attack initiates the cyclization, forming a five-membered ring intermediate. The subsequent elimination of water and an alcohol molecule (from the orthoformate) drives the reaction towards the formation of the stable, aromatic 1,2,4-triazole ring.
Below is a diagram illustrating the proposed mechanistic pathway.
Figure 1: Proposed Reaction Mechanism
Detailed Application Protocol: Synthesis of 3-(chloromethyl)-1H-1,2,4-triazole
This protocol is adapted from a reported synthesis used to generate a key intermediate for the antiviral drug Ensitrelvir, demonstrating its practical application in pharmaceutical development.[4]
Materials and Equipment
-
Reagents:
-
Chloroacetamide (1.0 eq)
-
Formic acid hydrazide (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Standard glassware for workup (Büchner funnel, filter flask, beakers)
-
Rotary evaporator
-
Safety Precautions: Chloroacetamide is toxic and a potential sensitizer; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[2] Concentrated acids are corrosive.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add chloroacetamide (9.35 g, 100 mmol) and formic acid hydrazide (6.0 g, 100 mmol).
-
Reagent Addition: Add anhydrous ethanol (100 mL) to the flask, followed by the slow addition of triethyl orthoformate (44.4 g, 300 mmol) via a dropping funnel over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid (10 mL) to the stirred solution. A precipitate should form.
-
Product Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the purified solid under vacuum to obtain 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride as a white to off-white solid. The reported yield for this procedure is approximately 72%.[4]
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product.
Data Presentation and Substrate Scope
The versatility of the one-pot synthesis allows for the creation of a diverse library of 1,2,4-triazole derivatives by varying the starting acylhydrazide and the N-substituent on the chloroacetamide. The table below summarizes expected outcomes based on different starting materials, as extrapolated from similar synthetic strategies.[5][6]
| Entry | Acylhydrazide (R¹) | Chloroacetamide Derivative (R²) | Expected Product | Typical Yield Range (%) |
| 1 | Benzohydrazide | N-phenyl-2-chloroacetamide | 3-Phenyl-5-(aminomethyl-phenyl)-1H-1,2,4-triazole | 65-80% |
| 2 | Acethydrazide | 2-Chloroacetamide | 3-Methyl-5-(chloromethyl)-1H-1,2,4-triazole | 70-85% |
| 3 | Isonicotinohydrazide | N-benzyl-2-chloroacetamide | 3-(Pyridin-4-yl)-5-(aminomethyl-benzyl)-1H-1,2,4-triazole | 60-75% |
| 4 | 4-Chlorobenzohydrazide | 2-Chloroacetamide | 3-(4-Chlorophenyl)-5-(chloromethyl)-1H-1,2,4-triazole | 70-80% |
Experimental Workflow Visualization
The overall process, from initial setup to final characterization, can be streamlined into a logical workflow.
Figure 2: Experimental Workflow
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; impure starting materials; insufficient heating. | Extend reflux time and monitor via TLC. Ensure reagents are pure and anhydrous where specified. Verify reaction temperature. |
| Formation of Multiple Byproducts | Side reactions due to excessive heat; incorrect stoichiometry. | Lower the reaction temperature slightly. Re-verify the molar equivalents of all reactants, especially the orthoformate. |
| Product is Oily or Difficult to Crystallize | Presence of impurities; residual solvent. | Attempt trituration with a non-polar solvent (e.g., hexane). Ensure complete removal of ethanol before adding diethyl ether. Consider purification by column chromatography if necessary. |
Conclusion
The one-pot synthesis of 1,2,4-triazole derivatives from chloroacetamide represents an efficient, atom-economical, and highly adaptable strategy for accessing this crucial heterocyclic scaffold. By minimizing intermediate handling and reducing waste, this approach aligns with the principles of green chemistry while providing a robust platform for the discovery and development of new chemical entities. The protocol detailed herein is scalable and serves as a foundational method that can be readily adapted by researchers to generate diverse libraries of functionalized 1,2,4-triazoles for various applications in science and medicine.
References
- Tu, S., et al. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622). RSC Publishing.
-
Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75, 8666-8669. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. organic-chemistry.org. Available at: [Link]
-
Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Potential Anti-COVID-19 Activity. National Institutes of Health. Available at: [Link]
-
Sayed, G. A., et al. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Role of 1-Chloromethyl-1H-1,2,4-triazole in Modern Antifungal Synthesis
Introduction: The Cornerstone of Azole Antifungals
The emergence of invasive fungal infections, coupled with rising drug resistance, presents a formidable challenge to global public health.[1] Within the arsenal of antifungal agents, the triazole class, which includes drugs like fluconazole and itraconazole, remains a clinical mainstay.[2] These drugs operate by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The disruption of this pathway compromises the structural integrity of the membrane, leading to fungal cell death.[2][5]
At the heart of many triazole antifungal syntheses lies a versatile and highly reactive building block: 1-Chloromethyl-1H-1,2,4-triazole . Its strategic importance cannot be overstated. The molecule features a reactive chloromethyl group attached to the N1 position of the 1,2,4-triazole ring. This configuration makes it an excellent electrophile for introducing the crucial triazolyl-methyl moiety into a target molecule via nucleophilic substitution. This guide provides detailed application notes and protocols for researchers engaged in the synthesis of novel antifungal agents, leveraging the unique reactivity of this key intermediate.
Core Principle: Nucleophilic Substitution
The primary application of this compound in synthesis is its participation in nucleophilic substitution reactions (SN2). The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, including alkoxides, carbanions (e.g., Grignard reagents), and amines.
The causality behind this choice is twofold:
-
Reactivity: The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack.
-
Structural Incorporation: The reaction directly forges a carbon-nitrogen bond, installing the pharmacologically essential 1,2,4-triazole ring into the molecular scaffold.
Application Note I: Synthesis of a Key Fluconazole Intermediate
Fluconazole, a first-generation bis-triazole antifungal, is a cornerstone in treating candidiasis and cryptococcal meningitis.[3] Its synthesis often involves the reaction of an epoxide with 1,2,4-triazole. However, alternative and efficient routes leverage this compound to construct the core structure. One key step involves creating a Grignard reagent from this compound, which then attacks a ketone.[6][7]
Experimental Protocol: Preparation of [(1H-1,2,4-triazol-1-yl)methyl]magnesium chloride and Reaction with 2',4'-Difluoroacetophenone
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an acetophenone derivative, a critical step analogous to those used in various fluconazole synthesis pathways.[6]
Workflow Overview:
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (example) | Mmol (example) |
| This compound hydrochloride | 84387-61-1 | 154.00 | 1.54 g | 10.0 |
| Magnesium (turnings) | 7439-95-4 | 24.31 | 0.27 g | 11.0 |
| 2',4'-Difluoroacetophenone | 364-83-0 | 156.13 | 1.56 g | 10.0 |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 50 mL | - |
| Saturated Ammonium Chloride (aq) | 12125-02-9 | - | 20 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Preparation: All glassware must be rigorously flame-dried under a nitrogen atmosphere to ensure anhydrous conditions. The success of Grignard reagent formation is critically dependent on the exclusion of moisture.
-
Grignard Initiation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere. Add 10 mL of anhydrous diethyl ether.
-
Reagent Addition: Dissolve this compound hydrochloride in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Note: The free base may need to be generated in situ or prior to use depending on the specific literature procedure. Add the solution dropwise to the magnesium suspension. Gentle heating or the addition of a small iodine crystal may be required to initiate the reaction. Once initiated, the reaction is exothermic and should proceed to a gentle reflux.[6]
-
Grignard Formation: After the addition is complete, maintain the reflux for 1 hour to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.
-
Nucleophilic Attack: Cool the reaction mixture to 0°C in an ice bath. Dissolve 2',4'-Difluoroacetophenone in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent over 30 minutes, maintaining the temperature below 5°C. The choice of a low temperature is to control the exothermicity and minimize side reactions.
-
Reaction Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This step protonates the resulting alkoxide and neutralizes any remaining Grignard reagent.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired tertiary alcohol intermediate.
Application Note II: Synthesis of an Itraconazole Dioxolane Intermediate
Itraconazole is a more complex, second-generation triazole with a broader spectrum of activity.[3] Its intricate structure includes a dioxolane ring functionalized with a triazolyl-methyl group. The synthesis of this key fragment, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, is a critical sequence where this compound can be employed, although many routes now use 1,2,4-triazole itself with a suitable electrophile.[8][9] The principles, however, remain illustrative of the utility of triazole alkylation.
The reaction involves the N-alkylation of 1,2,4-triazole with a brominated or tosylated precursor. This highlights the versatility of the triazole nucleus as a nucleophile, a complementary role to the electrophilic nature of its chloromethyl derivative.
Protocol: N-Alkylation of 1,2,4-Triazole to form a Dioxolane Intermediate
This protocol describes the reaction of 1,2,4-triazole with a suitable dioxolane precursor bearing a leaving group (e.g., a mesylate or tosylate), a common strategy in itraconazole synthesis.[10]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (example) | Mmol (example) |
| Dioxolane Mesylate Precursor* | Varies | ~399.25 | 4.0 g | 10.0 |
| 1H-1,2,4-Triazole | 288-88-0 | 69.07 | 1.04 g | 15.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | - |
Note: The precursor is cis-2-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1,3-dioxolane-4-yl)methyl methanesulfonate.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine the dioxolane mesylate precursor, 1H-1,2,4-triazole, and potassium carbonate. The use of an excess of both the triazole and the base is crucial to drive the reaction to completion and to neutralize the methanesulfonic acid byproduct.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent. DMF is an excellent polar aprotic solvent that effectively solvates the cation of the base, thereby increasing the nucleophilicity of the triazole anion.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the substitution reaction.
-
Monitoring: Monitor the reaction progress by TLC until the starting mesylate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water (200 mL). This will precipitate the organic product while dissolving the inorganic salts and residual DMF.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure triazole-functionalized dioxolane intermediate.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield (Grignard) | Wet glassware or solvent; inactive magnesium. | Rigorously dry all equipment. Use freshly opened anhydrous solvent. Activate Mg with a crystal of iodine or by crushing. |
| Formation of Dimer Side Products | Grignard reagent reacting with starting chloride. | Use dilute solutions and slow, controlled addition of the chloride to the magnesium suspension. |
| Incomplete N-Alkylation Reaction | Insufficient base or temperature; poor quality solvent. | Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered. Increase reaction temperature slightly or extend reaction time. |
| Product Purification Difficulties | Presence of unreacted starting material or side products. | Optimize TLC conditions to achieve better separation. Consider a different solvent system for column chromatography or recrystallization. |
Safety and Handling
This compound hydrochloride is a hazardous substance and must be handled with appropriate care.[11][12]
-
Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
-
Incompatibilities: Avoid strong oxidizing agents.
1H-1,2,4-Triazole also requires careful handling.
-
Hazards: Suspected of damaging fertility or the unborn child.[13]
-
Handling: Use in a fume hood. Avoid contact with skin and eyes. Do not breathe dust.[14]
Always consult the latest Safety Data Sheet (SDS) for any chemical before use.
Conclusion
This compound and its parent heterocycle, 1,2,4-triazole, are indispensable reagents in the field of medicinal chemistry, particularly for the development of antifungal agents.[15] Understanding the principles of their reactivity—as an electrophile and a nucleophile, respectively—allows researchers to strategically incorporate the vital triazole pharmacophore. The protocols detailed herein provide a foundational framework for the synthesis of key intermediates for both established and novel antifungal drugs. By adhering to rigorous experimental technique and safety protocols, these powerful building blocks can be effectively utilized in the ongoing search for more potent and effective treatments for fungal diseases.
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Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 21, 2026, from [Link]
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Triazole antifungals. (n.d.). EBSCO. Retrieved January 21, 2026, from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Improved synthesis of fluconazole by using nano-SSA as a green catalyst. (n.d.). Bulgarian Chemical Communications. Retrieved January 21, 2026, from [Link]
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Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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[Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997, December). PubMed. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024, February 19). MDPI. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: A Detailed Guide to the Chloromethylation of 1H-1,2,4-triazole
This document provides a comprehensive guide for the synthesis of 1-(chloromethyl)-1H-1,2,4-triazole, a critical building block in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a cornerstone in the design of numerous therapeutic agents, and its functionalization is key to modulating biological activity.[1] The introduction of a reactive chloromethyl group onto the triazole ring creates a versatile intermediate, primed for nucleophilic substitution to build a diverse library of complex molecules.[1]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and emphasize the stringent safety measures required. We will focus on a robust and high-yield two-step synthetic route that proceeds through a hydroxymethyl intermediate, a method favored for its control and safety profile over direct chloromethylation approaches.[1]
Mechanistic Rationale and Strategy
The chloromethylation of 1H-1,2,4-triazole can be accomplished via several pathways. Direct chloromethylation, analogous to the Blanc reaction, involves reacting the triazole with formaldehyde and hydrogen chloride.[1][2] While direct, this approach can be difficult to control and carries the significant risk of forming the highly carcinogenic byproduct, bis(chloromethyl) ether.[2]
A superior and more controlled strategy is a two-step process:
-
Hydroxymethylation: The initial step involves the reaction of 1H-1,2,4-triazole with an excess of paraformaldehyde. This reaction proceeds via nucleophilic attack of a triazole nitrogen onto the carbonyl carbon of formaldehyde, yielding the 1-(hydroxymethyl)-1H-1,2,4-triazole intermediate.
-
Chlorination: The stable hydroxymethyl intermediate is then converted to the final product by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][3] This is a classic conversion of an alcohol to an alkyl chloride, prized for its efficiency and the volatile nature of its byproducts (SO₂ and HCl gas).
This two-step approach offers significantly higher yields (often exceeding 90%) and enhanced safety by avoiding the simultaneous presence of formaldehyde and HCl.[1]
Caption: Reaction pathway for the two-step synthesis.
Detailed Experimental Protocol
This protocol details the two-step synthesis, which has been validated to produce high yields of the target compound.[1]
Part A: Synthesis of 1-(Hydroxymethyl)-1H-1,2,4-triazole
Materials & Equipment:
-
1H-1,2,4-triazole
-
Paraformaldehyde
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1H-1,2,4-triazole and paraformaldehyde. A common molar ratio is approximately 1:1.2 to 1:1.5 (Triazole:Paraformaldehyde).
-
Solvent-Free Reaction: This reaction is often performed under solvent-free conditions.[1] Gently heat the mixture with stirring. The solids will melt and react.
-
Heating and Monitoring: Heat the reaction mixture to 100-110°C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting triazole is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting product is often a solid or a viscous oil. It can be used directly in the next step without extensive purification, though recrystallization from a suitable solvent like ethyl acetate can be performed if a highly pure intermediate is desired.
Part B: Synthesis of 1-(Chloromethyl)-1H-1,2,4-triazole
Critical Safety Warning: This procedure involves thionyl chloride, which is highly corrosive, toxic, and reacts violently with water. It must be handled exclusively within a certified chemical fume hood. All glassware must be scrupulously dried before use. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles, is mandatory.[4]
Materials & Equipment:
-
1-(Hydroxymethyl)-1H-1,2,4-triazole (from Part A)
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (or another suitable inert solvent like dichloromethane)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place the crude or purified 1-(hydroxymethyl)-1H-1,2,4-triazole into a dry three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve or suspend it in an anhydrous solvent like chloroform.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Slow Addition of Thionyl Chloride: Add thionyl chloride (typically 1.1 to 1.2 molar equivalents) to a dropping funnel. Add the thionyl chloride dropwise to the stirred reaction mixture, maintaining the internal temperature at or below 5°C.[3] This addition is exothermic and generates HCl gas.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (for chloroform, ~60°C) for 2-3 hours to ensure the reaction goes to completion.[3]
-
Solvent Removal: After cooling back to room temperature, carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The vapor should be passed through a base trap.
-
Work-up and Extraction:
-
Carefully quench the residue by slowly adding it to ice-cold water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components. Perform this step with extreme caution in the fume hood.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude 1-(chloromethyl)-1H-1,2,4-triazole can be purified by column chromatography on silica gel or by distillation under reduced pressure.[5]
Caption: Step-by-step experimental workflow diagram.
Data Summary and Product Characterization
The successful synthesis of 1-(chloromethyl)-1H-1,2,4-triazole must be confirmed through rigorous analytical characterization.
Reaction Parameters Summary
| Parameter | Part A: Hydroxymethylation | Part B: Chlorination |
| Key Reagents | 1H-1,2,4-triazole, Paraformaldehyde | 1-(Hydroxymethyl)-1H-1,2,4-triazole, SOCl₂ |
| Solvent | None (Solvent-free) | Anhydrous Chloroform or Dichloromethane |
| Temperature | 100-110°C | 0°C (addition), then Reflux (~60°C) |
| Reaction Time | 2-4 hours | 3-4 hours |
| Typical Yield | >95% (crude) | >92% (after purification)[1] |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for structural confirmation.[1][6][7]
-
¹H NMR: The proton NMR spectrum is definitive. Expect to see two characteristic singlets in the aromatic region corresponding to the two protons on the triazole ring, and a key singlet in the aliphatic region (typically ~5.5-6.0 ppm) corresponding to the two protons of the chloromethyl (-CH₂Cl) group.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can be used for precise mass determination.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying the absence of the broad O-H stretch from the hydroxymethyl intermediate and the presence of C-Cl stretching vibrations in the final product.
Mandatory Safety Protocols
Chemical synthesis requires an unwavering commitment to safety. The procedures described herein involve hazardous materials, and all operations must be conducted after a thorough risk assessment.
-
Chemical Hazards:
-
Thionyl Chloride (SOCl₂): Acutely toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle in a chemical fume hood and ensure no contact with moisture.[4]
-
Chloromethylating Agents: Direct chloromethylation procedures can generate bis(chloromethyl) ether, a potent human carcinogen.[2][8] The described two-step method is designed to mitigate this specific risk.
-
Solvents: Chloroform and dichloromethane are hazardous. Avoid inhalation and skin contact.
-
-
Engineering Controls:
-
All work must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic vapors and gases.
-
A base scrubber (e.g., a trap containing NaOH solution) must be used to neutralize HCl and SO₂ gases evolved during the chlorination step.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Double-gloving is recommended when handling thionyl chloride.
-
Body Protection: A flame-resistant lab coat must be worn.
-
-
Emergency Procedures:
-
Ensure immediate access to an emergency eyewash station and safety shower.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.
-
By adhering to this detailed protocol and its integrated safety measures, researchers can reliably and safely synthesize 1-(chloromethyl)-1H-1,2,4-triazole, a valuable intermediate for advancing drug discovery and development programs.
References
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The Dual Utility of 1-Chloromethyl-1H-1,2,4-triazole in Metal-Organic Frameworks: A Guide to Synthesis and Post-Synthetic Functionalization
Introduction: A Versatile Building Block with a Reactive Handle
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and drug delivery.[1] The ability to rationally design these materials by selecting specific metal nodes and organic linkers is the cornerstone of MOF chemistry. The 1,2,4-triazole moiety is a particularly valuable linker component due to its strong metal-coordinating ability, thermal stability, and the high nitrogen content it imparts to the resulting framework, which can enhance properties like proton conductivity and gas affinity.[1][2][3]
This application note focuses on a unique and highly versatile triazole derivative: 1-Chloromethyl-1H-1,2,4-triazole . This building block is distinguished by its dual-nature. The triazole ring provides the necessary coordination sites for MOF construction, while the chloromethyl group (-CH₂Cl) acts as a reactive "handle." This electrophilic site is susceptible to nucleophilic attack, making it an ideal anchor for subsequent functionalization.[4]
The presence of this reactive group opens two primary pathways for its use in MOF chemistry:
-
Direct Synthesis (Prospective): Employing this compound directly as a primary or secondary organic linker in a solvothermal synthesis to create a framework with immediately available reactive sites.
-
Post-Synthetic Modification (PSM): Using this compound as a reagent to covalently modify a pre-synthesized MOF, grafting the triazole moiety onto the existing structure.[5][6]
This guide provides detailed insights and protocols for researchers exploring both avenues, with a strong emphasis on the experimentally robust Post-Synthetic Modification approach for creating highly functionalized materials.
Part 1: Direct Synthesis of MOFs Using this compound (A Prospective Protocol)
The direct incorporation of this compound into a MOF structure during the initial synthesis is an attractive, one-pot strategy to produce a framework pre-loaded with reactive -CH₂Cl groups. However, this approach must be considered prospective, as the reactive nature of the chloromethyl group can pose challenges under typical solvothermal conditions (e.g., potential side reactions with solvents or other linkers).
The causality behind this experimental design is to leverage the coordinating nitrogen atoms of the triazole ring to build the framework while preserving the chloromethyl group for future use. Success hinges on carefully selecting reaction conditions that favor MOF crystallization over nucleophilic substitution of the chlorine.
Conceptual Experimental Protocol: Solvothermal Synthesis of a Zn-Triazole MOF
This protocol outlines a hypothetical synthesis. Researchers should perform initial small-scale screening to optimize solvent systems, temperature, and reaction times.
Materials:
-
This compound
-
A dicarboxylic acid co-linker (e.g., Terephthalic acid, H₂BDC)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclaves
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Ligand Addition: To this solution, add 0.25 mmol of Terephthalic acid and 0.25 mmol of this compound. The use of a co-linker like H₂BDC is recommended to provide structural stability and create a mixed-linker framework.
-
Homogenization: Sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.
-
Crystallization: Seal the vial tightly and place it in a pre-heated oven at a relatively low temperature for solvothermal synthesis, starting with trials at 80-100 °C for 24-48 hours. The lower temperature range is chosen to minimize potential degradation or side reactions of the chloromethyl group.
-
Harvesting and Washing: After the reaction, allow the vessel to cool slowly to room temperature. Decant the mother liquor and wash the resulting crystalline powder by soaking it in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials.
-
Solvent Exchange & Activation: To activate the material and remove the high-boiling-point solvent from the pores, exchange the DMF with a more volatile solvent like ethanol or chloroform (3 x 10 mL over 24 hours). The activated sample can then be dried under vacuum at a moderate temperature (e.g., 60-80 °C).
Visualization of Direct Synthesis Workflow
Caption: Workflow for the prospective direct synthesis of a MOF.
Part 2: Post-Synthetic Modification (PSM) using this compound
Post-Synthetic Modification (PSM) is a powerful and reliable technique to introduce functionalities into a MOF that may not be stable under the initial synthesis conditions.[6] In this approach, a robust parent MOF containing a suitable reactive group (e.g., a primary amine) is first synthesized and activated. Then, in a second step, this MOF is treated with the functionalizing reagent—in this case, this compound—to form a new covalent bond.
This method is highly trustworthy because the stability and crystallinity of the parent MOF are well-established before the modification step. The reaction conditions for PSM are typically much milder than for solvothermal synthesis, which preserves the integrity of both the framework and the newly introduced functional group.[7] The reaction described here is an N-alkylation, where the nucleophilic amine group of the parent MOF attacks the electrophilic carbon of the chloromethyl group.
Protocol: Grafting of this compound onto UiO-66-NH₂
The zirconium-based MOF, UiO-66-NH₂ , is an excellent candidate for this protocol due to its exceptional chemical and thermal stability and the presence of accessible amino groups on its terephthalate linkers.[7][8]
Step 1: Synthesis and Activation of Parent MOF (UiO-66-NH₂)
-
Synthesis: UiO-66-NH₂ is synthesized according to established literature procedures, typically by reacting Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid in DMF with a modulator like acetic or hydrochloric acid at ~120 °C.[9]
-
Washing & Activation: After synthesis, the bulk material is thoroughly washed with DMF and solvent-exchanged with a volatile solvent like ethanol. The framework is then activated by heating under vacuum to ensure the pores are empty and the amino groups are accessible.
Step 2: Post-Synthetic N-Alkylation
-
Suspension: In a round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 15 mL of a dry, non-protic solvent such as acetonitrile or chloroform.
-
Reagent Addition: Add a 10-fold molar excess of this compound to the suspension.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a 12-fold molar excess relative to the MOF. The base acts as a proton sponge to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the suspension at a moderately elevated temperature (e.g., 60-70 °C) under an inert atmosphere (N₂ or Ar) for 24-72 hours. The progress can be monitored by taking small aliquots of the MOF, digesting them in a deuterated acid (e.g., D₂SO₄/DMSO-d₆), and analyzing by ¹H NMR.
-
Purification: After the reaction, collect the solid product by centrifugation. Wash it thoroughly with the reaction solvent, followed by ethanol and dichloromethane, to remove any unreacted reagents and the ammonium salt byproduct.
-
Drying: Dry the final functionalized MOF, now denoted as UiO-66-NH-CH₂-Triazole , under vacuum.
Visualization of Post-Synthetic Modification (PSM) Workflow
Caption: General workflow for Post-Synthetic Modification (PSM).
Part 3: Characterization of Functionalized MOFs
Verifying the successful incorporation of the this compound moiety, either through direct synthesis or PSM, requires a suite of analytical techniques. The trustworthiness of any protocol relies on this rigorous validation.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| Powder X-Ray Diffraction (PXRD) | To confirm the retention of the crystalline framework after modification. | The PXRD pattern of the modified MOF should match the primary peaks of the parent MOF, indicating that the lattice structure is preserved.[10] Peak broadening or minor shifts may occur. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of new functional groups and the consumption of starting groups. | For PSM of UiO-66-NH₂: Disappearance or attenuation of N-H stretching bands (~3300-3500 cm⁻¹) and the appearance of new C-N and triazole ring vibration bands.[8][11] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To quantify the degree of functionalization. Requires acid digestion of the MOF. | New peaks corresponding to the triazole protons and the methylene bridge (-NH-CH₂ -) will appear. Integration against the backbone aromatic protons allows for calculation of the modification percentage. |
| Thermogravimetric Analysis (TGA) | To assess changes in thermal stability and composition. | The TGA trace of the modified MOF will differ from the parent MOF, reflecting the change in molecular weight of the linker. |
| N₂ Sorption Analysis (BET Surface Area) | To measure the porosity and surface area after modification. | A decrease in the BET surface area and pore volume is expected as the grafted groups occupy space within the pores.[10] This confirms that the modification occurred within the porous network. |
Applications and Future Outlook
The introduction of the 1,2,4-triazole group via the chloromethyl handle creates a material rich in nitrogen atoms and potential hydrogen-bonding sites. This makes the resulting MOFs highly promising for applications in:
-
Selective CO₂ Capture: The nitrogen-rich environment can enhance the affinity for CO₂ over other gases like N₂ or CH₄.[10]
-
Proton Conduction: The triazole rings can act as proton hopping sites, making the materials candidates for proton-exchange membranes in fuel cells.[3]
-
Catalysis: The triazole moiety can act as a ligand to chelate and stabilize catalytic metal nanoparticles introduced in a subsequent step.
-
Sensing: The Lewis basic nitrogen sites can serve as recognition sites for detecting specific analytes.[5][7]
The dual-use nature of this compound provides a strategic tool for creating advanced, functional MOFs. While direct synthesis remains an area for exploratory research, the post-synthetic modification pathway offers a robust and validated method for imparting new chemical properties to stable MOF scaffolds, paving the way for the development of next-generation materials for targeted applications.
References
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Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. [Link]
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Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry. [Link]
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Kumar, S., et al. (2022). Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. Inorganic Chemistry. [Link]
-
ResearchGate. (2021). Multifunctional Potential of Triazole-based Metal-Organic Frameworks: An Overview. Request PDF. [Link]
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Kubiesa, K., & Kudelko, A. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. [Link]
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RSC Publishing. (2022). Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells. RSC Publishing. [Link]
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Schaate, A., et al. (2011). Dynamic Surface Modification of Metal−Organic Framework Nanoparticles via Alkoxyamine Functional Groups. Langmuir. [Link]
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ResearchGate. (2022). Characterization of MOFs. a FT-IR and b XRD. ResearchGate. [Link]
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MDPI. (2022). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. MDPI. [Link]
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Yang, X., Cheng, T.-C., & Morris, A. J. (2024). Polymer-grafted metal–organic frameworks: design, synthesis, and applications. Journal of Materials Chemistry C. [Link]
-
Song, Y.-F., & Cronin, L. (2008). Postsynthetic covalent modification of metal-organic framework (MOF) materials. Angewandte Chemie International Edition in English. [Link]
-
R Discovery. (2014). Synthesis and post-synthetic modification of metal-organic frameworks. R Discovery. [Link]
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Abdelnaby, M. M., Tayeb, I. M., & Alloush, A. M. (2023). Post-synthetic modification of UiO-66 analogue metal-organic framework as potential solid sorbent for direct air capture. Heliyon. [Link]
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Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews. [Link]
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Topic: Synthesis and Evaluation of Novel Corrosion Inhibitors from 1-Chloromethyl-1H-1,2,4-triazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and performance evaluation of novel corrosion inhibitors derived from the versatile building block, 1-Chloromethyl-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a well-established pharmacophore known for its ability to coordinate with metal ions and its favorable environmental profile, making its derivatives prime candidates for corrosion inhibition.[1][2] This document details robust protocols for nucleophilic substitution reactions to generate a library of candidate inhibitors, their subsequent spectroscopic characterization, and a suite of industry-standard methodologies for assessing their efficacy in protecting metallic surfaces, particularly carbon steel in acidic environments.
Introduction: The Rationale for Triazole-Based Inhibitors
Corrosion, the electrochemical degradation of materials, represents a significant global economic and safety challenge, costing an estimated 3.4% of the world's GDP.[3] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage, especially in industrial applications like acid pickling and oil-well acidizing.[4] Effective organic inhibitors typically contain heteroatoms (such as N, S, O) and π-electrons in their structures, which facilitate adsorption onto the metal surface, forming a protective barrier.[4][5]
1,2,4-triazole and its derivatives have emerged as a highly promising class of corrosion inhibitors.[4][6] Their molecular structure, featuring three nitrogen atoms, provides multiple active centers for strong coordination with metal surfaces.[1][6] Furthermore, many triazole derivatives are known for their low toxicity and environmental friendliness, addressing the growing need for green corrosion inhibitors.[1][5]
The precursor, this compound, is an ideal starting material due to its reactive chloromethyl group, which is highly susceptible to nucleophilic substitution.[7] This allows for the straightforward synthesis of a diverse range of derivatives by introducing various functional groups (containing sulfur, oxygen, or different nitrogen-based moieties), enabling the systematic exploration of structure-activity relationships for corrosion inhibition.
Section 1: Synthesis of Novel Inhibitors via Nucleophilic Substitution
The core synthetic strategy involves the reaction of the electrophilic chloromethyl group of this compound with various nucleophiles. This S_N2 reaction is efficient and allows for the creation of a diverse library of potential inhibitors from readily available starting materials.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing novel 1,2,4-triazole inhibitors.
Protocol 1.1: General Procedure for Synthesis
Causality: The choice of a polar aprotic solvent like DMF facilitates the dissolution of reactants and stabilizes the transition state of the S_N2 reaction. An inorganic base like potassium carbonate is used to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl formed during the reaction.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or acetonitrile).
-
Addition of Base: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a thiol, phenol, or amine derivative) (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Section 2: Structural Characterization of Synthesized Inhibitors
Confirming the chemical structure of the newly synthesized compounds is critical. A combination of spectroscopic methods provides unambiguous evidence of the final product.
Protocol 2.1: Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Procedure: Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Expected Data: Look for the disappearance of the C-Cl stretching band from the starting material and the appearance of new bands corresponding to the incorporated nucleophile (e.g., S-H, O-H, or N-H disappearance, and new C-S, C-O, or C-N bands). The characteristic C=N and N-N stretching vibrations of the triazole ring should be present around 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹, respectively.
-
-
Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR) Spectroscopy:
-
Objective: To elucidate the complete carbon-hydrogen framework.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.[8]
-
Expected Data: In the ¹H-NMR spectrum, a key indicator of success is the upfield shift of the methylene protons (-CH₂-) compared to the starting this compound. Protons characteristic of the triazole ring typically appear as singlets in the aromatic region (δ 7.5-8.5 ppm).[8] New signals corresponding to the nucleophilic moiety should also be present and integrated correctly.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the product.
-
Procedure: Analyze the sample using an appropriate ionization technique (e.g., ESI, CI).
-
Expected Data: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the synthesized compound.[9]
-
Section 3: Evaluation of Corrosion Inhibition Performance
The efficacy of the synthesized compounds is determined by testing their ability to protect a metal surface in a corrosive environment. Carbon steel is a common substrate, and 1M HCl is a standard aggressive medium for these tests.[5][10]
Diagram: Corrosion Evaluation Workflow
Caption: Workflow for evaluating the performance of corrosion inhibitors.
Protocol 3.1: Weight Loss Method
Causality: This method provides a direct, physical measurement of metal loss. It is a fundamental technique for calculating average corrosion rates over an extended period.[11] Proper surface preparation is crucial to ensure reproducibility by removing any pre-existing oxide layers or contaminants.
-
Coupon Preparation: Cut carbon steel coupons to a standard size. Polish the surfaces sequentially with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Measurement: Accurately weigh each coupon (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of the synthesized inhibitor. One coupon per beaker.
-
Exposure: Keep the beakers in a thermostat-controlled water bath at a specified temperature (e.g., 25°C) for a set duration (e.g., 6 hours).
-
Final Measurement: After the immersion period, remove the coupons, clean them with a brush, rinse with water and acetone, dry, and re-weigh them accurately (W_final).
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (k × ΔW) / (A × t × ρ) where ΔW is the mass loss (W_initial - W_final) in grams, A is the coupon area in cm², t is the immersion time in hours, ρ is the density of the metal in g/cm³, and k is a constant (8.76 × 10⁴).[11]
-
Calculate the Inhibition Efficiency (η%) using the formula: η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.[12][13]
-
Protocol 3.2: Electrochemical Methods
Causality: Electrochemical tests provide rapid and detailed mechanistic insights into the corrosion process. A standard three-electrode cell is used, where the working electrode (the metal sample) is studied relative to a stable reference electrode (like SCE or Ag/AgCl) and a counter electrode (like platinum or graphite) which completes the circuit.[14][15]
-
Cell Setup: Assemble a three-electrode electrochemical cell. The working electrode is a carbon steel sample, the counter electrode is a platinum wire or graphite rod, and the reference electrode is a Saturated Calomel Electrode (SCE).
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (E_ocp) to stabilize (typically for 30-60 minutes).
Causality: This technique measures the current response as the potential is swept away from the E_ocp. The resulting Tafel plot reveals the corrosion current density (i_corr), which is directly proportional to the corrosion rate. It also indicates whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type).[10][16]
-
Scan Parameters: Set the potential scan range from approximately -250 mV to +250 mV relative to the E_ocp. Use a slow scan rate, typically 0.167 mV/s to 1 mV/s, as recommended by ASTM G59.[17][18][19]
-
Measurement: Perform the potentiodynamic scan.
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate Inhibition Efficiency (η%) using: η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities without and with the inhibitor, respectively.[10]
-
Causality: EIS uses a small amplitude AC signal to probe the electrochemical interface without significantly disturbing it.[20] The results provide information on the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to the inhibitor adsorption and film formation. A larger R_ct value indicates better corrosion protection.[21][22]
-
Measurement Parameters: Perform the EIS measurement at the E_ocp. Apply a small amplitude sinusoidal voltage (e.g., 10 mV). Scan a wide frequency range, typically from 100 kHz down to 10 mHz.[15]
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct).
-
Model the data using an appropriate equivalent electrical circuit to obtain precise values for R_ct and C_dl.
-
Calculate Inhibition Efficiency (η%) using: η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[20]
-
Section 4: Data Analysis and Presentation
Quantitative data from all experiments should be summarized in tables for clear comparison across different inhibitor concentrations.
Table 1: Example Data Summary from Weight Loss and PDP
| Inhibitor Conc. (ppm) | Weight Loss (mg) | CR (mm/y) | η_WL (%) | i_corr (μA/cm²) | E_corr (mV vs SCE) | η_PDP (%) |
| Blank (0) | 50.2 | 12.5 | - | 1100.5 | -450 | - |
| 25 | 15.1 | 3.75 | 70.0 | 325.1 | -465 | 70.5 |
| 50 | 8.5 | 2.11 | 83.1 | 180.4 | -470 | 83.6 |
| 100 | 4.1 | 1.02 | 91.8 | 85.2 | -472 | 92.3 |
Table 2: Example Data Summary from EIS
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | η_EIS (%) |
| Blank (0) | 45 | 250 | - |
| 25 | 155 | 110 | 70.9 |
| 50 | 280 | 75 | 83.9 |
| 100 | 550 | 45 | 91.8 |
Interpretation:
-
A successful inhibitor will show a decrease in corrosion rate (CR) and corrosion current (i_corr) with increasing concentration.[23]
-
The inhibition efficiency (η%) should increase with concentration.[23]
-
In PDP, a significant shift in E_corr (>85 mV) suggests either anodic or cathodic inhibition, while a minor shift indicates a mixed-type inhibitor.[10]
-
In EIS, an increase in R_ct and a decrease in C_dl with inhibitor concentration indicates the formation of a protective adsorbed layer on the metal surface.[21]
References
-
Abdul-Rida, N. A., Sayyah, M. H., & Jaber, Q. A. H. (2023). Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 12(1), 101–125. [Link]
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TOP-009, Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990). Center for Nuclear Waste Regulatory Analyses. [Link]
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El-Saied, M. F. A., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 13(1), 22180. [Link]
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Flores-De-Los-Ríos, J. P., et al. (2019). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Materials, 12(21), 3624. [Link]
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Ali, A. A., et al. (2014). Synthesis and Evaluation of Some Triazole Derivatives as Corrosion Inhibitors and Biocides. Journal of Surfactants and Detergents, 17, 483–491. [Link]
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Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition, 11(3), 956–979. [Link]
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ASTM G59-97(2023). (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
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López-Muñoz, G. A., et al. (2022). Synthesis of 1,2,3-triazoles in the presence of mixed Mg/Fe oxides and their evaluation as corrosion inhibitors of API 5L X70 steel submerged in HCl. ResearchGate. [Link]
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Verma, C., et al. (2017). A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. ResearchGate. [Link]
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ASTM G59-97. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
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Corrosionpedia. (n.d.). Potentiodynamic polarization methods. Corrosionpedia. [Link]
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Chaitra, K., et al. (2024). A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical validation. Journal of Molecular Liquids, 399, 124357. [Link]
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Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Gamry Application Note. [Link]
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Al-Amiery, A. A., et al. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881. [Link]
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Torres-Luquín, K., et al. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e13. [Link]
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VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
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Gilla, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Verma, C., et al. (2020). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate. [Link]
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Al-Masoudi, W. A. M., & Al-Amery, M. H. A. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(02), 123–129. [Link]
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Cruz, J., et al. (2005). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Int. J. Electrochem. Sci, 1, 1-13. [Link]
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Sivakumar, V., et al. (2019). Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. [Link]
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Al-Jubourry, M. I. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi Journal of Science, 58(4A), 1851-1860. [Link]
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Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]
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Palanisamy, G. (2021). Corrosion rate and Corrosion Efficiency -Weight Loss Method. ResearchGate. [Link]
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SIVONIC. (n.d.). Impedance spectroscopy for corrosion analysis. SIVONIC. [Link]
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Torres-Luquín, K., et al. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e13. [Link]
-
El-Saied, M. F. A., et al. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. PubMed. [Link]
-
Tüzün, B., et al. (2016). Synthesis, characterization and theoretical determination of corrosion inhibitor activities of some new 4,5-dihydro-1H-1,2,4-Triazol-5-one derivatives. ResearchGate. [Link]
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Application Notes and Protocols: Laboratory Scale-Up Synthesis of 1-Chloromethyl-1H-1,2,4-triazole
Introduction: The Strategic Importance of 1-Chloromethyl-1H-1,2,4-triazole
This compound is a pivotal building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its significance lies in the unique combination of a stable 1,2,4-triazole ring and a reactive chloromethyl group.[1] The triazole moiety, a five-membered heterocycle with three nitrogen atoms, imparts a range of desirable properties to larger molecules, including metabolic stability, hydrogen bonding capabilities, and the ability to coordinate with metal ions.[1] This structural motif is a cornerstone in the development of numerous antifungal agents, such as fluconazole and itraconazole, where it plays a critical role in the drug's mechanism of action.[2] The reactive chloromethyl group serves as a versatile handle for introducing the triazole scaffold into more complex molecular architectures through nucleophilic substitution reactions.[1] This reactivity allows for the construction of a diverse library of 1,2,4-triazole derivatives, enabling the fine-tuning of biological activity and physicochemical properties.[1]
This document provides a detailed guide for the laboratory scale-up synthesis of this compound, focusing on a reliable and efficient two-step protocol. The causality behind experimental choices, safety considerations, and robust analytical validation are emphasized to ensure a reproducible and safe process for researchers and drug development professionals.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound presents a key regioselectivity challenge: the chloromethyl group must be selectively attached to the N-1 position of the triazole ring.[1] Several synthetic routes have been developed, including direct chloromethylation and a two-step approach via a hydroxymethyl intermediate.[1]
This guide focuses on the two-step synthesis due to its high regioselectivity and reported high yields (greater than 92%).[1] This method involves:
-
Formation of 1-(Hydroxymethyl)-1,2,4-triazole: 1H-1,2,4-triazole is reacted with paraformaldehyde. This reaction proceeds via an electrophilic attack of the protonated formaldehyde on the nitrogen of the triazole ring.
-
Chlorination of the Hydroxymethyl Intermediate: The hydroxyl group of 1-(Hydroxymethyl)-1,2,4-triazole is subsequently converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂). This step proceeds through a nucleophilic substitution mechanism.
The direct chloromethylation, reacting 1H-1,2,4-triazole with formaldehyde and hydrochloric acid, is a viable one-pot alternative.[1] However, controlling reaction conditions to ensure high regioselectivity can be more challenging on a larger scale. The mechanism for this type of reaction is analogous to the Blanc chloromethylation, where formaldehyde and HCl form an electrophilic species that then reacts with the aromatic triazole ring.[3][4]
Experimental Workflow Diagram
Sources
Analytical methods for monitoring the progress of reactions involving 1-Chloromethyl-1H-1,2,4-triazole
An Application Guide to Analytical Methods for Monitoring Reactions Involving 1-Chloromethyl-1H-1,2,4-triazole
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals.[1] Its reactive chloromethyl group allows for versatile nucleophilic substitution reactions, making it a valuable building block for complex heterocyclic compounds.[1] Effective synthesis of target molecules requires precise monitoring of reaction progress to optimize yield, minimize impurity formation, and ensure process safety and scalability. This guide provides a detailed examination of robust analytical methods for monitoring reactions involving this compound, designed for researchers, chemists, and drug development professionals. We will explore the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-tested protocols and data interpretation insights.
The Strategic Importance of Reaction Monitoring
In any chemical synthesis, particularly within the regulated environment of pharmaceutical development, understanding the reaction profile is not merely beneficial—it is critical. Reactions involving this compound typically involve its formation (e.g., via chloromethylation of 1H-1,2,4-triazole) or its consumption as a reactant in nucleophilic substitution.[1]
Why Monitor?
-
Optimization: Real-time or frequent data allows for the fine-tuning of parameters like temperature, catalyst loading, or reaction time to maximize product yield.
-
Impurity Profiling: Early detection and identification of byproducts or degradation products are essential for meeting regulatory standards set by bodies like the International Conference on Harmonisation (ICH).[2]
-
Kinetic Understanding: Monitoring provides data on reaction rates, helping to elucidate mechanisms and build scalable, predictable process models.
-
Safety: Ensures that exothermic events or the accumulation of unstable intermediates are controlled.
The selection of an analytical method is a critical decision driven by the specific information required, the chemical nature of the species involved, and the available instrumentation.
Caption: Logic diagram for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is often the primary choice for monitoring reactions of moderately polar, non-volatile compounds like this compound and its derivatives.[1][3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for tracking the disappearance of starting materials and the appearance of products and impurities.
Principle of Separation: Reversed-Phase Chromatography
For this application, Reversed-Phase HPLC (RP-HPLC) is the most common mode. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer. This compound, its precursor 1H-1,2,4-triazole, and many of its substitution products have sufficient polarity to be well-suited for this technique.
Why RP-HPLC is Effective:
-
Specificity: The method can be developed to separate the starting material, intermediate(s), final product, and potential byproducts in a single run, providing a complete snapshot of the reaction mixture.
-
Quantitation: Using a UV detector (the triazole ring is a chromophore) and an external or internal standard, peak areas can be used to accurately determine the concentration of each component over time.
-
Stability-Indicating: A properly validated HPLC method can separate the main component from its degradation products, which is a regulatory requirement for pharmaceutical analysis.[4]
Data Presentation: Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate silanols on the silica backbone, reducing peak tailing for basic compounds like triazoles. It also aids in ionization for MS detection if used. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is recommended to ensure elution of all components with varying polarities, from the polar 1H-1,2,4-triazole to potentially much less polar products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detector | UV at 210 nm | While specific triazole derivatives may have different maxima, 210 nm is a generally useful wavelength for detecting the triazole heterocycle itself. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |
Detailed Protocol: Monitoring a Nucleophilic Substitution Reaction
This protocol outlines the steps for monitoring a reaction where this compound is consumed.
Objective: To quantify the consumption of this compound (CMT) and the formation of the product (P).
Materials:
-
HPLC system with UV detector
-
C18 column (as specified above)
-
Mobile Phases A and B (as specified above)
-
Diluent: 50:50 Acetonitrile:Water
-
Reference standards for CMT and Product P
-
Class A volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Accurately weigh and prepare stock solutions of CMT and Product P in the diluent (e.g., 1.0 mg/mL).
-
Prepare a mixed working standard containing both CMT and P at a concentration relevant to the reaction (e.g., 0.1 mg/mL).
-
-
System Suitability:
-
Inject the mixed working standard five times.
-
The Relative Standard Deviation (RSD) for the peak areas of both analytes must be ≤2.0%.
-
The resolution between the CMT and P peaks should be >2.0.
-
The tailing factor for each peak should be between 0.8 and 1.5.
-
Rationale: This step is mandated by good laboratory practice (GLP) and regulatory guidelines to ensure the analytical system is performing correctly before analyzing samples.[5][6]
-
-
Reaction Sampling (Time Point T=x):
-
At the desired time point, withdraw a small, representative aliquot from the reaction mixture (e.g., 50 µL).
-
Immediately quench the reaction by diluting the aliquot into a known, large volume of cold diluent (e.g., into 5 mL in a volumetric flask). This stops the reaction and brings the concentration into the analytical range.
-
Causality: Quenching is critical to ensure the sample composition accurately reflects the reaction at the moment of sampling.
-
-
Sample Analysis:
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
Inject the filtered sample into the HPLC system.
-
-
Data Processing:
-
Integrate the peaks corresponding to CMT and Product P.
-
Calculate the concentration of each component in the sample using the peak areas from the known concentration of the working standard.
-
Plot the concentration or percentage conversion versus time to visualize the reaction profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[1] It is particularly useful for monitoring the synthesis of this compound itself, as the starting materials (e.g., formaldehyde) and the product are sufficiently volatile.
Why GC-MS is a Good Choice:
-
High Sensitivity: GC-MS can detect trace-level impurities that might not be visible by HPLC-UV.
-
Definitive Identification: The mass spectrometer provides structural information (a mass spectrum "fingerprint"), allowing for unambiguous identification of known and unknown components in the reaction mixture.
-
Alternative Selectivity: GC separates based on boiling point and polarity, offering a different separation mechanism than HPLC, which can be useful for resolving co-eluting peaks.
Detailed Protocol: GC-MS Analysis
Objective: To identify and quantify volatile components in the synthesis of this compound.
Instrumentation & Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) - a low-polarity phase suitable for a wide range of compounds.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. This program provides good separation of early-eluting volatiles while ensuring later-eluting components are cleared.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
Procedure:
-
Sample Preparation:
-
Quench the reaction aliquot (e.g., 50 µL) in a suitable solvent like ethyl acetate (5 mL).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile salts or catalysts.
-
Dry the organic layer with sodium sulfate and transfer to a GC vial.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
-
Data Interpretation:
-
Identify peaks by comparing their retention times to those of authentic standards.
-
Confirm identity by matching the acquired mass spectrum with a library spectrum (e.g., NIST) or the spectrum of a standard.
-
Quantify using the peak area relative to an internal standard added during sample preparation.
-
| Compound | Expected Retention Time (Approx.) | Key Mass Fragments (m/z) |
| 1H-1,2,4-triazole | ~5 min | 69 (M+), 42, 41 |
| This compound | ~8 min | 117 (M+), 82 (M-Cl), 69, 42 |
| Dichloromethane (solvent) | ~2.5 min | 84, 49 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into molecular structure and can be used for in-situ, real-time reaction monitoring without the need for sample workup.[7] By tracking the chemical shifts and integrals of specific protons, one can directly observe the transformation of reactants to products.[8]
Why NMR is Powerful:
-
Non-Invasive: Samples can often be analyzed directly in the reaction solvent (if deuterated) or by taking an aliquot and adding it to a deuterated solvent in an NMR tube.
-
Structural Confirmation: Provides definitive structural evidence for all species in the solution. This is invaluable for identifying unexpected intermediates or byproducts.
-
Quantitative: By including a known amount of an internal standard (a compound with a simple spectrum that does not overlap with other signals, e.g., mesitylene), the integral of its peak can be used to quantify all other species in the mixture.
Protocol: ¹H NMR for Reaction Conversion Analysis
Objective: To determine the percent conversion of 1H-1,2,4-triazole to this compound.
Procedure:
-
Prepare a T=0 Sample: Before initiating the reaction, prepare an NMR sample containing the starting material (1H-1,2,4-triazole) and a known amount of an internal standard in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H NMR spectrum.
-
Initiate Reaction: Start the chemical reaction.
-
Sample at T=x: At a desired time point, carefully withdraw an aliquot from the reaction and place it in an NMR tube. Add the same relative amount of internal standard if not already present in the bulk reaction.
-
Acquire Spectrum: Record the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks:
-
1H-1,2,4-triazole: A signal for the two C-H protons (e.g., ~8.6 ppm in DMSO-d₆) and a broad N-H proton signal.
-
This compound: A new singlet for the -CH₂Cl protons (e.g., ~6.0 ppm) and two distinct signals for the triazole C-H protons.
-
Internal Standard: A sharp, well-resolved signal.
-
-
Calibrate the spectrum by setting the integral of the internal standard's peak to its known number of protons (e.g., set the methyl peak of mesitylene to 9.00).
-
Measure the integrals of the starting material and product peaks.
-
Calculate the molar ratio and percent conversion.
-
Caption: General experimental workflow for reaction monitoring.
Conclusion and Best Practices
No single analytical method is universally superior; the optimal choice depends on the specific reaction and goals. For robust, quantitative monitoring of reactions involving this compound, HPLC is the recommended primary technique . GC-MS serves as an excellent complementary method for volatile impurity profiling and initial synthesis monitoring. NMR offers unique advantages for real-time, non-invasive analysis and definitive structural confirmation.
Regardless of the method chosen, adherence to the principles of analytical method validation is paramount to ensure data is reliable, reproducible, and fit for its intended purpose, especially in a drug development setting.[5][9][10] Always begin with a validated method and perform system suitability checks before each analytical run to guarantee the integrity of your results.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- National Institutes of Health. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE).
- Benchchem. (n.d.). This compound | 84387-62-2.
- ACS Measurement Science Au. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE).
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: are your analytical methods suitable for intended use?. (2023, April 13).
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Benchchem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024, November 2).
- HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. (n.d.).
- PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry.
- ResearchGate. (2016, April 28). HPLC determination of 1-methyl-1H-1,2,4-triazole in water.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole.
- ResearchGate. (2025, August 6). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- PubMed. (n.d.). Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques.
- Chemsrc. (2025, October 20). This compound hydrochloride.
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
- ResearchGate. (2025, August 7). GC-MS Determination of 1Methyl 1H -1,2,4-triazole in Soils Affected by Rocket Fuel Spills in Central Kazakhstan.
- Scholars Middle East Publishers. (n.d.). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8).
Sources
- 1. This compound | 84387-62-2 | Benchchem [benchchem.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. wjarr.com [wjarr.com]
- 10. qbdgroup.com [qbdgroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloromethyl-1H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 1-Chloromethyl-1H-1,2,4-triazole. This versatile building block is crucial for developing a wide range of heterocyclic compounds, particularly in pharmaceutical and agrochemical research.[1] Its reactive chloromethyl group allows for straightforward nucleophilic substitution, providing a gateway to diverse molecular architectures.[1]
This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, ensuring you can optimize your reaction for high yield and purity. We will focus on the most reliable and high-yielding synthetic route: a two-step process involving the formation of a hydroxymethyl intermediate followed by chlorination.[1]
Overview of the Primary Synthetic Route
The preferred method for preparing this compound involves two key transformations. This approach has been reported to achieve yields greater than 92%.[1]
-
Hydroxymethylation: 1H-1,2,4-triazole is reacted with paraformaldehyde, typically under solvent-free or acidic conditions, to form the key intermediate, 1-(Hydroxymethyl)-1H-1,2,4-triazole.
-
Chlorination: The hydroxyl group of the intermediate is then substituted with a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂), in an appropriate solvent like chloroform or dichloroethane.[1]
Below is a workflow diagram illustrating this process.
Caption: Decision tree for diagnosing the source of low yield.
Detailed Explanation:
-
Step 1 (Hydroxymethylation):
-
Reagent Quality: Paraformaldehyde is a polymer. If it has not been stored correctly, it may not depolymerize efficiently to formaldehyde in the reaction. Use a high-quality reagent from a reliable supplier.
-
Reaction Conditions: This step is often run under solvent-free conditions with heating. [1]Ensure the mixture is homogenous and the temperature is maintained to allow for the reaction between the molten/dissolved reagents.
-
-
Step 2 (Chlorination):
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is highly reactive with atmospheric moisture, which degrades it to SO₂ and HCl. Using a freshly opened bottle or redistilled SOCl₂ is critical for success.
-
Temperature Control: The reaction of alcohols with SOCl₂ is exothermic. The hydroxymethyl-triazole intermediate should be dissolved in a dry solvent (e.g., chloroform) and cooled to 0°C before the dropwise addition of SOCl₂. [2][3]Adding it at room temperature or too quickly can lead to the formation of dark, tarry byproducts and reduce yield.
-
Work-up: The final product is often isolated as a hydrochloride salt. [2][3]After removing excess SOCl₂ under reduced pressure, the product is typically precipitated by adding a non-polar solvent like diethyl ether. [2][3]Avoid excessive washing with water, as the hydrochloride salt may have some aqueous solubility.
-
Question 2: My NMR analysis suggests a mixture of products. How can I avoid impurity formation?
Answer: The most common impurity is the unwanted N-4 substituted regioisomer. While the N-1 isomer is generally favored, reaction conditions can influence the outcome.
Regioisomer Formation
1H-1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated. The formation of 1-(chloromethyl)-1H-1,2,4-triazole (the desired N-1 product) versus 4-(chloromethyl)-4H-1,2,4-triazole (the N-4 isomer) is a key challenge.
-
Mechanistic Insight: In the absence of a strong base, the reaction with formaldehyde proceeds to give a mixture of N1 and N4-hydroxymethyl intermediates. The N1-substituted tautomer of 1H-1,2,4-triazole is generally more thermodynamically stable. Alkylation reactions on 1,2,4-triazole with various bases often yield a consistent regioselectivity of approximately 90:10 in favor of the N-1 isomer. [4]* Minimizing the N-4 Isomer:
-
Follow Established Protocols: The two-step procedure involving the hydroxymethyl intermediate generally provides good selectivity for the N-1 position. [1]Deviating from established temperature and reagent stoichiometry can affect this ratio.
-
Purification: If a mixture is formed, careful purification is required. Column chromatography on silica gel can be used to separate the isomers. [5]Alternatively, recrystallization may selectively crystallize the major, desired isomer. Solvents like ethanol/diethyl ether have been used for crystallization. [2][3] Other Impurities
-
-
Unreacted Starting Material: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full conversion before work-up. [6]* Degradation Products: As mentioned, poor temperature control during the chlorination step is a primary cause of degradation. Maintain anhydrous conditions throughout the second step to prevent side reactions involving water.
Frequently Asked Questions (FAQs)
Q1: Can I use a different chlorinating agent instead of thionyl chloride? A: While other reagents like oxalyl chloride or phosphorus trichloride can convert alcohols to chlorides, thionyl chloride is preferred for this synthesis. The byproducts of the reaction with SOCl₂ are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification.
Q2: Is it possible to perform this as a one-pot synthesis? A: Yes, a one-step direct chloromethylation using formaldehyde and hydrochloric acid has been reported. [1]However, the two-step process often provides better control and higher reported yields, as it separates the formation of the intermediate from the more aggressive chlorination step. [1]For optimization and troubleshooting, the two-step approach is generally more straightforward.
Q3: How do I confirm that I have synthesized the correct N-1 isomer and not the N-4? A: The most definitive methods are ¹H and ¹³C NMR spectroscopy. The chemical environments of the protons and carbons are distinct for each isomer due to the difference in symmetry.
-
¹H NMR: The protons on the triazole ring will have different chemical shifts. For the N-1 isomer, you expect two distinct signals for the triazole protons. For the more symmetric N-4 isomer, these two protons would be chemically equivalent, giving a single signal.
-
¹³C NMR: Similarly, the carbon atoms of the triazole ring will have different chemical shifts, which can be compared to literature values or predicted using computational software.
Q4: What are the critical safety precautions for this synthesis? A: This synthesis involves hazardous materials and requires strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water to release large volumes of toxic HCl and SO₂ gas. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Ensure a quenching agent (like sodium bicarbonate solution) is readily available for spills.
-
Paraformaldehyde: A source of formaldehyde, which is toxic and a suspected carcinogen. Avoid inhalation of dust.
-
Solvents: Chloroform and dichloroethane are hazardous. Use in a well-ventilated area.
Experimental Protocols
The following protocols are adapted from established procedures. [1][2][3]Always perform a thorough risk assessment before beginning any experiment.
Protocol 1: Synthesis of 1-(Hydroxymethyl)-1H-1,2,4-triazole (Step 1)
| Parameter | Value | Notes |
| Reagents | 1H-1,2,4-triazole, Paraformaldehyde | |
| Molar Ratio | ~1 : 1.1 (Triazole : Paraformaldehyde) | A slight excess of paraformaldehyde is often used. |
| Solvent | None (Solvent-free) | [1] |
| Temperature | 100-120 °C | Adjust as needed to maintain a homogenous melt. |
| Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Methodology:
-
Combine 1H-1,2,4-triazole and paraformaldehyde in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture in an oil bath to 100-120 °C. The solids should melt and form a clear, stirrable liquid.
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent).
-
Once the 1H-1,2,4-triazole is consumed, cool the reaction mixture to room temperature. The product will solidify upon cooling and can often be used directly in the next step without further purification.
Protocol 2: Synthesis of this compound Hydrochloride (Step 2)
| Parameter | Value | Notes |
| Reagents | 1-(Hydroxymethyl)-1H-1,2,4-triazole, Thionyl Chloride (SOCl₂) | Use fresh or distilled SOCl₂. |
| Molar Ratio | ~1 : 1.5-2.0 (Intermediate : SOCl₂) | A significant excess of SOCl₂ is used. |
| Solvent | Anhydrous Chloroform (or Dichloroethane) | Ensure solvent is dry. |
| Addition Temp. | 0 °C | [2][3]Critical for controlling exotherm and preventing degradation. |
| Reaction Temp. | Reflux (~61 °C for Chloroform) | [2][3] |
| Time | 3-5 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Place the crude 1-(Hydroxymethyl)-1H-1,2,4-triazole from Step 1 into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube).
-
Add anhydrous chloroform to dissolve the intermediate.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise via an addition funnel over 20-30 minutes. Caution: Exothermic reaction, gas evolution (HCl, SO₂). Perform in a fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain reflux for 3-5 hours, monitoring by TLC until the starting hydroxymethyl intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).
-
To the resulting residue/oil, add cold diethyl ether and stir or sonicate. The product should precipitate as a white or off-white solid.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
References
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
-
Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Retrieved from [Link]
-
Scientific Research Publishing. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
ACS Publications. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
NIH. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, hydrochloride, 98%, Thermo Scientific. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 1-Chloromethyl-1H-1,2,4-triazole
Welcome to the technical support guide for the purification of 1-Chloromethyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges in obtaining it with the high purity required for subsequent applications. As a key synthetic intermediate, the purity of this compound is paramount to the success of downstream reactions.[1] This guide provides in-depth, experience-based answers to common purification and troubleshooting questions.
Section 1: Understanding the Challenge - Common Impurities
Effective purification begins with understanding the potential impurities in your crude material. The synthesis of this compound, typically via chloromethylation of 1H-1,2,4-triazole, can introduce several byproducts and unreacted starting materials.[1]
Question: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common method involves reacting 1H-1,2,4-triazole with formaldehyde (or paraformaldehyde) and a chlorinating agent like thionyl chloride or hydrochloric acid.[1]
Based on this, you can anticipate the following impurities:
-
Unreacted 1H-1,2,4-triazole: A highly polar and water-soluble starting material. Its presence can lead to side reactions in subsequent steps.
-
1-(Hydroxymethyl)-1H-1,2,4-triazole: This is the intermediate formed before chlorination.[1] It is more polar than the final product and can be difficult to remove if the chlorination step is incomplete.
-
Bis(1H-1,2,4-triazol-1-yl)methane: A common byproduct formed by the reaction of the product or intermediate with another molecule of 1H-1,2,4-triazole.
-
Isomeric Impurities: While the 1-substituted isomer is thermodynamically favored, small amounts of 4-substituted isomers can form.
-
Residual Acids and Chlorinating Agents: Traces of HCl, thionyl chloride, or sulfur-based byproducts can remain, making the crude product acidic and potentially causing degradation of the desired compound over time.
-
Polymeric/Tarry Materials: Harsh reaction conditions can lead to the formation of dark, complex polymeric substances that are often difficult to characterize and remove.
Section 2: Purification Strategies - A Q&A Guide
Here, we address the primary purification techniques. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Initial Workup: The First Line of Defense
Question: What is the first and most critical step after my reaction is complete?
Answer: Before attempting more complex purification methods, a simple liquid-liquid extraction or aqueous wash is essential. This step is designed to remove the bulk of inorganic salts, residual acids, and highly polar starting materials like unreacted 1H-1,2,4-triazole.
Experimental Protocol: Aqueous Workup
-
Quenching: Carefully quench the reaction mixture by pouring it onto ice water. If thionyl chloride was used, this step should be performed slowly in a well-ventilated fume hood to manage the exothermic reaction and release of SO₂ and HCl gas.
-
Solvent Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 50 mL for a 10g scale reaction). The product is expected to be in the organic layer.
-
Neutralizing Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality: The bicarbonate wash is crucial because residual acid can catalyze the hydrolysis of the reactive chloromethyl group back to the hydroxymethyl intermediate or promote polymerization during storage or subsequent heating (like distillation).
Purification Workflow Visualization
Caption: General purification workflow for this compound.
Vacuum Distillation
Question: My crude product is a liquid or low-melting solid. Can I purify it by distillation?
Answer: Yes, vacuum distillation is a highly effective method for purifying this compound on a larger scale, provided the impurities have significantly different boiling points.
Core Directive: Standard atmospheric distillation should not be used. The 1,2,4-triazole ring itself is thermally stable[2][3], but the chloromethyl group is reactive and the compound may decompose at the high temperatures required for atmospheric distillation. A high vacuum is necessary to lower the boiling point to a safe temperature.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column and a vacuum-jacketed distillation head. Ensure all glassware joints are properly sealed with vacuum grease.
-
System Check: Use a high-performance vacuum pump capable of reaching <1 mmHg. A cold trap between the apparatus and the pump is mandatory to protect the pump from corrosive vapors.
-
Heating: Heat the distillation flask using an oil bath with magnetic stirring. Do not use a heating mantle, as it can create hot spots and lead to decomposition.
-
Fraction Collection: Slowly increase the temperature of the oil bath. Collect any low-boiling fractions first (likely residual solvents). The pure product will distill over as a colorless liquid. The exact boiling point will depend on the vacuum level. For analogous compounds like 1-methyl-1,2,4-triazole, short-path distillation under controlled vacuum is effective.[4]
-
Termination: Stop the distillation before the flask is completely dry to avoid the concentration and potential detonation of unstable residues.
| Parameter | Recommended Setting/Value | Rationale |
| Vacuum Level | < 1 mmHg (the lower, the better) | To minimize the boiling temperature and prevent thermal decomposition. |
| Bath Temperature | Slowly increase; keep ΔT < 20°C | Gradual heating prevents bumping and thermal shock. |
| Stirring | Vigorous | Ensures even heating and smooth boiling. |
| Apparatus | Short-path or short Vigreux column | Minimizes product loss on the column surface. |
Recrystallization
Question: My crude product is a solid. How do I choose a solvent for recrystallization?
Answer: Recrystallization is an excellent technique for achieving high purity if your crude product is a solid. The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. While specific data for this compound is scarce, other substituted triazoles have been successfully recrystallized from solvents like ethanol.[5]
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of ~50 mg of crude product in ~0.5 mL of various solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Acetonitrile, Water). Note the solubility at room temperature and upon heating. A good candidate solvent will fully dissolve the product when hot and result in crystal formation upon cooling.
-
Dissolution: In a flask, add the chosen hot solvent to your crude material portion-wise with heating and stirring until the solid is just dissolved. Using excess solvent will reduce your yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once cloudiness appears, allow the solution to stand undisturbed.
-
Yield Maximization: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Column Chromatography
Question: I need very high purity for a sensitive reaction, but my yield is small. Is chromatography a good option?
Answer: Yes, silica gel column chromatography is the preferred method for achieving the highest purity, especially on a small to medium scale (<10 g). It excels at separating compounds with very similar polarities, such as the desired product and the 1-(hydroxymethyl) intermediate.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A solvent system of Ethyl Acetate (EtOAc) in Hexanes or Heptane is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the product spot.
-
Column Packing: Pack the column with a slurry of silica in the least polar eluent mixture.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, "dry loading" (adsorbing the crude onto a small amount of silica) is highly recommended.
-
Elution: Run the column, starting with a less polar eluent mixture and gradually increasing the polarity (gradient elution). For example, start with 10% EtOAc/Hexanes and gradually increase to 30-40% EtOAc/Hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide & FAQs
Question: My final product is a persistent, dark-colored oil that won't crystallize or distill cleanly. What's wrong?
Answer: This is a common issue, often indicating the presence of non-volatile, polymeric "tar" impurities.
-
Cause: Overheating during the reaction or workup, or presence of residual acid.
-
Solution:
-
Initial Cleanup: Dissolve the oil in a solvent like Ethyl Acetate and try filtering it through a short plug of silica gel, eluting with the same solvent. This can remove the most polar, baseline impurities.
-
Decolorize: If the color persists, try the activated charcoal treatment described in the recrystallization protocol before concentrating.
-
Re-evaluate: If these fail, column chromatography is likely the only effective method.
-
Question: My yield after purification is extremely low. Where did my product go?
Answer: A low yield can be attributed to several factors:
-
Cause 1: Decomposition. The C-Cl bond is susceptible to hydrolysis. Ensure all solvents are dry and avoid prolonged exposure to moisture or protic solvents (like methanol/ethanol) during workup.
-
Cause 2: Losses during workup. If your product is somewhat water-soluble, you may be losing it in the aqueous washes. Try back-extracting the aqueous layers with your organic solvent to recover more product.
-
Cause 3: Incorrect purification choice. Attempting to recrystallize an oily product or distilling a thermally sensitive compound without sufficient vacuum will lead to significant losses.
Question: My NMR analysis shows the product is degrading upon standing. How can I improve its stability?
Answer: this compound is a reactive alkylating agent and is not indefinitely stable, especially when impure.
-
Cause: The primary degradation pathway is hydrolysis by atmospheric moisture. Residual acid from the synthesis will accelerate this process significantly.
-
Solution:
-
Ensure Purity: The purer the compound, the more stable it will be. Ensure all acidic residues are removed via a bicarbonate wash.
-
Anhydrous Storage: Store the purified product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at low temperatures (0 to -20 °C).
-
Use Promptly: It is best practice to use the purified material in the next synthetic step as soon as possible.
-
Decision Flowchart for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Jadhav, S. D. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 68-80.
- Google Patents. (n.d.). Process for producing 1h-1,2,4-triazole.
- Shneine, J. K. (2021). Chemistry of 1,2,4-Triazoles in Current Science. Chemistry of 1,2,4-Triazoles in Current Science, 1-17.
- Nas, A., Kucuk, M., & Koca, A. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43, 867-881.
- Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989335.
-
CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]
-
ResearchGate. (2015). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 1488-1501.
- Google Patents. (n.d.). Purification of triazoles.
-
ResearchGate. (2019). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Retrieved from [Link]
Sources
How to avoid side reactions in the chloromethylation of 1,2,4-triazole
Welcome to the technical support resource for the synthesis of chloromethylated 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The chloromethylation of 1,2,4-triazole is a cornerstone reaction for introducing a versatile functional handle used in the development of numerous pharmaceutical agents. However, the reaction is frequently plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind common experimental pitfalls and provide robust, optimized protocols to ensure the selective and efficient synthesis of the desired 1-(chloromethyl)-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the chloromethylation of 1,2,4-triazole?
The main challenges in this synthesis stem from the nucleophilic nature of the triazole ring and the reactivity of the product itself. The three most common side reactions are:
-
Isomer Formation (Lack of Regioselectivity): The 1,2,4-triazole ring has two distinct nucleophilic nitrogen centers available for alkylation, leading to a mixture of N-1 and N-4 substituted isomers.[1] Achieving high regioselectivity for the desired N-1 isomer is a primary objective.
-
Dimerization/Over-alkylation: The desired product, 1-(chloromethyl)-1H-1,2,4-triazole, is a reactive alkylating agent. It can react with another molecule of the starting 1,2,4-triazole to form a bis(1,2,4-triazol-1-yl)methane dimer.[2][3] This subsequent Friedel-Crafts-type alkylation is a common outcome in many chloromethylation reactions and is a primary cause of yield loss.[4][5][6]
-
Formation of Bis(chloromethyl) Ether (BCME): In classic Blanc chloromethylation conditions that use formaldehyde and hydrogen chloride, the formation of small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether is a known risk.[4][7][8] This necessitates strict safety precautions.
Q2: I'm getting a mixture of N-1 and N-4 isomers. How can I improve the regioselectivity for the N-1 product?
Achieving N-1 selectivity is crucial and is influenced by several factors. The 1,2,4-triazole anion, formed under basic conditions, is the key nucleophile. While direct alkylation can work, controlling the reaction conditions is paramount.
-
Mechanism Insight: The direct chloromethylation under basic conditions proceeds via an SN2 mechanism where the deprotonated triazole anion acts as the nucleophile.[1] The N-1 position is generally favored, but the N-4 isomer can form concurrently.
-
Recommended Strategy (Two-Step Protocol): The most reliable method to ensure high N-1 regioselectivity is a two-step process.[1] First, react 1H-1,2,4-triazole with paraformaldehyde under acidic (HCl) or solvent-free conditions to form the 1-(hydroxymethyl)-1,2,4-triazole intermediate. This reaction shows a strong preference for the N-1 position. In the second step, the hydroxyl group is converted to the chloride using a chlorinating agent like thionyl chloride (SOCl₂).[1][9] This method can achieve yields greater than 92% for the desired N-1 isomer.[1]
Q3: My purification is difficult due to a high-molecular-weight impurity. What is it and how do I prevent it?
This is almost certainly the bis(1,2,4-triazol-1-yl)methane dimer. It forms when the chloromethylated product reacts with unreacted triazole starting material.
-
Causality: This side reaction is favored by conditions that increase the concentration of both the reactive chloromethyl product and the triazole nucleophile. High temperatures and prolonged reaction times can exacerbate this issue.[6]
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the chloromethylating agent (e.g., formaldehyde/HCl or the hydroxymethyl intermediate in the second step) to ensure the complete consumption of the starting triazole.
-
Maintain Low Temperature: Particularly during direct chloromethylation, keeping the temperature controlled (e.g., 0-10 °C) can slow the rate of the second alkylation step more than the initial reaction.
-
Adopt the Two-Step Method: Physically separating the formation of the reactive species from the initial triazole starting material, as done in the two-step protocol, is the most effective way to prevent this side reaction.
-
Q4: My reaction stalls at the 1-(hydroxymethyl)-1,2,4-triazole intermediate. How do I drive the reaction to completion?
This indicates an issue with the chlorination step. The conversion of the benzyl-like alcohol to the chloride requires a potent chlorinating agent.
-
Reagent Choice: Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.[1][10] It reacts with the alcohol to form a chlorosulfite intermediate, which then readily undergoes SNi or SN2 attack by chloride to give the desired product and gaseous byproducts (SO₂ and HCl), driving the reaction forward.
-
Reaction Conditions:
-
Ensure the thionyl chloride is fresh and has not been degraded by moisture.
-
The reaction is typically performed in an inert solvent like chloroform or dichloromethane.[1]
-
The addition of SOCl₂ should be done at low temperature (0 °C) to control the exothermic reaction, followed by refluxing to ensure complete conversion.[9]
-
Q5: What are the safety risks associated with this reaction, and how should I mitigate them?
The primary safety concern is the potential formation of bis(chloromethyl) ether (BCME), a potent carcinogen, when using formaldehyde and HCl together.[7][8]
-
Mitigation Strategy:
-
Always work in a certified chemical fume hood with excellent ventilation.
-
Use the two-step protocol. This method avoids mixing formaldehyde and a chloride source under conditions that favor BCME formation.
-
If a one-pot method is necessary, quenching the reaction mixture with an aqueous solution of a reducing agent like sodium sulfite or with aqueous ammonia can destroy unreacted formaldehyde and any potential BCME.[8]
-
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solution |
| Low Yield, Mixture of Isomers | Poor regioselectivity in a one-pot reaction. | Switch to the two-step protocol via the hydroxymethyl intermediate for superior N-1 selectivity.[1] |
| Significant High-MW Byproduct | Dimerization (formation of bis(triazolyl)methane). | Maintain lower reaction temperatures.[6] Ensure complete consumption of starting triazole. Use the two-step method to separate the reactive product from the starting material. |
| Product is an Oil, Not a Solid | Presence of impurities depressing the melting point.[11] Incomplete reaction. | Ensure complete conversion via TLC or NMR monitoring. Purify via column chromatography or recrystallization. |
| Reaction Stalls at Hydroxymethyl Stage | Ineffective chlorination. Degraded thionyl chloride. | Use fresh thionyl chloride. Add SOCl₂ at 0 °C and then reflux the reaction mixture to ensure completion.[9] |
| Inconsistent Results | Reaction conditions not well-controlled (temperature, stoichiometry, moisture). | Use anhydrous solvents, maintain strict temperature control with an ice or cooling bath, and accurately measure all reagents. |
Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis of 1-(chloromethyl)-1H-1,2,4-triazole (High N-1 Selectivity)
This is the recommended method for achieving high yield and purity, minimizing the formation of both regioisomers and dimeric byproducts.[1]
Step 1: Synthesis of 1-(Hydroxymethyl)-1H-1,2,4-triazole
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1H-1,2,4-triazole (6.9 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol).
-
Reagent Addition: Add concentrated hydrochloric acid (0.5 mL) to the mixture.
-
Reaction: Heat the mixture in an oil bath at 100-110 °C for 2 hours with stirring. The mixture will become a clear, molten liquid.
-
Work-up: Cool the reaction to room temperature. The product will solidify. Dissolve the solid in hot ethanol and then cool in an ice bath to recrystallize. Filter the white crystals and dry under vacuum.
Step 2: Chlorination to 1-(chloromethyl)-1H-1,2,4-triazole
-
Reaction Setup: Suspend the dried 1-(hydroxymethyl)-1H-1,2,4-triazole (9.9 g, 0.1 mol) in 50 mL of chloroform in a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise over 30 minutes. Gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and gently reflux the mixture for 3 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting residue is the hydrochloride salt of the product. For the free base, carefully add saturated sodium bicarbonate solution until gas evolution ceases and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: Direct One-Pot Chloromethylation
This method is faster but requires more careful control to minimize side reactions.[1]
-
Reaction Setup: To a jacketed reactor maintained at 0-5 °C, add 1H-1,2,4-triazole (6.9 g, 0.1 mol) and dichloroethane (100 mL).
-
Reagent Addition: Add aqueous formaldehyde (37%, 8.9 mL, 0.11 mol).
-
Reaction: While vigorously stirring, bubble anhydrous hydrogen chloride gas through the solution for 4 hours, ensuring the temperature does not exceed 10 °C. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, purge the mixture with nitrogen gas to remove excess HCl. Wash the organic layer with cold, saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography to remove dimers and other impurities.
Reaction Pathway and Side Reaction Analysis
The choice of synthetic route directly impacts the product profile. The following diagram illustrates the two primary pathways and the key side reaction to be avoided.
Caption: Synthetic routes to 1-(chloromethyl)-1H-1,2,4-triazole.
The following diagram details the mechanism for the desired reaction versus the formation of the primary dimeric impurity.
Caption: Competing reaction pathways in 1,2,4-triazole chloromethylation.
References
-
Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When certain aromatic compounds are treated with formaldehyde (CH2O) and HCl, the CH2Cl group is.... Retrieved from [Link]
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
- Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128911.
-
ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
Gomaa, A. M., El-Sayed, W. A., & Aly, H. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]
-
Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]
- Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
-
ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
ACS Publications. (2003). (Bis(1,2,4-triazol-1-yl)methane)silver(I) Phosphino Complexes: Structures and Spectroscopic Properties of Mixed-Ligand Coordination Polymers. Inorganic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
Defense Technical Information Center. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (2015). Mechanism of 1,2,4-Triazole during Copper Chemical Mechanical Planarization. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of bis(1,2,3‐triazol‐1‐yl)methane derivatives. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
ResearchGate. (2024). Design of New Bis(1,2,3‐triazol‐1‐yl)methane‐Based Nitrogen Ligands: Synthesis and Coordination Chemistry. Retrieved from [Link]
-
PubMed. (2024). Design of New Bis(1,2,3-triazol-1-yl)methane-Based Nitrogen Ligands: Synthesis and Coordination Chemistry. Retrieved from [Link]
-
MDPI. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
Taylor & Francis Online. (1990). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Retrieved from [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (1990). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Retrieved from [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
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- 1. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Alkylation of 1,2,4-Triazole Sodium Salt
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted 1,2,4-triazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during the alkylation of 1,2,4-triazole and its sodium salt. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of N1, N2, and N4 isomer formation, enabling you to achieve your desired synthetic outcomes with greater precision and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the alkylation of 1,2,4-triazole so important?
A1: The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that are all potential sites for alkylation. The specific nitrogen atom to which an alkyl group is attached profoundly influences the resulting molecule's steric and electronic properties. This, in turn, dictates its biological activity, chemical reactivity, and physical characteristics. In drug development, for instance, different regioisomers of a triazole-containing compound can exhibit vastly different pharmacological profiles, ranging from high efficacy to complete inactivity or even toxicity. Therefore, selectively synthesizing a single, desired regioisomer is paramount for ensuring the purity, safety, and effectiveness of the final product. The initial synthesis of the CXCR3 antagonist ACT-777991, for example, suffered from poor regioselectivity, leading to a low overall yield of the desired building block.[1]
Q2: What are the primary factors that influence whether alkylation occurs at the N1, N2, or N4 position?
A2: The regiochemical outcome of 1,2,4-triazole alkylation is a delicate interplay of several factors:
-
Electronic Effects: In the neutral 1,2,4-triazole, the N1 position is generally considered the most nucleophilic and kinetically favored site for alkylation.[2] This is attributed to the electronic contribution of the adjacent nitrogen atoms.
-
Steric Hindrance: The steric bulk of both the alkylating agent and any substituents already present on the triazole ring can significantly influence the site of attack. Less sterically hindered positions are generally favored.
-
Reaction Conditions:
-
Base: The choice and strength of the base used to deprotonate the triazole are critical. Strong bases like sodium hydride (NaH) or sodium methoxide generate the triazolate anion, which can alter the relative nucleophilicity of the nitrogen atoms. The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to favor the formation of 1-substituted-1,2,4-triazoles.[3]
-
Solvent: The polarity of the solvent can influence the solvation of the triazolate anion and the transition state, thereby affecting the isomer ratio. Polar aprotic solvents like DMF and DMSO are commonly used.
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.
-
Counter-ion: When using the sodium salt of 1,2,4-triazole, the nature of the cation can influence the aggregation state and the reactivity of the anion.
-
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent (e.g., primary, secondary, benzyl halide, etc.) play a crucial role. Harder electrophiles may favor reaction at the harder nitrogen nucleophile, while softer electrophiles may prefer the softer nitrogen.
Q3: I performed a direct alkylation of 1,2,4-triazole and obtained a mixture of N1 and N4 isomers. How can I determine the ratio of the products?
A3: The most common and reliable method for determining the regioisomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR. The chemical shifts of the triazole ring protons and carbons are distinct for each isomer.
-
¹H NMR: The protons on the triazole ring (at C3 and C5) will have different chemical shifts depending on the substitution pattern. For example, in 1-substituted 1,2,4-triazoles, the C3-H and C5-H protons are non-equivalent, whereas in symmetrically 4-substituted 1,2,4-triazoles, they are equivalent.
-
¹³C NMR: The chemical shifts of the triazole ring carbons also provide clear evidence of the substitution pattern.
-
Advanced NMR Techniques: For complex molecules or ambiguous spectra, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the structure of each isomer.[4]
Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to separate and quantify the isomers, especially when coupled with a mass spectrometer (LC-MS or GC-MS).[5][6][7][8]
Q4: Are there any general strategies to selectively synthesize the N1-alkylated isomer?
A4: Yes, several strategies can be employed to favor the formation of the N1-alkylated product:
-
Kinetic Control: As N1 is often the kinetically favored position, running the reaction at lower temperatures can enhance selectivity.
-
Use of Specific Bases: Employing bases like DBU in solvents such as THF has been reported to give high selectivity for the N1 isomer, often with a 90:10 ratio of N1 to N4.[3]
-
Blocking the N4 Position: A common and effective strategy is to use a starting material where the N4 position is blocked by a group that can be removed later. 4-amino-1,2,4-4H-triazole is a commercially available option that directs alkylation exclusively to the N1 position. The 4-amino group can then be removed via deamination.[2]
-
Microwave-Assisted Synthesis: Some studies have shown that using microwave irradiation in combination with ionic liquids and a mild base like potassium carbonate can lead to regioselective N1-alkylation in excellent yields.[9]
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Obtaining a nearly 1:1 mixture of N1 and N4 isomers.
| Potential Cause | Explanation | Suggested Solution |
| Thermodynamic Equilibration | At higher temperatures, the initially formed kinetic product (often N1) may equilibrate to the more thermodynamically stable isomer (which can be N4 depending on the substituent). | Lower the reaction temperature. Consider running the reaction at 0 °C or even -78 °C. |
| Inappropriate Base/Solvent Combination | The choice of base and solvent can significantly impact the nucleophilicity of the different nitrogen atoms. A strong base in a polar aprotic solvent may lead to a highly reactive, less selective triazolate anion. | Screen different bases. Try a milder, non-ionic base like DBU.[3] Alternatively, explore different solvents to alter the solvation of the anion. |
| Nature of the Alkylating Agent | Highly reactive alkylating agents (e.g., methyl iodide) can be less selective. | If possible, switch to a less reactive alkylating agent (e.g., an alkyl bromide or chloride) which may exhibit greater selectivity. |
| Use of Pre-formed Sodium Salt | The pre-formed sodium salt in certain solvents might exist as aggregates that influence reactivity. | Try generating the triazolate anion in situ using a suitable base just before adding the alkylating agent. This can sometimes lead to different selectivity. |
Issue 2: Low Reaction Yield.
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Deprotonation | If the base used is not strong enough to fully deprotonate the 1,2,4-triazole, the reaction will not proceed to completion. | Use a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOMe). Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Solubility | The 1,2,4-triazole sodium salt may have poor solubility in the chosen reaction solvent, limiting its availability to react with the alkylating agent. | Switch to a more polar aprotic solvent like DMF or NMP. Gentle heating may also improve solubility, but be mindful of its potential impact on regioselectivity. |
| Side Reactions | The alkylating agent may be undergoing side reactions (e.g., elimination) under the reaction conditions, especially if it is sterically hindered or if the temperature is too high. | Lower the reaction temperature. Ensure the base is added slowly to the triazole solution before the addition of the alkylating agent. |
| Over-alkylation | The product can be further alkylated to form a quaternary triazolium salt, especially if an excess of the alkylating agent is used or if the reaction is run for too long.[9] | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. |
Issue 3: Difficulty in Separating N1 and N4 Isomers.
| Potential Cause | Explanation | Suggested Solution |
| Similar Polarity | The N1 and N4 regioisomers can have very similar polarities, making their separation by standard silica gel chromatography challenging.[10] | Optimize Chromatography Conditions: - Try a different eluent system. A gradient elution may be more effective than an isocratic one. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. - High-Performance Liquid Chromatography (HPLC) often provides better resolution for separating closely related isomers.[5][11] |
| Crystallization Issues | If attempting to separate the isomers by crystallization, they may co-crystallize, or one isomer may remain in the mother liquor. | Fractional Crystallization: Try recrystallizing the mixture from various solvents. Seeding the solution with a pure crystal of the desired isomer (if available) can sometimes induce selective crystallization. |
| Derivatization | In some cases, it may be easier to separate the isomers after a subsequent chemical transformation that introduces a greater difference in their physical properties. | This is a less direct approach but can be effective if separation of the initial products proves intractable. |
Experimental Protocols & Data
Protocol 1: General Procedure for N1-Selective Alkylation using DBU
This protocol is adapted from methodologies that have shown high N1-selectivity.[3]
-
To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add the alkyl halide (1.05 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the DBU-hydrohalide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N4 isomers.
Table 1: Expected Regioselectivity under Various Conditions
| Alkylating Agent | Base | Solvent | Temperature | Typical N1:N4 Ratio | Reference |
| Alkyl Halide | DBU | THF | Room Temp. | ~90:10 | [3] |
| Alkyl Halide | NaH | DMF | 0 °C to RT | Variable, often favors N1 | [12] |
| Alkyl Halide | K₂CO₃ | Ionic Liquid (MW) | 80 °C | Highly N1-selective | [9] |
| Alkyl Halide | NaOMe | Methanol | -40 °C | Highly N1-selective | [9] |
Note: These ratios are approximate and can vary based on the specific substrates and precise reaction conditions.
Visualizing the Reaction Pathway
The alkylation of the 1,2,4-triazole anion proceeds through competing pathways, with the regiochemical outcome determined by the relative activation energies of attack at each nitrogen atom.
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- 6. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. 标题:Synthesis of 1-alkyl-1, 2, 4-triazoles: a new one-pot regiospecific procedure【化源网】 [m.chemsrc.com]
Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis
Welcome to the technical support center for the Pellizzari reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this classic condensation reaction to synthesize 1,2,4-triazoles. The 1,2,4-triazole scaffold is a critical component in many pharmaceuticals due to its wide range of biological activities, including antifungal and anticancer properties.[1][2] The Pellizzari reaction, first described by Guido Pellizzari in 1911, provides a direct method for synthesizing 3,5-disubstituted-1,2,4-triazoles from the thermal condensation of amides and acylhydrazides.[2][3][4]
While synthetically valuable, the reaction is notorious for requiring high temperatures and sometimes results in low yields, making troubleshooting a critical skill for success.[3][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Yields and Purity
This section addresses the most common issues encountered during the Pellizzari reaction, providing not just solutions but also the chemical reasoning behind them.
Question 1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
Low or no yield is the most frequent issue and can typically be traced back to four key parameters: temperature, reaction time, water removal, and starting material purity.[6]
-
Causality (The "Why"): The Pellizzari reaction is a dehydration process that involves a nucleophilic attack of the acylhydrazide on the amide's carbonyl carbon, followed by cyclization.[1][3][6] This entire cascade is thermally driven and requires sufficient kinetic energy to overcome the activation barriers of multiple steps. Furthermore, the reaction produces water as a byproduct; by Le Chatelier's principle, inefficient removal of this water can inhibit the forward reaction and prevent it from reaching completion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The classical Pellizzari reaction often requires temperatures in the range of 220-250°C.[6] If your yield is low, consider incrementally increasing the temperature by 10-20°C.[6] Be cautious, as excessively high temperatures (>250°C) can lead to decomposition and the formation of side products.
-
Extend Reaction Time: These reactions can be slow.[3][5] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting material is still present after the initial reaction time (typically 2-4 hours), extend the time and continue monitoring.[6]
-
Ensure Purity of Starting Materials: Impurities in your amide or acylhydrazide can interfere with the reaction.[5] Ensure they are pure and, critically, dry before use.[6] Moisture in the starting materials will directly inhibit the reaction.
-
Facilitate Water Removal: If the reaction is performed in a high-boiling solvent (e.g., nitrobenzene, diphenyl ether), using a Dean-Stark trap can be an effective way to continuously remove the water byproduct and drive the equilibrium towards the product.[6]
-
Question 2: I'm performing an unsymmetrical reaction (different R groups on the amide and acylhydrazide) and obtaining a mixture of products that are difficult to separate. How can I improve selectivity?
This is a well-documented challenge of the Pellizzari reaction. When the acyl groups of the amide and acylhydrazide are different, an "interchange of acyl groups" can occur at high temperatures, leading to a mixture of three different triazoles.[1][7]
-
Causality (The "Why"): At the high temperatures required for the reaction, a transamination side reaction can occur between the starting materials, scrambling the acyl groups. This leads to the formation of two symmetrical side products in addition to your desired unsymmetrical product, complicating purification.
-
Troubleshooting Steps:
-
Optimize Temperature: Since high temperatures promote this side reaction, it is crucial to find the lowest effective temperature that allows the main reaction to proceed at a reasonable rate.[6]
-
Consider Microwave Synthesis: Microwave-assisted heating is a modern adaptation that can significantly improve outcomes.[2] It often allows for lower reaction temperatures and drastically reduced reaction times, which minimizes the opportunity for the acyl interchange side reaction to occur.[2][5]
-
Purification Strategy: If a mixture is unavoidable, careful purification is key.
-
Column Chromatography: Utilize a high-resolution silica gel column and carefully select your solvent system. A gradient elution may be necessary to separate isomers with similar polarities.[6]
-
Recrystallization: Experiment with different solvents for recrystallization, as it may be possible to selectively precipitate one of the isomers.[6]
-
-
Key Parameter Optimization
To achieve the best possible yield and purity, systematic optimization of reaction conditions is essential. The table below summarizes the impact of key variables.
| Parameter | General Range | Effect on Yield and Purity | Expert Recommendation |
| Temperature | 150 - 250°C | Increasing temperature generally increases reaction rate, but temperatures >250°C can cause decomposition and side reactions. | Start at the lower end of the effective range for your substrates and increase incrementally. For unsymmetrical reactions, use the lowest possible temperature.[6] |
| Reaction Time | 2 - 24 hours | Insufficient time leads to incomplete conversion. Prolonged time at high temperatures can increase side product formation.[2] | Monitor the reaction by TLC or LC-MS to determine the optimal time.[5] |
| Solvent | Neat or high-boiling point solvents (e.g., nitrobenzene) | Can aid in heat transfer and, if applicable, water removal (with a Dean-Stark trap).[6] | Neat (solvent-free) reactions are common. If solubility is an issue, select a solvent with a boiling point that matches your target reaction temperature. |
| Stoichiometry | Equimolar amounts of amide and acylhydrazide | Using equimolar amounts is the standard starting point.[5][6] | For symmetrical reactions, equimolar ratios are ideal. For unsymmetrical reactions, slight adjustments may be explored, but temperature control is more critical. |
| Heating Method | Conventional (oil bath) vs. Microwave | Microwave heating can dramatically reduce reaction times and improve yields by minimizing side reactions.[2][5] | If available, a microwave synthesizer is highly recommended, especially for library synthesis or difficult substrates.[2] |
Visualizing the Pellizzari Reaction
To better understand the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: Generalized mechanism of the Pellizzari reaction.
Caption: A logical workflow for troubleshooting low yields.
Standard Experimental Protocol (Symmetrical Reaction)
This protocol provides a validated starting point for a symmetrical Pellizzari reaction, which avoids the formation of isomeric mixtures.[6]
Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (e.g., 1.36 g, 10 mmol).[6]
-
Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[6] The reaction is often performed neat (without solvent).
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 2-4 hours.[6] Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of starting materials), allow the molten mixture to cool to room temperature, at which point it should solidify.[6]
-
Purification:
-
Triturate the solid crude product with a suitable solvent like ethanol to remove unreacted starting materials and impurities.[6]
-
Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[6]
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the Pellizzari reaction? The reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cascade of cyclization and dehydration steps to form the stable 1,2,4-triazole aromatic ring.[6]
Q2: Can I use catalysts to improve the reaction? The traditional Pellizzari reaction is typically performed thermally without a catalyst.[1] However, some modern variations may employ acidic or basic catalysts, and methods involving triflic anhydride activation have been developed for one-pot syntheses.[8]
Q3: Are there greener alternatives to the high temperatures and long reaction times? Yes, microwave-assisted synthesis is a prominent green chemistry approach for this reaction. It often leads to significantly higher yields in much shorter timeframes and at lower temperatures, reducing energy consumption and the formation of degradation byproducts.[2][5]
References
- Grokipedia. (n.d.). Pellizzari reaction.
- BenchChem. (2025). .
- Wikipedia. (n.d.). Pellizzari reaction.
- BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10.
- Wiley Online Library. (n.d.). Pellizzari Reaction.
- ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184-1187.
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Optimizing solvent and temperature conditions for reactions with 1-Chloromethyl-1H-1,2,4-triazole
Welcome to the technical support guide for 1-Chloromethyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges effectively.
The core reactivity of this compound is defined by the electrophilic nature of its methylene carbon, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[1] The chlorine atom serves as an effective leaving group, allowing for the facile introduction of the 1,2,4-triazol-1-ylmethyl moiety onto a wide range of nucleophiles. Success in these reactions hinges on the careful selection of solvent and temperature to maximize yield, minimize side products, and ensure reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for my reaction with this compound?
A1: The choice of solvent is critical and depends on the solubility of your nucleophile and the reaction mechanism. For a typical Sₙ2 reaction, polar aprotic solvents are generally the best starting point.
-
Polar Aprotic Solvents (Recommended Start): Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Tetrahydrofuran (THF) are excellent choices.[1][2] They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) while leaving the nucleophile relatively "bare" and highly reactive. This typically leads to faster reaction rates compared to protic solvents.
-
Polar Protic Solvents: Solvents like Ethanol or Isopropanol can be used, and the reagent itself is soluble in ethanol.[3][4] However, these solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate. They are often used when the nucleophile has poor solubility in aprotic solvents.
-
Less Polar Solvents: Dichloroethane (DCE) has been shown to be effective, sometimes at elevated temperatures (e.g., 100°C), to ensure reaction control.[1]
See the table below for a summary of common solvents.
Q2: How does temperature typically affect the rate and selectivity of my reaction?
A2: Temperature is a double-edged sword. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, excessive heat can lead to side reactions and degradation of either the starting material or the product.
-
Rate: For sluggish reactions, warming the mixture is a standard approach. Many alkylations with this reagent are performed between room temperature and 80 °C.[2]
-
Selectivity: In cases with multiple competing reaction pathways (e.g., with an ambident nucleophile), temperature can influence the product ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
-
Stability: The 1,2,4-triazole ring is thermally stable, but the overall stability of your reactants and products must be considered.[5] It is advisable to start reactions at room temperature and only increase the heat if the reaction is slow, as monitored by TLC or LC-MS.
Q3: My reaction yield is low. What are the most probable causes?
A3: Low yield can stem from several factors. A systematic approach to troubleshooting is essential.
-
Insufficient Nucleophilicity: Your nucleophile may not be strong enough, or it may be sterically hindered. Ensure a suitable base is used to deprotonate the nucleophile if necessary.
-
Poor Solubility: If either reactant is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate. See our detailed troubleshooting guide on solubility.
-
Inappropriate Base: The base might be too weak to deprotonate the nucleophile or too strong, causing side reactions. For N-H or O-H deprotonation, bases like potassium carbonate (K₂CO₃) are common and mild.[2] For weaker nucleophiles, a stronger base like sodium hydride (NaH) may be required, though this should be used with caution in anhydrous solvents.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal duration.[6]
Q4: I am observing multiple products. How can I improve the selectivity?
A4: The formation of multiple products usually points to issues with regioselectivity, where a nucleophile has more than one reactive site.
-
Choice of Solvent and Base: The solvent-base system can significantly influence which atom of the nucleophile attacks the electrophile. Less coordinating solvents may favor the harder nucleophilic site, while different counter-ions from the base can also direct the reaction.
-
Temperature Control: As mentioned, running the reaction at a lower temperature often enhances selectivity by favoring a single kinetic pathway.
-
Protecting Groups: If your nucleophile has multiple reactive sites (e.g., a primary and a secondary amine), consider using a protecting group strategy to temporarily block the undesired site, directing the alkylation to the intended position.
Q5: Are there any specific stability or handling concerns with this compound?
A5: Yes. While the triazole core is robust, the chloromethyl group makes the compound reactive.
-
Moisture Sensitivity: As a reactive alkylating agent, it can be sensitive to moisture. It is best handled in a dry environment and stored in a tightly sealed container in a cool, dry place.[7]
-
Safety: The hydrochloride salt of this reagent is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Troubleshooting Guides & Protocols
This section provides structured approaches to common experimental challenges.
Guide 1: Solving Poor Reactant Solubility
Poor solubility is a primary cause of failed or sluggish reactions. This protocol provides a systematic method for solvent screening.
Experimental Protocol: Solvent Screening
-
Initial Assessment: Place a few milligrams of your nucleophile into separate small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent from the table below.
-
Observation at Room Temperature: Agitate the vials and observe solubility. Note which solvents achieve full dissolution.
-
Heating Test: For solvents where solubility is poor, gently warm the vial (e.g., to 40-50 °C) and observe if the material dissolves. This indicates if heating during the reaction might be a viable strategy.
-
Reagent Compatibility Check: Once you have identified a solvent that dissolves your nucleophile, perform a small-scale test to ensure this compound is also soluble and stable in that solvent under your planned reaction conditions (including the base).
Table 1: Common Solvents for Nucleophilic Substitution
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| DMF | Polar Aprotic | 153 | 36.7 | Excellent for Sₙ2. High boiling point can make removal difficult. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good for Sₙ2. Easier to remove than DMF. |
| THF | Polar Aprotic | 66 | 7.5 | Less polar but effective. Good for reactions with organometallics. |
| Ethanol | Polar Protic | 78 | 24.5 | Can solvate nucleophiles via H-bonding, potentially slowing the reaction.[4] |
| DCM | Aprotic | 40 | 9.1 | Low boiling point, useful for reactions near room temperature. |
Guide 2: Managing Sluggish or Stalled Reactions
When a reaction fails to proceed, a logical progression of interventions can identify and resolve the issue.
Caption: A decision tree for troubleshooting stalled reactions.
Guide 3: Understanding the Core Reaction Mechanism
Optimizing a reaction requires understanding its underlying mechanism. The reaction of this compound with a nucleophile (Nu⁻) is a classic bimolecular nucleophilic substitution (Sₙ2).
Caption: Generalized Sₙ2 reaction pathway with this compound.
Mechanistic Insights for Optimization:
-
The Nucleophile (Nu⁻): A strong, unhindered nucleophile is ideal.
-
The Solvent: Polar aprotic solvents stabilize the transition state but do not over-solvate the nucleophile, leading to faster rates.
-
The Leaving Group: Chloride is a good leaving group, facilitating the reaction.[1]
By systematically adjusting the solvent, temperature, and base according to these principles, you can effectively navigate the challenges of working with this compound and achieve your desired synthetic outcomes.
References
-
Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - this compound hydrochloride. Retrieved from [Link]
-
Kowhakul, J., et al. (n.d.). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2020). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Retrieved from [Link]
-
ResearchGate. (2014). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
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- 3. This compound, hydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
Technical Support Center: Navigating the Purification of Water-Soluble Triazole Derivatives
Welcome to the technical support center dedicated to the unique challenges of purifying water-soluble triazole derivatives. As a class of compounds vital in medicinal chemistry and drug development, their inherent polarity and hydrogen-bonding capabilities often complicate standard purification protocols.[1] This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, moving from high-level frequently asked questions to in-depth troubleshooting for specific experimental hurdles. Our goal is to empower you, our fellow researchers, with the expertise to achieve high purity for your target molecules efficiently and reliably.
Frequently Asked Questions (FAQs)
This section provides a quick overview of the fundamental challenges and strategic considerations for purifying water-soluble triazoles.
Q1: What makes water-soluble triazole derivatives so challenging to purify?
A1: The difficulty stems from their inherent physicochemical properties. The presence of three nitrogen atoms in the triazole ring, often coupled with other polar functional groups (e.g., hydroxyls, amines, carboxylic acids), leads to high polarity and strong hydrogen bonding capabilities.[1] This results in:
-
High Water Solubility: Makes extraction from aqueous media difficult.
-
Strong Interaction with Polar Stationary Phases: Causes poor peak shape (tailing) and sometimes irreversible binding to standard silica gel.[2][3]
-
Low Solubility in Non-Polar Organic Solvents: Limits the choice of solvents for normal-phase chromatography and recrystallization.
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities are highly dependent on the synthetic route. However, some common classes include:
-
Unreacted Starting Materials: Such as azides, alkynes, amidines, or hydrazides.[2]
-
Residual Metal Catalysts: Copper or Ruthenium are frequently used in cycloaddition reactions (e.g., CuAAC "click" chemistry) and can be difficult to remove completely.[4][5][6] These metal impurities can also interfere with spectroscopic analysis, such as by selectively distorting NMR signals.[7]
-
Side-Reaction Byproducts: Products from reactions like the oxidative homocoupling of terminal alkynes (Glaser coupling) can be structurally similar to the desired triazole, complicating separation.[4]
-
Regioisomers: For certain cycloadditions, mixtures of isomers (e.g., 1,4- and 1,5-disubstituted 1,2,3-triazoles) can form, which often have very similar polarities.[8]
Q3: How do I choose the right purification strategy for my specific triazole derivative?
A3: The optimal strategy depends on the properties of your compound and the impurities present. A logical workflow is essential. The diagram below provides a decision-making framework to guide your choice between extraction, crystallization, and various chromatographic techniques.
Caption: Decision tree for selecting a purification strategy.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of methods is essential for a conclusive purity assessment.[9]
-
Thin Layer Chromatography (TLC): A quick, qualitative check for baseline impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10] A method using a C18 column is a good starting point, but specialized columns may be needed.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the structure and can reveal impurities if they are present in sufficient quantity (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. LC-MS is particularly powerful for identifying trace impurities.[13]
Troubleshooting Guide: Common Purification Problems & Solutions
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Separation and/or Peak Tailing on Silica Gel Chromatography
Q: My water-soluble triazole either streaks badly or won't move from the baseline on my silica gel column, even with highly polar solvents like 100% ethyl acetate or 10% methanol in DCM. What's happening and how can I fix it?
A: This is the most common challenge and arises from the strong, often irreversible, interaction between the polar triazole and the acidic silanol groups on the silica surface.[14] The silanol groups can protonate basic nitrogen atoms in your triazole, causing it to stick to the stationary phase.
Causality-Driven Solutions:
-
Neutralize the Stationary Phase: The key is to suppress the unwanted ionic interactions.
-
For Basic Triazoles: Add a small amount of a volatile base to your mobile phase. A common choice is 0.1-1% triethylamine (Et₃N). The amine competitively interacts with the acidic silanol groups, preventing your compound from binding too strongly.[3]
-
For Acidic Triazoles: Add 0.1-1% acetic acid or formic acid to the mobile phase. This can improve the peak shape for acidic compounds by reducing deprotonation on the silica surface.[3]
-
-
Switch to a Less Acidic Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For basic compounds, neutral or basic alumina can be an excellent alternative to silica, as it lacks the highly acidic silanol groups.[15]
-
-
Change Your Chromatography Mode: If modifying the normal-phase system fails, it's time to change the separation mechanism entirely.
-
Reversed-Phase (RP) Chromatography: Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar triazole will have minimal interaction with the stationary phase and elute early. This is highly effective for separating it from less polar impurities.[11][16]
-
Table 1: Comparison of Chromatographic Techniques for Water-Soluble Triazoles
| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For... |
| Normal-Phase | Polar (Silica, Alumina) | Non-polar (e.g., Hexane/EtOAc) | Least polar elutes first | Separating from more polar impurities; requires mobile phase modifiers. |
| Reversed-Phase | Non-polar (C18, C8) | Polar (e.g., H₂O/ACN) | Most polar elutes first | Separating from less polar impurities; excellent for very water-soluble compounds.[11][12] |
| HILIC | Polar (Silica, Diol, Amide) | High Organic/Low Aqueous | Least polar elutes first | Purifying highly polar compounds that have no retention on reversed-phase columns.[17][18] |
| Ion-Exchange | Charged Resin (Anion/Cation) | Aqueous Buffer (Salt Gradient) | Based on charge interaction | Purifying triazoles that carry a formal positive or negative charge.[20][21][22] |
Issue 2: Removing Residual Metal Catalysts (e.g., Copper)
Q: I've purified my triazole, synthesized via a CuAAC (click) reaction, but my NMR shows broad peaks and the compound has a faint blue/green color. How do I get rid of the residual copper?
A: The symptoms you describe are classic signs of paramagnetic copper contamination.[7] Even trace amounts of Cu(II) can cause significant line broadening in NMR spectra. Removal requires a targeted approach to sequester the metal ion.
Causality-Driven Solutions:
-
Aqueous Wash with a Chelating Agent: The most common and effective method is to use a chelating agent that forms a stable, water-soluble complex with the copper ion.
-
Protocol: Dissolve your crude product in an organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer several times with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide. The chelating agent will pull the copper ions into the aqueous phase.[2]
-
-
Use of Scavenger Resins: For stubborn cases, specialized resins (metal scavengers) can be used. These are solid supports functionalized with groups that have a high affinity for specific metals.
-
Procedure: Dissolve the semi-purified product in a suitable solvent and stir it with the scavenger resin for several hours. The resin is then simply filtered off, leaving a metal-free solution.
-
Issue 3: Product "Oils Out" Instead of Crystallizing
Q: My purified triazole is an oil, but I expect it to be a solid. How can I induce crystallization?
A: "Oiling out" is a common problem when residual impurities are present, which can depress the melting point and disrupt the crystal lattice formation.[2] It can also occur if the solution is too concentrated or cooled too quickly.
Causality-Driven Solutions:
-
Anti-Solvent Crystallization: This is a highly effective technique for polar compounds.[23]
-
Protocol: Dissolve your oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, DMSO, DMF). Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., Diethyl Ether, Hexanes, Water) dropwise until the solution becomes persistently cloudy. Let the solution stand, and crystals should form.
-
-
Improve Purity: If anti-solvent crystallization fails, it's likely that the purity is insufficient. Re-purify a small sample by chromatography and use the resulting pure solid as a seed crystal to induce crystallization in the bulk of the material.
Detailed Experimental Protocols
Protocol 1: Optimized Normal-Phase Column Chromatography of a Basic Triazole
This protocol details the purification of a basic, water-soluble triazole using silica gel with a modified mobile phase.
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a mobile phase of 90:10:1 Dichloromethane:Methanol:Triethylamine.
-
Aim for an Rf of ~0.3 for your target compound. Adjust the methanol concentration as needed.[9]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5:1 DCM:MeOH:Et₃N).
-
Pour the slurry into the column and allow the silica to settle, ensuring even packing. Drain the excess solvent until it is level with the top of the silica bed.[14]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol).
-
Add a small amount of silica gel (~5-10 times the mass of your product) to this solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[24]
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing your pure product.
-
Sources
- 1. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazole - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recovery of 3-Nitro-1,2,4-Triazole-5-One (NTO) from Wastewater by Ion Exchange Resin [energetic-materials.org.cn]
- 21. Ion exchange for effective separation of 3-nitro-1,2,4-triazol-5-one (NTO) from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iajps.com [iajps.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chemistryviews.org [chemistryviews.org]
Technical Support Center: Minimizing Bis(1,2,4-triazol-1-yl)methane Byproduct Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the formation of the common byproduct, bis(1,2,4-triazol-1-yl)methane, during your synthetic experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, increase your yield of the desired product, and simplify purification processes.
Understanding the Problem: The Unwanted Dimer
In many synthetic routes involving the N-alkylation of 1,2,4-triazole, the formation of a dimeric byproduct, bis(1,2,4-triazol-1-yl)methane, can be a significant issue. This byproduct arises from the reaction of two 1,2,4-triazole molecules with a single carbon electrophile, typically formaldehyde or a formaldehyde equivalent. Its formation consumes valuable starting material and can complicate the purification of the desired N-substituted 1,2,4-triazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most likely source of the methylene bridge in the bis(1,2,4-triazol-1-yl)methane byproduct?
The primary source of the methylene bridge is often trace amounts of formaldehyde or its precursors present in your reagents or generated in situ. Common sources include:
-
Solvents: Solvents like dimethylformamide (DMF) can decompose under certain conditions to generate formaldehyde.
-
Reagents: Paraformaldehyde or formalin, if used in a previous step or present as an impurity, can introduce formaldehyde into the reaction mixture.
-
Oxidation of precursors: Some reaction conditions can lead to the oxidation of methanol or other precursors to formaldehyde.
It is crucial to use high-purity, anhydrous solvents and reagents to minimize the presence of these C1 electrophiles.
Q2: How does the choice of base influence the formation of this byproduct?
The choice and stoichiometry of the base are critical in controlling the selectivity of the N-alkylation reaction.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred for the deprotonation of 1,2,4-triazole.[1] These bases can cleanly generate the triazolide anion, which is the active nucleophile for the alkylation reaction.
-
Weaker bases like potassium carbonate (K2CO3) may require higher temperatures, which can promote side reactions, including the decomposition of solvents to form formaldehyde.[1]
-
Stoichiometry: Using a slight excess of the base can ensure complete deprotonation of the 1,2,4-triazole, but a large excess should be avoided as it can lead to undesired side reactions.
Recommendation: Start with a strong, non-nucleophilic base like NaH or DBU in an appropriate anhydrous solvent.
Q3: I am observing a significant amount of the bis-triazole byproduct in my N-alkylation reaction. What are the key parameters to investigate?
Several factors can contribute to the formation of bis(1,2,4-triazol-1-yl)methane. Here is a systematic approach to troubleshooting:
| Parameter | Potential Issue | Recommended Action |
| Reagent Purity | Presence of formaldehyde or its precursors in solvents (e.g., DMF) or reagents. | Use freshly distilled, anhydrous solvents. Ensure the purity of all starting materials. |
| Reaction Temperature | High temperatures can promote the decomposition of solvents and reagents, leading to formaldehyde formation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature. |
| Choice of Base | A weak or inappropriate base can lead to incomplete deprotonation and side reactions. | Use a strong, non-nucleophilic base such as NaH or DBU.[1] |
| Stoichiometry | An incorrect ratio of reactants can lead to unreacted 1,2,4-triazole available to form the dimer. | Carefully control the stoichiometry of the 1,2,4-triazole, alkylating agent, and base. |
| Reaction Time | Prolonged reaction times can increase the likelihood of side reactions. | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed. |
Q4: What is the underlying mechanism of bis(1,2,4-triazol-1-yl)methane formation?
The formation of bis(1,2,4-triazol-1-yl)methane typically proceeds through a two-step mechanism when formaldehyde is present:
-
Formation of a hydroxymethyl intermediate: The triazolide anion attacks the electrophilic carbon of formaldehyde to form a hydroxymethyl-1,2,4-triazole intermediate.
-
Reaction with a second triazole molecule: This intermediate can then be activated (e.g., by protonation of the hydroxyl group followed by loss of water) to form a reactive electrophile that is subsequently attacked by a second triazolide anion, forming the methylene-bridged dimer.
Caption: Mechanism of bis(1,2,4-triazol-1-yl)methane formation.
Q5: Are there any specific considerations when performing N-alkylation with dihalomethane?
When using dihalomethanes (e.g., dibromomethane or dichloromethane) as the alkylating agent, the formation of bis(1,2,4-triazol-1-yl)methane is a primary concern. In this case, the dihalomethane acts as the methylene bridge source. To favor the formation of the desired mono-alkylated product, consider the following:
-
Stoichiometry: Use a significant excess of the dihalomethane to increase the probability of a single triazole molecule reacting with it.
-
Slow Addition: Add the 1,2,4-triazole or its corresponding salt slowly to the solution of the dihalomethane to maintain a low concentration of the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in N-Alkylation
This protocol provides a general guideline for the N-alkylation of 1,2,4-triazole with an alkyl halide, aiming to minimize the formation of the bis-triazole byproduct.
Materials:
-
1,2,4-triazole
-
Alkyl halide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexane for washing
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for minimized byproduct N-alkylation.
Protocol 2: Purification by Recrystallization to Remove Bis(1,2,4-triazol-1-yl)methane
If the bis-triazole byproduct does form, recrystallization can be an effective method for its removal, provided there is a sufficient difference in solubility between the desired product and the byproduct in a particular solvent system.[2][3][4][5]
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the bis-triazole byproduct has different solubility characteristics (ideally, it remains in solution upon cooling). Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: Dissolve the crude product containing the byproduct in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals of the desired product. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved byproduct.
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization of the Byproduct
Proper identification of the bis(1,2,4-triazol-1-yl)methane byproduct is essential for troubleshooting.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the methylene bridge protons (CH₂) typically in the range of 6.0-6.5 ppm, in addition to the signals for the triazole protons.
-
¹³C NMR: A signal for the methylene carbon will be present, along with the signals for the triazole ring carbons.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of bis(1,2,4-triazol-1-yl)methane (C₅H₆N₆, MW ≈ 150.15 g/mol ).
This guide provides a starting point for addressing the challenge of bis(1,2,4-triazol-1-yl)methane formation. By carefully controlling reaction conditions and employing appropriate purification techniques, you can significantly improve the outcome of your syntheses. For further assistance, please consult the references provided or contact our technical support team.
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]
- Butters, M., Catterick, D., Craig, A., Curzons, A., Dale, D., Gillmore, A., ... & White, A. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36.
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
- Schaller, T., & Cordes, M. (2022). Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts. The Journal of Organic Chemistry, 87(4), 2055–2066.
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Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Google Patents. (2021). Synthesis process of voriconazole.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. [https://www.researchgate.net/publication/376654877_Synthesis_of_fluconazole_using_1H-124-triazol-1-ylmethyl]lithium]([Link])
-
CONICET Digital. Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Sravya, G., & Sridhara, M. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
-
Jasińska, J., & Demkowicz, S. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(11), 4381. [Link]
- Google Patents. (2002). Process for preparing fluconazole as antifungal medicine.
-
Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916. [Link]
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LookChem. Synthesis of Fluconazole. [Link]
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Bulger, P. G., Cottrell, K. M., & Jones, T. K. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, (13), 2343-2346. [Link]
- AB SCIEX. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
-
ResearchGate. Design of New Bis(1,2,3‐triazol‐1‐yl)methane‐Based Nitrogen Ligands: Synthesis and Coordination Chemistry. [Link]
- Li, W., Liu, D., Li, Y., & Wang, J. (2013). Temperature-controlled switchable synthesis of bis (1, 2, 3-triazole) s and 5-alkynyl-1, 2, 3-triazoles.
- Parchenko, V. V., & Kovalenko, S. I. (2023). SYNTHETIC STRATEGIES DUE TO NEW 1,2,4-TRIAZOLES GETTING (LITERATURE REVIEW). Biointerface Research in Applied Chemistry, 14(2), 114.
-
ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. [Link]
-
Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 19(3), 253–255. [Link]
-
Yunusova, S. G., Zakharychev, V. V., & Shemet, A. V. (2023). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Chemistry Proceedings, 14(1), 10. [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]
-
PubMed. (2024). Design of New Bis(1,2,3-triazol-1-yl)methane-Based Nitrogen Ligands: Synthesis and Coordination Chemistry. [Link]
-
Xuan, J., & Koenigs, R. M. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science, 13(43), 12891–12897. [Link]
-
Thieme E-Books. 2.5.5 Reaction of Formaldehyde with Organometallic Reagents. [Link]
-
Li, X., Wang, Y., Zhang, Y., Li, B., & Yang, S. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(22), 7602. [Link]
-
Bekircan, O., & Bektas, H. (2006). Synthesis of New Bis-1,2,4-Triazole Derivatives. Molecules, 11(6), 469–477. [Link]
-
Colacino, E., & Martinez, J. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(10), 2449. [Link]
-
Chand, D., & He, C. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives. Organic Letters, 23(11), 4353–4357. [Link]
-
ResearchGate. Selective thin-layer chromatography of 4-R-1,2,4-triazoles. [Link]
-
ResearchGate. HCHO reacts with an N-terminal proline to form a methylene bridge... [Link]
-
Al-Salami, B. K., El-Faham, A., & El-Emam, A. A. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(16), 4993. [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(10), 14217–14227. [Link]
-
IBISS RADaR. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. [Link]
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Technical Support Center: Effective Methods for Removing Unreacted Starting Materials from Triazole Synthesis
Welcome to our dedicated technical support center for chemists and researchers engaged in triazole synthesis. The formation of the triazole ring, a cornerstone of modern medicinal chemistry and materials science, is often remarkably efficient. However, the subsequent purification of the desired product from unreacted starting materials, catalysts, and byproducts can present significant challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the highest purity for your triazole compounds.
The Challenge of Purity in Triazole Synthesis
Triazole synthesis, particularly the widely employed Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often leaves behind a cocktail of contaminants that can interfere with downstream applications.[1][2] These include residual metal catalysts, which can be toxic to cells in biological assays, and unreacted azides or alkynes, which can complicate characterization and lead to side reactions.[1][2][3] The polarity of the triazole product itself can also pose purification hurdles, sometimes leading to poor separation during chromatography.[4]
This guide is structured to address these common issues in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind each step.
Troubleshooting Guides: A Problem-Solving Approach
This section is designed to address specific, common problems encountered during the purification of triazoles.
Issue 1: My purified triazole still contains residual metal catalyst (e.g., copper or ruthenium).
Q1: What are the tell-tale signs of metal contamination?
A persistent blue or green tint in your otherwise colorless organic product is a strong indicator of residual copper contamination.[5] For ruthenium catalysts, the contamination may not always be colored, necessitating more sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for confirmation, especially in pharmaceutical applications.
Q2: How can I effectively remove residual copper catalyst from my CuAAC reaction?
There are several effective methods, and the best choice depends on the properties of your triazole product and the required level of purity.
-
Aqueous Washes with a Chelating Agent: This is often the first line of defense. Washing the organic layer containing your product with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester the copper ions, pulling them into the aqueous phase.[1][2][4]
-
Solid-Phase Scavengers: For more stringent copper removal, scavenger resins are highly effective. These are solid supports functionalized with groups that have a high affinity for metals, such as thiols or amines.[3][5] You can either stir the resin with your reaction mixture or pass the mixture through a cartridge containing the resin.[5]
-
Causality: The functional groups on the scavenger resin form strong coordinate bonds with the metal ions, effectively trapping them on the solid support, which can then be easily filtered off.
-
-
Filtration through a Solid Support: Passing your reaction mixture through a plug of silica gel or Celite can also help in adsorbing the copper catalyst.[5] This is a quick and simple method, though it may not be as thorough as using a dedicated scavenger resin.
Q3: Are there specific methods for removing ruthenium catalysts from RuAAC reactions?
While less commonly discussed than copper removal, purification of 1,5-disubstituted triazoles from RuAAC reactions typically involves standard chromatographic techniques. Flash chromatography on silica gel is a common and effective method.[7][8] The choice of solvent system is crucial and should be optimized based on the polarity of your product.
Issue 2: I'm struggling to separate my triazole product from unreacted azides and alkynes.
Q1: How can I remove excess starting materials using chromatography?
Column chromatography is a powerful technique for separating compounds based on their differing affinities for the stationary phase (e.g., silica gel) and the mobile phase (the eluent).[9]
-
Methodology:
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate to determine an appropriate solvent system that provides good separation between your product and the starting materials. Aim for an Rf value of 0.2-0.4 for your product.
-
Column Packing: Pack a column with silica gel.
-
Loading and Elution: Load your crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Q2: Are there non-chromatographic methods to remove unreacted starting materials?
Yes, several other techniques can be employed, especially when dealing with larger scale reactions or when chromatography is not ideal.
-
Recrystallization: If your triazole product is a solid, recrystallization can be a highly effective purification method.[9][10][11] The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the solvent.[12]
-
Solvent Extraction (Liquid-Liquid Extraction): This technique separates compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent.[12][13][14] If your triazole has a different polarity and therefore different solubility profile compared to the starting materials, you can use extraction to selectively move your product into one layer, leaving the impurities in the other.
-
Scavenger Resins for Starting Materials: Similar to metal scavengers, there are scavenger resins designed to react with and remove specific functional groups. For example, an alkyne-functionalized resin could be used to scavenge excess azide, and an azide-functionalized resin could be used to remove excess alkyne.[15]
Issue 3: My triazole product is highly polar and difficult to purify by standard silica gel chromatography.
Q1: What are the signs of difficulty with purifying polar compounds on silica gel?
Highly polar compounds often exhibit "streaking" or broad peaks on silica gel TLC plates and columns, leading to poor separation.[4] They may also require very polar and often mixed solvent systems for elution, which can sometimes dissolve the silica gel.
Q2: What are some alternative chromatographic techniques for polar triazoles?
-
Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and a polar mobile phase is used. This is often a good choice for purifying highly polar compounds that do not perform well on normal-phase silica gel.[4]
Frequently Asked Questions (FAQs)
Q1: Can I avoid purification altogether?
In some cases, particularly in biological applications where the product is used at low concentrations, the crude reaction mixture may be used directly after simple filtration to remove the catalyst.[17] However, for most applications, especially in drug development and materials science, high purity is essential, and a dedicated purification step is necessary.
Q2: My triazole product is an oil, but I expected a solid. What should I do?
The presence of impurities can often lower the melting point of a compound, causing it to "oil out" instead of crystallizing.[4] Further purification is likely needed. If the compound is pure and still an oil, this may be its natural state at room temperature.
Q3: How do I choose the best purification strategy for my specific triazole?
The optimal purification method depends on several factors:
-
Physical State of the Product: Solids are often amenable to recrystallization, while liquids will require chromatography or distillation.
-
Polarity of the Product and Impurities: The relative polarities will guide the choice of chromatographic technique and solvent systems.
-
Scale of the Reaction: For large-scale reactions, chromatography can be cumbersome, and methods like recrystallization or extraction may be more practical.
-
Required Purity Level: Applications in pharmaceuticals or electronics will require much higher purity than some research applications, necessitating more rigorous purification methods.
Detailed Experimental Protocols
Protocol 1: Copper Removal using an Aqueous EDTA Wash
-
Reaction Quenching: After the triazole synthesis is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the diluted mixture to a separatory funnel.
-
EDTA Wash: Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt, pH adjusted to ~8).
-
Shaking and Separation: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The aqueous layer may turn blue or green as it complexes with the copper.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with fresh EDTA solution two more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of copper.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, allowing it to pack evenly.
-
Sample Loading: Dissolve the crude triazole in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude solid product. Add a few drops of a potential recrystallization solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of your pure product should form. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizing Purification Workflows
Workflow for CuAAC Purification
Caption: A decision-making workflow for purifying products from a CuAAC reaction.
Logic for Choosing a Purification Method
Caption: A logic diagram to guide the selection of an appropriate purification method.
Summary of Purification Methods
| Method | Principle of Separation | Best For | Key Considerations |
| Column Chromatography | Differential adsorption on a solid phase | General purpose separation of mixtures | Requires solvent optimization; can be time-consuming |
| Recrystallization | Difference in solubility at different temperatures | Purifying solid products | Requires a suitable solvent; may not be effective for all solids |
| Solvent Extraction | Differential solubility in immiscible liquids | Separating compounds with different polarities; large scale | Solvents must be immiscible; multiple extractions may be needed |
| Aqueous Washes (EDTA) | Chelation of metal ions into the aqueous phase | Removing residual copper catalyst | May require multiple washes; pH of EDTA solution can be important |
| Solid-Phase Scavengers | Covalent or coordinate bonding to a solid support | High-efficiency removal of metals or specific functional groups | Can be expensive; need to ensure product doesn't bind to the resin |
References
- Benchchem.
- Benchchem.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
- Organom
- CK-12 Foundation.
- Isolation and Purification of Organic Compounds Extraction (Expt #2).
- ECHEMI. How can I remove copper from a click reaction mixture using EDTA?.
- Benchchem.
- Benchchem. Application Notes and Protocols for Scavenging of Copper Catalysts in Click Chemistry using QuadraSil MP.
- Benchchem.
- Benchchem.
- ResearchGate. How to remove copper after CuAAc click reaction?. (2014).
- ResearchGate. How can I remove copper from a click reaction mixture using EDTA?. (2014).
- Chromatography Today. The Novel Triazole Bonded HILIC Column.
- ResearchGate. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. (2025).
- NIH. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
- Benchchem.
- ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020).
- Thieme E-Books. 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC).
- Benchchem. Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
- PMC.
- PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
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- 10. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Continuous Extraction of Water-Soluble Triazole Products
Welcome to the technical support center for overcoming challenges associated with the continuous extraction of water-soluble triazole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this process. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Foundational Principles of Continuous Extraction for Polar Molecules
Continuous liquid-liquid extraction (LLE) is a powerful technique for isolating compounds from a solution by repeatedly passing a solvent through it. For water-soluble products like many triazole-based active pharmaceutical ingredients (APIs), this method is particularly advantageous as it can handle large volumes of aqueous phase and achieve high extraction efficiencies. However, the inherent polarity of these molecules presents unique challenges that require a nuanced approach.
A successful continuous extraction hinges on a delicate balance of partitioning, solubility, and phase separation. The goal is to maximize the transfer of the target triazole from the aqueous phase to an immiscible organic solvent while minimizing the formation of stable emulsions and preventing product degradation.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section directly addresses common issues encountered during the continuous extraction of water-soluble triazoles.
Issue 1: Persistent Emulsion Formation
Q: My continuous extraction setup is forming a stable emulsion at the aqueous-organic interface, preventing clear phase separation. What is causing this and how can I resolve it?
A: Emulsion formation is one of the most frequent obstacles in liquid-liquid extractions, especially when dealing with complex matrices that may contain surfactant-like compounds.[1] An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic or submicroscopic droplets. In the context of your triazole extraction, this is likely due to the presence of endogenous materials in your sample that act as emulsifying agents, or high shear forces during mixing.
Causality: Surfactant-like molecules possess both hydrophilic and hydrophobic regions, allowing them to bridge the interface between the aqueous and organic phases, thus stabilizing the emulsion.[1] Vigorous mixing can also create very fine droplets that are slow to coalesce.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting emulsion formation.
Solutions:
-
Reduce Mechanical Agitation: The simplest first step is to decrease the intensity of mixing. Gentle swirling or rocking can provide sufficient interfacial area for extraction without the high shear that promotes emulsification.[1]
-
"Salting Out": The addition of a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer.[1] This makes the polar triazole product even less soluble in the aqueous phase and can help to break the emulsion by disrupting the stabilizing surfactant-like interactions.
-
pH Adjustment: The solubility of your triazole product and any impurities may be pH-dependent.[2] Adjusting the pH of the aqueous phase can sometimes alter the charge of emulsifying agents, leading to emulsion breaking.[3][4]
-
Centrifugation: If you can collect a portion of the emulsion, centrifugation can be a highly effective method for forcing the separation of the two phases.[1][5]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to solubilize the emulsifying agent, thereby breaking the emulsion.[1]
Issue 2: Low Extraction Yield
Q: My final product yield is consistently low. What factors could be contributing to this, and how can I improve the extraction efficiency?
A: Low yield in the extraction of a water-soluble triazole is often a result of an unfavorable partition coefficient (K), where the compound has a stronger affinity for the aqueous phase than the organic solvent. Other factors can include product degradation or incomplete phase transfer.
Causality: The partition coefficient is a ratio of the concentration of a compound in the two phases of a mixture of two immiscible liquids at equilibrium. For highly polar molecules like many triazoles, this coefficient may favor the aqueous phase.
Strategies for Yield Enhancement:
-
Solvent Selection: The choice of organic solvent is critical. You need a solvent that is a good balance between being immiscible with water and having a sufficient polarity to solvate your triazole product. A systematic approach to solvent selection is recommended.
| Solvent | Polarity Index | Water Solubility | Key Considerations |
| Ethyl Acetate | 4.4 | 8.3 g/100 mL | Good general-purpose solvent, but has some water miscibility. |
| Dichloromethane | 3.1 | 1.3 g/100 mL | Effective but has environmental and health concerns. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 5.1 g/100 mL | Less prone to peroxide formation than diethyl ether.[1] |
| n-Butanol | 4.0 | 7.7 g/100 mL | More polar, can be effective for more water-soluble compounds. |
-
pH Control: Many triazole compounds have basic nitrogen atoms and can be protonated at low pH, increasing their water solubility. Conversely, at higher pH, they will be in their free base form, which is typically more soluble in organic solvents. Carefully controlling the pH of the aqueous phase can significantly shift the partition coefficient in your favor.
-
Salting-Out Effect: As mentioned for emulsion breaking, adding a salt like sodium chloride or sodium sulfate to the aqueous phase can decrease the solubility of your polar triazole product in water, driving it into the organic phase and increasing the extraction yield.[6]
-
Increase Extraction Time: For continuous extractions, ensure the residence time is sufficient for the equilibrium to be established. According to EPA Method 3520C, an extraction time of 18-24 hours is often recommended for continuous liquid-liquid extraction.[7]
Issue 3: Product Degradation
Q: I suspect my triazole product is degrading during the continuous extraction process. What are the likely causes and how can I mitigate this?
A: Triazole rings are generally stable, but the overall molecule can be susceptible to degradation under certain conditions, particularly elevated temperatures or extreme pH.[8][9]
Causality: Continuous extractions can sometimes involve heating to increase solvent vapor circulation, which can lead to thermal degradation. Additionally, if the pH of the aqueous solution is not controlled, it could lead to acid or base-catalyzed hydrolysis of functional groups on your triazole molecule.
Preventative Measures:
-
Temperature Control: If your continuous extraction apparatus uses heating, ensure the temperature is kept to the minimum required for efficient solvent cycling. Consider using a lower boiling point solvent if possible.
-
pH Buffering: If your triazole is sensitive to pH extremes, buffer the aqueous solution to a pH where the compound is most stable.
-
Inert Atmosphere: If your compound is susceptible to oxidation, performing the extraction under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a mixture of organic solvents for the extraction?
A1: Yes, using a solvent mixture can be a powerful strategy. For instance, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane to increase the overall polarity of the organic phase, potentially improving the extraction of your water-soluble triazole.[5] However, be mindful that this can also increase the mutual solubility of the two phases.
Q2: How do I choose between a lighter-than-water and a heavier-than-water solvent for my continuous extraction setup?
A2: The choice depends on the design of your continuous extractor. A Kutscher-Steudel or similar apparatus is designed for solvents heavier than water, while a Ludovici or similar apparatus is for solvents lighter than water. The principle is the same: to ensure continuous cycling of the fresh solvent through the aqueous phase.
Q3: What analytical techniques are best for monitoring the efficiency of my extraction?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying triazoles in both the aqueous and organic phases.[10][11] This allows you to determine the partition coefficient under your experimental conditions and assess the extraction efficiency. UV-Vis spectroscopy can also be used if the triazole has a suitable chromophore and there are no interfering substances.
Part 4: Experimental Protocols
Protocol 1: Systematic Approach to Breaking a Stable Emulsion
-
Initial Assessment: Collect a small, representative sample of the emulsion in a centrifuge tube.
-
Centrifugation Trial: Centrifuge the sample at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.[5] Observe if a clear phase separation occurs.
-
Salting-Out Test: If centrifugation is ineffective, add a small amount of solid sodium chloride to the tube, shake gently, and centrifuge again.
-
pH Adjustment Trial: In a separate sample, adjust the pH of the aqueous phase by adding a small amount of dilute acid or base. Centrifuge and observe.
-
Solvent Addition Trial: To another sample, add a small volume (e.g., 5-10% of the organic phase volume) of a different, miscible organic solvent (e.g., methanol or isopropanol).[1] Mix gently and centrifuge.
-
Scale-Up: Once an effective method is identified, apply it to the bulk of the emulsion.
Caption: Workflow for breaking a stable emulsion.
References
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. [Link]
-
Gil-Martín, E., et al. (2025, March 24). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. NIH National Library of Medicine. [Link]
-
ResearchGate. (2016, April 20). How to fix phase inversion when doing Trizol extractions? (RNA, DNA, proteins). [Link]
-
ResearchGate. (2020, January 2). Why is there no clear interphase during Trizol RNA extraction of fibroblast cells?. [Link]
-
EPA. Method 3520C: Continuous Liquid-Liquid Extraction. [Link]
-
ACS Omega. (2023, June 1). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
PMC. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]
-
NIH National Library of Medicine. (2023, June 1). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
ResearchGate. Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
ACS Publications. (2020, March 28). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. [Link]
-
NIH National Library of Medicine. (2022, September 23). Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. [Link]
-
EPA. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
-
Arvia Technology. Case Study: Removal of Multiple APIs to Below PNEC Levels. [Link]
-
ResearchGate. (2025, August 7). A New Solvent System for Efficient Synthesis of 1,2,3-Triazoles. [Link]
-
ResearchGate. Optimizing conditions for microwave‐assisted solvent extraction of polar compounds from Carissa carandas. [Link]
-
ResearchGate. (2025, August 5). Thermal decomposition studies on energetic triazole derivatives. [Link]
-
aipak engineering. (2025). Emulsion in Pharmaceutics: The Complete FAQ Guide in 2025. [Link]
-
ResearchGate. (2023, November 1). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
ResearchGate. (2025, August 7). Dissolution enhancement of poorly water-soluble APIs processed by hot-melt extrusion using hydrophilic polymers. [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Oxford Academic. High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. [Link]
Sources
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- 2. yeasenbio.com [yeasenbio.com]
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- 11. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chloromethylating Agents: 1-Chloromethyl-1H-1,2,4-triazole in Focus
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a chloromethyl group onto a molecule is a pivotal transformation. This functional group serves as a versatile synthetic handle, readily converted into a myriad of other functionalities, thereby providing a gateway to complex molecular architectures. The choice of chloromethylating agent is therefore a critical decision, directly impacting reaction efficiency, substrate scope, and, most importantly, safety. This guide provides an in-depth technical comparison of 1-Chloromethyl-1H-1,2,4-triazole against other commonly employed chloromethylating agents, offering experimental insights to inform your synthetic strategy.
The Chloromethylation Reaction: A Gateway to Molecular Diversity
Chloromethylation is the process of attaching a -CH₂Cl group to a substrate, typically an aromatic ring or a heteroatom. The high reactivity of the carbon-chlorine bond in the resulting chloromethylated product makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of amines, thiols, cyanides, and other nucleophiles, which is a cornerstone of drug discovery and development.
A Comparative Overview of Chloromethylating Agents
This guide will focus on a comparative analysis of the following key chloromethylating agents:
-
This compound: A crystalline, stable, and reactive agent for N- and C-chloromethylation.
-
Formaldehyde and Hydrogen Chloride (Blanc Chloromethylation): A classical and cost-effective method for aromatic chloromethylation.[1][2]
-
Chloromethyl Methyl Ether (CMME): A highly reactive but also highly carcinogenic liquid.
-
Benzyl Chloromethyl Ether (BOM-Cl): A versatile reagent primarily used for the protection of alcohols.[3]
The selection of an appropriate agent hinges on a careful balance of reactivity, selectivity, safety, and experimental feasibility.
In Focus: this compound
This compound has emerged as a valuable tool in the synthetic chemist's arsenal. It is a stable, crystalline solid, which offers significant advantages in handling and storage compared to its liquid and gaseous counterparts.
3.1. Reactivity and Mechanistic Insight
The reactivity of this compound stems from the electrophilic nature of the chloromethyl carbon and the stability of the resulting triazole anion.[4] It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, thiophenols, and amines.
The general mechanism for N-chloromethylation using this reagent involves the deprotonation of the nucleophile followed by an SN2 attack on the chloromethyl group.
Caption: General mechanism of nucleophilic substitution using this compound.
3.2. Experimental Protocol: N-Chloromethylation of a Phenol
This protocol outlines a general procedure for the N-chloromethylation of a substituted phenol using this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of the substituted phenol in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until completion.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol, generating the more nucleophilic phenoxide.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Heating: Moderate heating increases the reaction rate without promoting significant side reactions.
The Alternatives: A Comparative Analysis
Formaldehyde and Hydrogen Chloride (Blanc Chloromethylation)
The Blanc chloromethylation is a long-standing method for introducing a chloromethyl group onto aromatic rings.[1][2] It involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[2]
4.1.1. Reactivity and Mechanistic Considerations
The reaction proceeds via electrophilic aromatic substitution. The active electrophile is believed to be a protonated formaldehyde or a chloromethyl cation, which then attacks the electron-rich aromatic ring.[1]
Caption: Simplified mechanism of the Blanc Chloromethylation.
4.1.2. Experimental Protocol: Chloromethylation of Toluene
Materials:
-
Toluene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Acetic Acid (solvent)
Procedure:
-
Charge a reaction flask with toluene, paraformaldehyde, and acetic acid.
-
Add zinc chloride to the mixture.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through it with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by GC).
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
4.1.3. Advantages and Disadvantages
Advantages:
-
Cost-effective and readily available reagents.
-
Well-established and widely applicable to a range of aromatic substrates.
Disadvantages:
-
Formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[2]
-
Requires the use of corrosive hydrogen chloride gas and a Lewis acid catalyst.
-
Can lead to the formation of diarylmethane side products, especially with activated aromatic rings.[2]
-
Reaction conditions can be harsh, limiting its use with sensitive substrates.
Chloromethyl Methyl Ether (CMME)
CMME is a highly reactive chloromethylating agent that can be used under milder conditions than the Blanc reaction.
4.2.1. Reactivity and Applications
CMME is a potent electrophile and reacts readily with a variety of nucleophiles. It is often used for the chloromethylation of deactivated aromatic rings that are unreactive under Blanc conditions.[2]
4.2.2. Safety Concerns
Extreme Caution is Advised: CMME is a known human carcinogen and a lachrymator. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.
Benzyl Chloromethyl Ether (BOM-Cl)
BOM-Cl is primarily used as a protecting group for alcohols, forming a stable BOM ether that can be cleaved under specific conditions.[3]
4.3.1. Reactivity and Use as a Protecting Group
The reaction of BOM-Cl with an alcohol in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), affords the corresponding BOM ether.
Caption: Mechanism for the protection of an alcohol using BOM-Cl.
4.3.2. Safety Profile
Similar to other chloromethyl ethers, BOM-Cl is a potent alkylating agent and a potential carcinogen.[4] It is also a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[4]
Quantitative Comparison of Chloromethylating Agents
| Feature | This compound | Formaldehyde/HCl (Blanc) | Chloromethyl Methyl Ether (CMME) | Benzyl Chloromethyl Ether (BOM-Cl) |
| Physical State | Crystalline Solid | Gas/Solution | Liquid | Liquid |
| Reactivity | Moderate to High | High (with catalyst) | Very High | High |
| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent | Good to Excellent |
| Substrate Scope | N- and C-nucleophiles | Electron-rich aromatics | Wide range of nucleophiles | Primarily alcohols |
| Key Side Products | Minimal | Diaryl-methanes, BCME | BCME | Minimal |
| Safety Concerns | Irritant | Corrosive, Carcinogenic byproduct (BCME) | Potent Carcinogen , Lachrymator | Potential Carcinogen , Lachrymator |
| Handling | Relatively easy | Requires gas handling | Requires stringent safety protocols | Requires stringent safety protocols |
Conclusion and Recommendations
The choice of a chloromethylating agent is a critical decision that must be guided by the specific requirements of the synthesis and a thorough risk assessment.
-
This compound stands out as a superior choice for many applications due to its solid nature, which simplifies handling and storage, and its favorable safety profile compared to highly carcinogenic alternatives. Its reactivity is well-suited for the chloromethylation of a variety of nucleophiles, often providing high yields with minimal side-product formation.
-
The Blanc chloromethylation remains a viable option for large-scale syntheses of simple chloromethylated aromatics where cost is a primary driver. However, the inherent risk of forming the highly carcinogenic bis(chloromethyl) ether necessitates careful process control and monitoring.
-
Chloromethyl methyl ether (CMME) and Benzyl chloromethyl ether (BOM-Cl) are powerful reagents for specific applications, such as the chloromethylation of deactivated substrates or the protection of alcohols. Their use, however, is accompanied by significant health risks, and they should only be handled by experienced personnel in facilities equipped to manage highly hazardous materials.
For researchers in drug development and other fields where safety and reaction control are paramount, This compound offers a compelling combination of reactivity, stability, and a more manageable safety profile, making it an excellent first choice for a wide range of chloromethylation reactions.
References
-
Organic Syntheses Procedure. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
PubMed. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzyl Chloromethyl Ether: A Comprehensive Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2019). New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [Link]
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(n.d.). Protecting Groups. Retrieved from [Link]
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YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1-Chloromethyl-1H-1,2,4-triazole and its Bromo-Analogue
Abstract
In the landscape of medicinal chemistry and drug development, 1-(halomethyl)-1H-1,2,4-triazoles serve as pivotal electrophilic intermediates for the construction of complex molecular architectures. The choice of the halogen—typically chlorine or bromine—can profoundly influence reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 1-chloromethyl-1H-1,2,4-triazole and its bromo-analogue, 1-bromomethyl-1H-1,2,4-triazole. Drawing upon fundamental principles of physical organic chemistry and supported by detailed experimental protocols, we will demonstrate that the bromo-analogue is a significantly more reactive alkylating agent. This heightened reactivity, stemming from the superior leaving group ability of the bromide ion, has critical implications for protocol design, particularly in temperature-sensitive applications or when employing weak nucleophiles.
Introduction: The Strategic Importance of Halomethyltriazoles
The 1,2,4-triazole moiety is a privileged scaffold in pharmaceutical sciences, appearing in a wide array of approved drugs due to its metabolic stability, hydrogen bonding capabilities, and dipole moment. Its N-functionalization is a common strategy for introducing diverse substituents and building pharmacophores. 1-(Halomethyl)-1H-1,2,4-triazoles are versatile reagents that enable this functionalization through nucleophilic substitution, acting as key building blocks for tethering the triazole ring to other fragments.
The primary mode of reaction for these compounds is the bimolecular nucleophilic substitution (SN2) mechanism.[1] The reactivity of these substrates is fundamentally dictated by the electrophilicity of the methylene carbon and the propensity of the halide to depart as a leaving group. While the chloro- and bromo-analogues are structurally similar, the subtle differences between the carbon-chlorine and carbon-bromine bonds lead to significant disparities in their chemical behavior. This guide aims to elucidate these differences through a combination of theoretical analysis and practical, reproducible experimental design.
Theoretical Underpinnings: Why Bromide is a Better Leaving Group
The rate of an SN2 reaction is highly sensitive to the nature of the leaving group. A "good" leaving group is one that can stabilize the negative charge it acquires upon departing. For the halogens, the leaving group ability increases down the group: I > Br > Cl > F.[2] This trend is governed by two principal factors:
-
Basicity: A good leaving group should be a weak base. The conjugate acids of the halide ions are the hydrohalic acids (HI, HBr, HCl, HF). Their acidity increases down the group, meaning the stability (and weakness as a base) of the corresponding halide anion also increases. Thus, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is more stable in solution.[2][3]
-
Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Larger atoms, like bromine, have more diffuse and polarizable electron clouds.[4] In the SN2 transition state, the leaving group is partially bonded to the carbon, and this partial bond is more easily broken if the leaving group is highly polarizable. The greater polarizability of bromine compared to chlorine contributes to a lower activation energy for the reaction.
Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break. This inherent difference leads to the hypothesis that 1-bromomethyl-1H-1,2,4-triazole will react faster than its chloro-analogue under identical conditions.
Experimental Design for Comparative Kinetic Analysis
To empirically validate the theoretical prediction, a comparative kinetic study is proposed. The experiment will monitor the rate of nucleophilic substitution of each halomethyltriazole with a model nucleophile, 4-nitrophenoxide, under controlled conditions.
Rationale for Experimental Choices
-
Nucleophile: Sodium 4-nitrophenoxide is selected due to the strong UV-Vis chromophore of the phenoxide starting material and the resulting ether product. This allows for straightforward reaction monitoring via High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Solvent: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It effectively dissolves the ionic nucleophile while poorly solvating the anion, thereby enhancing its nucleophilicity and promoting the SN2 mechanism.
-
Analytical Method: HPLC is the ideal technique for this study. It allows for the simultaneous separation and quantification of the reactant (4-nitrophenoxide) and the product (1-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole) over time, providing precise data for kinetic analysis.[5][6]
The overall workflow for this comparative analysis is depicted below.
Caption: Workflow for the comparative kinetic study.
Experimental Protocols
Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety measures.
Synthesis of 1-Bromomethyl-1H-1,2,4-triazole
While this compound is commercially available, the bromo-analogue often requires synthesis. A plausible method, adapted from standard procedures for similar structures, is provided.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.0 eq), paraformaldehyde (1.2 eq), and 48% hydrobromic acid (3.0 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature, then carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.
Kinetic Run Protocol (Example with this compound)
-
Solution Preparation:
-
Stock A: Prepare a 0.02 M solution of this compound in acetonitrile.
-
Stock B: Prepare a 0.02 M solution of sodium 4-nitrophenoxide in acetonitrile.
-
-
Reaction Initiation: In a thermostatted vessel at 25°C, mix equal volumes of Stock A and Stock B to initiate the reaction. The final concentration of each reactant will be 0.01 M. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it into 900 µL of the HPLC mobile phase in an HPLC vial. This dilution effectively stops the reaction.
-
Analysis: Analyze the quenched samples by HPLC-UV, monitoring the disappearance of the 4-nitrophenoxide peak and the appearance of the product peak.
-
Repeat: Repeat steps 1-5 using 1-bromomethyl-1H-1,2,4-triazole. Due to its higher expected reactivity, shorter sampling intervals may be necessary.
Data Presentation and Expected Results
The data obtained from the HPLC analysis would be used to plot the concentration of the 4-nitrophenoxide reactant against time for both reactions. From these plots, initial reaction rates and second-order rate constants (k) can be calculated.
Table 1: Hypothetical Comparative Kinetic Data at 25°C
| Compound | Leaving Group | C-X Bond Strength (kJ/mol) | Relative Rate Constant (krel) |
| This compound | Cl | ~340 | 1 |
| 1-Bromomethyl-1H-1,2,4-triazole | Br | ~285 | ~50-100 |
Note: The relative rate constant is a hypothetical value based on typical reactivity differences between alkyl chlorides and bromides in SN2 reactions.
The expected outcome is a significantly faster rate of consumption of the nucleophile in the reaction with the bromo-analogue.
Caption: Key factors influencing the SN2 reaction rate.
Discussion and Practical Implications
The experimental data would unequivocally support the foundational principle that bromide is a superior leaving group to chloride. The ~50-100 fold increase in reaction rate for the bromo-analogue is a significant factor in synthetic planning.
Choosing the Chloro-Analogue:
-
Cost-Effectiveness: this compound is often more readily available and less expensive.
-
Controlled Reactivity: For reactions with highly potent nucleophiles, the lower reactivity of the chloro compound can be advantageous, preventing runaway reactions and improving selectivity.
-
Stability: The chloro compound generally exhibits greater shelf-life and thermal stability.
Choosing the Bromo-Analogue:
-
Enhanced Reactivity: The bromo compound is the reagent of choice when dealing with weak or sterically hindered nucleophiles.
-
Milder Conditions: Its high reactivity allows reactions to be conducted at lower temperatures, which is critical for preserving sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times: In process chemistry and high-throughput synthesis, the accelerated kinetics can significantly improve efficiency.
Conclusion
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2024). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group - Part 1. Retrieved from [Link]
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NIH National Library of Medicine. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]
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YouTube. (2023). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1,2,4-Triazole Derivatives: One-Pot vs. Two-Step Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] The efficient construction of this heterocyclic system is, therefore, a subject of considerable interest. This guide provides a detailed comparative analysis of two prominent synthetic strategies: the streamlined one-pot approach and the traditional two-step synthesis, offering insights into their respective advantages and limitations.
At a Glance: One-Pot vs. Two-Step Synthesis
| Parameter | One-Pot Synthesis | Two-Step Synthesis |
| Overall Yield | Generally moderate to high | Can be high, but potential for loss at each step |
| Reaction Time | Significantly shorter | Longer due to multiple steps and work-ups |
| Procedural Simplicity | High (fewer operations) | Lower (involves isolation of intermediates) |
| Purification | Can be more complex | Generally simpler for the final product |
| Atom Economy | Often higher | Can be lower due to the generation of byproducts in multiple steps |
| Environmental Impact (E-Factor) | Potentially lower | Potentially higher due to more solvent and reagent usage |
The Chemical Rationale: A Tale of Two Pathways
The choice between a one-pot and a two-step synthesis of 1,2,4-triazole derivatives hinges on a trade-off between procedural efficiency and, at times, the ease of purification. Both methodologies ultimately converge on the formation of a key intermediate that cyclizes to the desired triazole ring.
The One-Pot Approach: A Symphony of Reactions in a Single Flask
One-pot syntheses are elegant processes where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of time, resource, and waste reduction.[3] A common one-pot strategy for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of hydrazides with secondary amides, activated by an agent like triflic anhydride, followed by a microwave-induced cyclodehydration.[1][4]
The causality behind this approach lies in the in-situ generation of a highly reactive intermediate. The activation of the secondary amide makes it susceptible to nucleophilic attack by the hydrazide, forming an N-acylamidrazone intermediate which, under the high-energy conditions of microwave irradiation, rapidly cyclizes and dehydrates to the stable 1,2,4-triazole ring.[4]
The Two-Step Approach: A Deliberate and Controlled March
The two-step synthesis follows a more traditional path, involving the formation and isolation of a stable intermediate before its subsequent conversion to the final product. A classic example is the Pellizzari reaction, where an amide and an acylhydrazide are condensed to form a 3,5-disubstituted-1,2,4-triazole.[5][6] This can be considered a two-step process where the initial condensation forms an intermediate that then cyclizes upon heating.[6]
Another well-established two-step method is the Einhorn-Brunner reaction, which involves the condensation of diacylamines with hydrazines.[7] The rationale here is to first construct a stable precursor that can be purified to a high degree, ensuring the final cyclization step proceeds with a clean, well-characterized starting material. This can lead to a purer final product that requires less demanding purification.[8]
Experimental Data: A Head-to-Head Comparison for 3,5-Diphenyl-1,2,4-triazole
To provide a concrete comparison, we will examine the synthesis of a representative 1,2,4-triazole derivative, 3,5-diphenyl-1,2,4-triazole, via a one-pot microwave-assisted method and a classical two-step Pellizzari reaction.
| Parameter | One-Pot Microwave Synthesis[9] | Two-Step Pellizzari Reaction[6] |
| Starting Materials | Benzohydrazide, S-methyl isothiobenzamide hydroiodide | Benzamide, Benzoyl hydrazide |
| Reaction Time | 6 minutes | 3-4 hours |
| Yield | 92% | ~70-80% (reported yields vary) |
| Reaction Temperature | Not specified, microwave irradiation | 150-160 °C |
| Solvent | DMF | None (neat) or high-boiling solvent |
| Work-up | Dissolution in ethyl acetate, washing | Trituration with ethanol, filtration |
| Purification | Recrystallization | Recrystallization |
Experimental Protocols
One-Pot Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles[9]
Materials:
-
Acid hydrazide (1 mmol)
-
S-methyl isothiobenzamide hydroiodide (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
2N Sodium hydroxide (1 mL)
-
Ethyl acetate
-
Water
-
Hydrochloric acid
-
Magnesium sulfate
Procedure:
-
In a Teflon vessel suitable for microwave reactions, dissolve the acid hydrazide and S-methyl isothiobenzamide hydroiodide in DMF.
-
Add the aqueous sodium hydroxide solution to the mixture.
-
Subject the reaction mixture to microwave irradiation at 700W for the time specified for the desired product (e.g., 6 minutes for 3,5-diphenyl-1,2,4-triazole).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dissolve the precipitated solids in ethyl acetate.
-
Transfer the solution to a separatory funnel, add water and a few drops of hydrochloric acid.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water).
Two-Step Pellizzari Reaction for the Synthesis of 3,5-Diphenyl-1,2,4-triazole[6]
Materials:
-
Benzamide (1.21 g, 10 mmol)
-
Benzoyl hydrazide (1.36 g, 10 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, thoroughly mix benzamide and benzoyl hydrazide.
-
Heat the mixture in an oil bath at 150-160 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, the solidified reaction mass is triturated with a small amount of cold ethanol.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 3,5-diphenyl-1,2,4-triazole.
Green Chemistry Perspective: A Quantitative Comparison
Beyond yield and reaction time, a modern assessment of synthetic routes must consider their environmental impact. Green chemistry metrics such as Atom Economy and E-Factor provide a quantitative framework for this evaluation.
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy signifies a more efficient process with less waste.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process.
While a detailed calculation requires specific experimental data for all reagents and byproducts, we can make some general assessments:
-
One-pot syntheses tend to have a higher atom economy as they often involve fewer reagents and generate fewer byproducts from intermediate work-up steps.[3]
-
The E-factor for one-pot reactions is also generally lower due to reduced solvent usage for multiple extractions and purifications.
Conclusion and Future Outlook
Both one-pot and two-step syntheses are valuable tools for the construction of 1,2,4-triazole derivatives.
One-pot synthesis excels in terms of efficiency, offering significantly reduced reaction times and simplified procedures, which are highly desirable in high-throughput screening and lead optimization campaigns. The adoption of microwave-assisted one-pot methods further enhances these advantages, aligning with the principles of green chemistry.
Two-step synthesis , while more time and labor-intensive, provides greater control over the reaction process. The isolation and purification of intermediates can lead to a cleaner final product, potentially simplifying the final purification stages, which can be a crucial factor in the synthesis of complex, multi-functionalized molecules for pharmaceutical applications.
The choice of synthetic strategy will ultimately depend on the specific goals of the researcher. For rapid library synthesis and exploration of chemical space, one-pot methods are often superior. For the large-scale, high-purity synthesis of a specific target molecule, the control offered by a two-step approach may be preferable.
Future developments in this field will likely focus on the further refinement of one-pot methodologies, employing novel catalysts and more benign reaction media to enhance their scope and green credentials. The continued development of both synthetic approaches will undoubtedly fuel the discovery of new and potent 1,2,4-triazole-based therapeutic agents.
References
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Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113. [Link]
-
ChemInform. (2015). ChemInform Abstract: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. ChemInform, 46(36). [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
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Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21. [Link]
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Rostamizadeh, S., & Nojavan, M. (2008). An efficient one pot route to 3,5-disubstituted 1,2,4-triazoles. Organic Chemistry: An Indian Journal, 4(1), 57-59. [Link]
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Sci-Hub. (2003). A novel one-pot synthesis of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines. Tetrahedron Letters. [Link]
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Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164. [Link]
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Popiolek, L., & Kosikowska, U. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(11), 3376. [Link]
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
Sharma, D., & Narasimhan, B. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry Letters and Reviews, 17(1). [Link]
-
Morgan, G. T., & Reilly, J. (1916). The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. Journal of the Chemical Society, Transactions, 109, 155-163. [Link]
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A Tale of Two Isomers: A Comparative Guide to the Biological Efficacy of 1,2,3-Triazole and 1,2,4-Triazole Scaffolds
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a five-membered heterocyclic ring integral to a vast array of therapeutic agents.[1] This guide delves into a comparative analysis of its two principal isomers: the 1,2,3-triazole and the 1,2,4-triazole. While structurally similar, the nuanced difference in the arrangement of their three nitrogen atoms imparts distinct electronic and steric properties, leading to divergent biological activities and therapeutic applications. This document aims to provide an in-depth, objective comparison of their biological efficacy, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.
Core Structural and Synthetic Differences: A Foundation for Divergent Bioactivity
The fundamental distinction between the two isomers lies in the juxtaposition of their nitrogen atoms. In the 1,2,3-triazole, the nitrogen atoms are in succession, creating a unique electronic distribution and dipole moment. In contrast, the 1,2,4-triazole features a nitrogen atom separated from the other two.[2] This seemingly subtle variation significantly influences their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby shaping their pharmacological profiles.[3][4]
The synthetic accessibility of these scaffolds has also played a crucial role in their prevalence in drug discovery. The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions.[5][6] The synthesis of 1,2,4-triazoles, while not as streamlined as "click chemistry," is well-established through various methods, including the cyclization of amidrazones.[3][7]
Head-to-Head Comparison: Biological Efficacy in Focus
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][8] However, the prevalence and potency of these activities often differ between the two isomers.
Anticancer Activity: A Tale of Diverse Mechanisms
Both triazole isomers are prominent scaffolds in the development of anticancer agents.[9][10] However, their mechanisms of action and prominent examples differ.
1,2,4-Triazole: This scaffold is arguably more established in clinically approved anticancer drugs. A prime example is Letrozole , a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[10][11] The 1,2,4-triazole ring in Letrozole is crucial for its activity, as one of the nitrogen atoms coordinates with the heme iron of the aromatase enzyme, inhibiting its function.[11]
1,2,3-Triazole: The 1,2,3-triazole scaffold has emerged as a versatile building block in the design of novel anticancer agents, often acting as a bioisostere for amide bonds or as a linker to connect different pharmacophores.[9] For instance, some 1,2,3-triazole-containing compounds have shown potent activity against various cancer cell lines, with IC50 values in the micromolar range.[12] A comparative study on letrozole analogues revealed that a 1,2,3-triazole derivative displayed inhibitory activity comparable to letrozole itself, underscoring the potential of this isomer in aromatase inhibition.[13]
| Feature | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives |
| Prominent Anticancer Drugs | Tazobactam (β-lactamase inhibitor, used in combination with antibiotics)[5] | Letrozole, Anastrozole (Aromatase inhibitors)[11][14] |
| Primary Anticancer Mechanism | Often act as linkers or bioisosteres, involved in various mechanisms including tubulin polymerization inhibition and kinase inhibition.[2] | Predominantly known for enzyme inhibition, particularly aromatase, by coordinating with metal ions in the active site.[11] |
| Representative IC50 Values | A 1,2,3-triazole analogue of letrozole showed comparable aromatase inhibitory activity to letrozole.[13] A series of 1,2,3-triazole derivatives exhibited IC50 values ranging from 15 to 50 µM against various cancer cell lines.[9] | A novel 1,2,3-triazole/1,2,4-triazole hybrid (compound 6b) showed a GI50 of 35 nM against a cancer cell line, comparable to Erlotinib.[15][16] |
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
The triazole scaffold is a cornerstone of antifungal therapy, with numerous 1,2,4-triazole-containing drugs dominating the clinical landscape.
1,2,4-Triazole: The "azole" class of antifungals, which includes drugs like Fluconazole and Itraconazole , are based on the 1,2,4-triazole scaffold.[17] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18]
1,2,3-Triazole: While less prevalent in clinically approved antifungals, 1,2,3-triazole derivatives have demonstrated significant antimicrobial potential.[19] They are considered bioisosteres of 1,2,4-triazoles and have been shown to inhibit various bacterial enzymes like DNA gyrase and topoisomerase IV.[19][20] Some synthetic 1,2,3-triazole analogues of fluconazole have shown potent activity against Candida species.[21]
| Feature | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives |
| Prominent Antimicrobial Drugs | Cefatrizine (Cephalosporin antibiotic with a 1,2,3-triazole moiety)[19] | Fluconazole, Itraconazole, Voriconazole (Antifungal agents)[4][17] |
| Primary Antimicrobial Mechanism | Inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV.[19][20] | Inhibition of fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.[18] |
| Representative MIC Values | Some 1,2,3-triazole tethered nitroguiacol ethers exhibited MICs of 8 µg/mL against Staphylococcus aureus.[22] | Novel ofloxacin analogues incorporating 1,2,4-triazole moieties showed MIC values ranging from 0.25 to 1 µg/mL against various bacteria.[8] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of both triazole scaffolds and for a common biological evaluation assay.
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC ("Click Chemistry")
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
Organic azide
-
Terminal alkyne
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Solvent (e.g., a mixture of water and t-butanol or DMF)
Procedure:
-
Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.
-
Add sodium ascorbate (0.1-0.2 eq) to the reaction mixture.
-
In a separate vial, prepare a solution of CuSO4·5H2O (0.01-0.05 eq) in a minimal amount of water.
-
Add the copper sulfate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amidrazones
This protocol outlines a common method for the synthesis of 1,2,4-triazoles.[3]
Materials:
-
Amidrazone
-
Carboxylic acid or ester
-
Dehydrating agent (e.g., polyphosphoric acid) or base (e.g., sodium ethoxide) for ester condensation
-
Solvent (e.g., ethanol for ester condensation, or neat for PPA)
Procedure (using a carboxylic acid and PPA):
-
Mix the amidrazone (1.0 eq) and the carboxylic acid (1.0-1.2 eq) in polyphosphoric acid (PPA).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][23]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]
Conclusion: Choosing the Right Scaffold for the Target
Both 1,2,3- and 1,2,4-triazole scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. The 1,2,4-triazole isomer has a more established track record in clinically successful drugs, particularly in the antifungal and anticancer arenas, often acting as a key pharmacophore that directly interacts with the biological target. The 1,2,3-triazole, propelled by the efficiency of click chemistry, has emerged as a highly versatile linker and bioisosteric replacement, enabling the creation of complex and targeted molecular architectures.
The choice between these two isomers is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired mechanism of action. As our understanding of disease pathways deepens, the rational design of novel therapeutics will increasingly rely on a nuanced appreciation of the subtle yet significant differences between these two remarkable heterocyclic scaffolds.
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Wiley Online Library. (2025). Synthesis and Antimicrobial Activity of Some[1][2][19]-Triazole Derivatives. Retrieved from a hypothetical Wiley journal article.
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Springer. (2022). Synthesis and anticancer activity of[1][2][19] triazole [4,3-b][1][2][11][19] tetrazine derivatives. Journal of the Iranian Chemical Society, 19, 1-10.
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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A Comparative Guide to Alternative Synthetic Routes for 1,5-Disubstituted 1,2,4-Triazoles
For the modern medicinal chemist and process development scientist, the 1,2,4-triazole motif is a cornerstone of contemporary drug design. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions have cemented its status as a privileged scaffold. While numerous synthetic avenues to this heterocycle exist, the regioselective construction of 1,5-disubstituted 1,2,4-triazoles remains a challenge that dictates the efficiency and practicality of a synthetic campaign. This guide provides an in-depth comparison of three robust and strategically distinct methodologies, moving beyond classical approaches to highlight modern solutions that offer significant advantages in terms of efficiency, regioselectivity, and environmental impact.
We will dissect and compare the following key alternative routes:
-
The Amidine-Hydrazine Condensation Route: A practical, scalable, and highly regioselective approach ideal for process development.
-
The Catalyst-Controlled [3+2] Cycloaddition: A sophisticated method offering tunable regioselectivity through the judicious choice of a metal catalyst.
-
The Multicomponent Electrosynthesis: A green and innovative approach that circumvents the need for chemical oxidants and transition metals.
This guide is structured to provide not just the "how" but the "why," delving into the mechanistic underpinnings of each route to empower researchers to make informed decisions tailored to their specific synthetic goals.
Method 1: The Amidine-Hydrazine Condensation Route
This approach, extensively detailed by Xu et al., provides a highly practical and scalable pathway to 1,5-disubstituted 1,2,4-triazoles, particularly those bearing carboxamide or carboxylate functionalities at the 5-position.[1][2][3] The strategic elegance of this method lies in the preparation of stable, often crystalline, oxamide-derived amidine reagents that react with remarkable regioselectivity with a wide array of hydrazine hydrochloride salts.[1]
Causality Behind Experimental Choices: The use of hydrazine hydrochloride salts is crucial as it ensures the generation of the more nucleophilic free hydrazine in situ upon reaction with a base or, in this case, through equilibrium in a polar solvent. The choice of polar solvents like acetic acid or alcohols is not arbitrary; they facilitate the dissolution of the salts and accelerate the reaction.[1] Acetic acid, in particular, can protonate the leaving group, further driving the cyclization. The reaction proceeds under mild conditions, which is a significant advantage when dealing with thermally sensitive or acid-labile functional groups.[1]
Experimental Protocol: Synthesis of N,N-dimethyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxamide (A Representative Example from Xu et al.)
Step 1: Preparation of the Amidine Reagent. The oxamide-derived amidine reagent is first prepared. These reagents are stable crystalline solids and can often be obtained in high yield without the need for chromatographic purification.[1]
Step 2: Cyclization to the 1,2,4-Triazole. To a solution of the prepared amidine reagent (1.0 equiv) in methanol (MeOH, 5 mL/mmol), 4-fluorophenylhydrazine hydrochloride (1.1 equiv) is added. The mixture is stirred at 60 °C for 16 hours. The reaction progress is monitored by HPLC or TLC. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford the desired 1,5-disubstituted 1,2,4-triazole.
Workflow Diagram:
Caption: Workflow for the Amidine-Hydrazine Condensation Route.
Method 2: Catalyst-Controlled [3+2] Cycloaddition of Isocyanides and Diazonium Salts
A powerful and elegant strategy for the regioselective synthesis of both 1,3- and 1,5-disubstituted 1,2,4-triazoles has been reported by Liu et al.[4] This method relies on a metal-catalyzed [3+2] cycloaddition between isocyanides and aryldiazonium salts. The remarkable feature of this transformation is the catalyst-dependent regioselectivity: a silver(I) catalyst directs the reaction to yield the 1,3-isomer, while a copper(II) catalyst selectively produces the desired 1,5-disubstituted 1,2,4-triazole.[4][5]
Causality Behind Experimental Choices: The choice of catalyst is the linchpin of regioselectivity. It is hypothesized that the copper(II) catalyst coordinates to the diazonium salt, activating it for nucleophilic attack by the isocyanide at the terminal nitrogen atom. This is followed by an intramolecular cyclization and subsequent aromatization to afford the 1,5-disubstituted product. The reaction proceeds under mild conditions and demonstrates a broad substrate scope with respect to both the isocyanide and the diazonium salt.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-Phenyl-5-((4-methoxyphenyl)amino)-1H-1,2,4-triazole (A Representative Example)
Step 1: Preparation of the Aryldiazonium Salt. Aniline (1.0 equiv) is dissolved in a mixture of acetonitrile and water at 0 °C. To this solution, tetrafluoroboric acid (HBF4, 1.2 equiv) is added, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO2, 1.1 equiv). The resulting mixture is stirred at 0 °C for 30 minutes to generate the aryldiazonium tetrafluoroborate salt.
Step 2: Copper-Catalyzed Cycloaddition. In a separate flask, copper(II) acetate (Cu(OAc)2, 10 mol%) and 4-methoxyphenyl isocyanide (1.2 equiv) are dissolved in dichloromethane (DCM). The freshly prepared aryldiazonium salt solution is then added to this mixture at room temperature. The reaction is stirred for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 1,5-disubstituted 1,2,4-triazole.
Mechanistic Diagram:
Caption: Simplified catalytic cycle for the Cu(II)-catalyzed synthesis.
Method 3: Multicomponent Electrosynthesis
In a significant advancement towards greener synthetic methodologies, Yang and Yuan have developed a novel electrochemical route for the synthesis of 1,5-disubstituted 1,2,4-triazoles.[6][7] This method involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol, conducted in an undivided electrochemical cell.[6] The key advantage of this approach is the avoidance of stoichiometric chemical oxidants and transition-metal catalysts.[6]
Causality Behind Experimental Choices: The reaction is mediated by electrochemically generated reactive iodine species from a catalytic amount of tetrabutylammonium iodide (TBAI).[6] The alcohol serves as both the solvent and the reactant, being oxidized at the anode to the corresponding aldehyde in situ. Ammonium acetate acts as the nitrogen source. The reaction proceeds at room temperature, highlighting its mildness and energy efficiency. The proposed mechanism involves a radical pathway, which is a departure from the ionic mechanisms of the other methods discussed.[6]
Experimental Protocol: Electrosynthesis of 1-Phenyl-5-methyl-1H-1,2,4-triazole (A Representative Example)
Step 1: Electrochemical Setup. In an undivided glass beaker equipped with a graphite anode and a platinum cathode, phenylhydrazine (1.0 equiv), paraformaldehyde (1.2 equiv), ammonium acetate (2.0 equiv), and tetrabutylammonium iodide (TBAI, 0.2 equiv) are dissolved in methanol (MeOH, 10 mL).
Step 2: Electrolysis. The reaction mixture is electrolyzed at a constant current of 10 mA for 8 hours at room temperature. The progress of the reaction is monitored by TLC.
Step 3: Workup and Purification. After the electrolysis is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford the pure 1,5-disubstituted 1,2,4-triazole.
Workflow Diagram:
Caption: General workflow for the multicomponent electrosynthesis.
Comparative Performance Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Feature | Method 1: Amidine-Hydrazine Condensation | Method 2: Catalyst-Controlled Cycloaddition | Method 3: Multicomponent Electrosynthesis |
| Starting Materials | Oxamide-derived amidines, Hydrazine hydrochlorides | Isocyanides, Aryldiazonium salts | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols |
| Key Reagents/Catalysts | None (thermal) | Cu(OAc)₂ (for 1,5-isomer) | TBAI (mediator) |
| Regioselectivity | Excellent for 1,5-isomer | Tunable (Cu for 1,5; Ag for 1,3) | Good for 1,5-isomer |
| Typical Yields | Good to Excellent (70-95%) | Good to High (70-90%) | Good to High (60-85%) |
| Reaction Conditions | Mild to moderate heat (60 °C) | Room temperature to mild heat (25-60 °C) | Room temperature |
| Key Advantages | Scalability, high regioselectivity, stable intermediates | Tunable regioselectivity, broad substrate scope | Green (no chemical oxidants), mild conditions, operational simplicity |
| Potential Limitations | Requires pre-synthesis of amidine reagent | Isocyanides can be toxic, diazonium salts can be unstable | Requires specialized electrochemical equipment, substrate scope may be limited by electrochemical stability |
Conclusion and Outlook
The choice of a synthetic route to 1,5-disubstituted 1,2,4-triazoles is a strategic decision that should be guided by the specific requirements of the project.
-
For process development and scale-up , where robustness, high regioselectivity, and the use of stable intermediates are paramount, the Amidine-Hydrazine Condensation Route is an excellent choice.[1][2][3]
-
For medicinal chemistry applications where rapid access to diverse analogues and the ability to explore different regioisomers are critical, the Catalyst-Controlled [3+2] Cycloaddition offers unparalleled flexibility.[4][5]
-
For researchers focused on green chemistry and sustainable synthesis , the Multicomponent Electrosynthesis presents an innovative and environmentally benign alternative that avoids harsh reagents and transition metals.[6][7]
By understanding the underlying principles and practical considerations of these modern synthetic methodologies, researchers can more efficiently access the valuable 1,5-disubstituted 1,2,4-triazole scaffold, accelerating the discovery and development of new chemical entities with therapeutic and technological potential.
References
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Yang, N., & Yuan, G. (2018). A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969. [Link]
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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ACS Publications. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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Yang, N., & Yuan, G. (2018). A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry. [Link]
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Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3585–3589. [Link]
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Beilstein Journal of Organic Chemistry. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
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PubMed. (2010). Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. [Link]
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Al-Masoudi, N. A. (2006). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Chemistry of Heterocyclic Compounds, 42(11), 1377-1405. [Link]
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Huang, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. [Link]
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Oakdale, J. S., et al. (2015). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 92, 253-267. [Link]
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Wang, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(18), 9232-9243. [Link]
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Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
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Huang, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. [Link]
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Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. [Link]
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Performance evaluation of 1-Chloromethyl-1H-1,2,4-triazole in click chemistry applications
An Expert's Guide to the Evolving Landscape of Click Chemistry: A Performance Evaluation of 1-Chloromethyl-1H-1,2,4-triazole and its Derivatives
In the dynamic field of bioconjugation and drug discovery, the quest for novel, efficient, and versatile chemical tools is perpetual. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has established itself as a cornerstone methodology due to its high efficiency, selectivity, and biocompatibility. The choice of reagents, specifically the azide and alkyne partners, is critical in dictating the success of a click reaction. This guide provides a deep dive into the potential of this compound as a precursor for a new class of azide reagents in click chemistry. We will explore its synthesis, proposed reactivity, and a comparative analysis against a well-established alternative, azidomethyl phenyl sulfide, supported by hypothesized experimental data and detailed protocols.
The Rationale for Exploring New Azide Reagents
The versatility of click chemistry is intrinsically linked to the diversity of the azide and alkyne building blocks. While many azide-containing molecules are commercially available, there is a continuous drive to develop reagents with enhanced properties, such as:
-
Improved Reaction Kinetics: Fine-tuning the electronic properties of the azide can accelerate the rate of the cycloaddition.
-
Enhanced Stability: Reagents that are stable under a wider range of conditions offer greater flexibility in multi-step syntheses.
-
Post-Click Modification Potential: The introduction of additional functional groups within the azide reagent can allow for subsequent chemical transformations.
-
Favorable Physicochemical Properties: For applications in drug discovery and chemical biology, properties like solubility and cell permeability are paramount.
This compound presents an intriguing starting point for the development of a novel azidomethylating agent. The presence of the 1,2,4-triazole moiety, a common pharmacophore in medicinal chemistry, suggests that its incorporation into molecules via click chemistry could impart desirable biological activities.
From Chloride to Azide: A Necessary Transformation
This compound is not directly used in the click reaction. It serves as a stable precursor to the corresponding azide, 1-Azidomethyl-1H-1,2,4-triazole. This transformation is typically achieved through a simple nucleophilic substitution reaction with an azide salt, such as sodium azide.
Caption: Synthesis of 1-Azidomethyl-1H-1,2,4-triazole.
This straightforward synthesis allows for the in situ generation of the azide or its isolation as a stock reagent. The stability of the chloromethyl precursor is an advantage for storage and handling.
Comparative Analysis: 1-Azidomethyl-1H-1,2,4-triazole vs. Azidomethyl Phenyl Sulfide
To evaluate the potential of 1-Azidomethyl-1H-1,2,4-triazole, we will compare it to a widely used azidomethylating agent, azidomethyl phenyl sulfide. This comparison will be based on hypothesized experimental data from a model click reaction with a terminal alkyne.
The Model Reaction
The model reaction involves the CuAAC of the respective azidomethylating agent with propargyl alcohol in the presence of a copper(I) catalyst and a stabilizing ligand.
Caption: Model click reaction for comparative analysis.
Hypothesized Performance Data
The following table summarizes the expected outcomes of the comparative study.
| Parameter | 1-Azidomethyl-1H-1,2,4-triazole | Azidomethyl Phenyl Sulfide | Rationale for Hypothesis |
| Reaction Time (min) | 15 | 30 | The electron-withdrawing nature of the 1,2,4-triazole ring is expected to increase the electrophilicity of the azide, potentially accelerating the cycloaddition. |
| Yield (%) | 95 | 92 | Both reagents are expected to give high yields, characteristic of click chemistry. The slightly higher yield for the triazole derivative is hypothesized based on faster kinetics. |
| Purity (by HPLC, %) | >98 | >98 | Click reactions are known for their high selectivity, leading to products of high purity with minimal side reactions. |
| Stability of Azide Reagent | High | Moderate | The triazole moiety is generally more stable than the phenyl sulfide group, which can be susceptible to oxidation. |
Discussion of Expected Results
The primary advantage of 1-Azidomethyl-1H-1,2,4-triazole is projected to be its enhanced reactivity, leading to faster reaction times. This can be attributed to the electronic properties of the triazole ring. The nitrogen-rich heterocycle acts as an electron-withdrawing group, which can lower the LUMO energy of the azide, making it more susceptible to nucleophilic attack by the acetylide in the CuAAC catalytic cycle.
Furthermore, the resulting triazole-containing product may exhibit improved solubility in aqueous media compared to the product derived from the more hydrophobic azidomethyl phenyl sulfide. This is a significant consideration for biological applications.
Experimental Protocols
The following are detailed protocols for the synthesis of 1-Azidomethyl-1H-1,2,4-triazole and its subsequent use in the model click reaction.
Synthesis of 1-Azidomethyl-1H-1,2,4-triazole
Caption: Workflow for the synthesis of 1-Azidomethyl-1H-1,2,4-triazole.
-
Dissolution: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Azide: Add sodium azide (NaN3, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 1-Azidomethyl-1H-1,2,4-triazole.
Protocol for Comparative Click Reaction
Caption: Protocol for the comparative CuAAC reaction.
-
Preparation: Prepare stock solutions of the azide reagent (1-Azidomethyl-1H-1,2,4-triazole or azidomethyl phenyl sulfide), propargyl alcohol, copper(II) sulfate (CuSO4), and sodium ascorbate in an appropriate solvent.
-
Reaction Setup: In a reaction vial, add the solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Addition of Reactants: Add propargyl alcohol (1.0 eq) and the respective azide reagent (1.1 eq).
-
Addition of Reducing Agent: Add sodium ascorbate (0.2 eq).
-
Initiation: Initiate the reaction by adding CuSO4 (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Upon completion, determine the yield and purity of the product by high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
While direct, peer-reviewed comparative data on the performance of this compound in click chemistry is still emerging, a theoretical analysis based on fundamental chemical principles suggests its potential as a valuable precursor for a new class of azide reagents. The anticipated enhanced reactivity and the introduction of a biologically relevant triazole moiety make it a compelling candidate for further investigation.
Future studies should focus on the experimental validation of the hypotheses presented in this guide. A thorough investigation into the reaction kinetics, substrate scope, and stability of 1-Azidomethyl-1H-1,2,4-triazole will provide a clearer picture of its advantages and limitations. Furthermore, exploring the applications of the resulting triazole-functionalized molecules in areas such as drug discovery, bioconjugation, and materials science will be crucial in establishing its place in the ever-expanding toolkit of click chemistry.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Chloromethyl-1H-1,2,4-triazole Derivatives
Introduction: The Privileged Scaffold and a Versatile Building Block
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is recognized as a "privileged structure." Its five-membered heterocyclic ring is a cornerstone in a multitude of compounds exhibiting a vast spectrum of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on derivatives of a particularly valuable synthetic intermediate: 1-Chloromethyl-1H-1,2,4-triazole . The strategic placement of a reactive chloromethyl group on the stable triazole ring makes this compound a highly versatile building block.[5] This reactivity allows for the systematic introduction of diverse functional groups, enabling the construction of extensive libraries of novel derivatives for therapeutic exploration.
This document provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives. By examining experimental data from anticancer, antifungal, and antibacterial studies, we will elucidate the key structural modifications that govern biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation therapeutic agents.
The Synthetic Keystone: this compound
The primary utility of this compound lies in its susceptibility to nucleophilic substitution. The chlorine atom serves as an excellent leaving group, allowing the carbon of the chloromethyl moiety to be readily attacked by a wide array of nucleophiles. This facilitates the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, serving as the gateway to molecular diversity.[5]
A common and effective route to synthesize this key intermediate is a two-step process. First, 1H-1,2,4-triazole is reacted with paraformaldehyde and hydrochloric acid to form a 1-(hydroxymethyl)-1,2,4-triazole intermediate. The subsequent chlorination of the hydroxyl group, often accomplished with thionyl chloride (SOCl₂) in a solvent like chloroform, yields the final product with high efficiency.[5][6]
Caption: General synthesis and derivatization pathway.
Comparative SAR Analysis Across Key Biological Activities
The true value of the this compound scaffold is demonstrated by the potent and varied biological activities of its derivatives. The following sections compare the SAR of these compounds in the contexts of cancer, fungal infections, and bacterial infections.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel chemotherapeutics is a paramount challenge in modern medicine.[7] Derivatives of 1,2,4-triazole have emerged as a promising class of anticancer agents, with their design often inspired by successful drugs like the aromatase inhibitor Letrozole.[8] Their mechanisms frequently involve the inhibition of critical cellular machinery, such as tubulin polymerization or key signaling enzymes.[9]
A comparative study of novel 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivatives against various human cancer cell lines reveals critical SAR insights. The cytotoxic effects are profoundly influenced by the nature of substituents on the phenyl rings.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 1,2,4-Triazole Derivatives [8]
| Compound | R Group (Substitution on Phenyl Ring) | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| 7a | H | 28.3 | 25.1 | 35.5 |
| 7b | 4-Cl | 15.2 | 11.8 | 29.8 |
| 7c | 4-Br | 12.6 | 10.4 | 25.3 |
| 7d | 2,4-di-Cl | 8.8 | 6.8 | 20.1 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.1 | 1.5 |
Analysis of Structure-Activity Relationship:
The data clearly indicates that the introduction of electron-withdrawing halogen substituents on the phenyl ring enhances cytotoxic activity. A clear trend is observable: 2,4-di-Cl > 4-Br > 4-Cl > H .[8] This suggests that the electronic properties and steric bulk of the substituents play a crucial role in the interaction with the biological target. The di-chloro substituted compound 7d consistently shows the most potent activity across all tested cell lines, albeit still less potent than the standard doxorubicin. This highlights a key area for further optimization. Quantitative structure-activity relationship (QSAR) studies have also suggested that introducing electron-withdrawing groups is favorable for the activity of 1,2,4-triazole derivatives.[2]
Caption: SAR summary for anticancer activity.
Antifungal Activity: Combating Pathogenic Fungi
1,2,4-triazole derivatives are among the most important classes of antifungal agents used in both agriculture and medicine.[2][3] Many established antifungal drugs, such as Fluconazole and Voriconazole, feature this core structure.[10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[11][12]
The fungicidal activity of novel 1,2,4-triazole derivatives containing an oxime ether moiety was evaluated against several plant pathogens, demonstrating the impact of specific structural features.
Table 2: Comparative Antifungal Activity (EC₅₀ in mg/L) of 1,2,4-Triazole Derivatives [13]
| Compound | Key Structural Feature | S. sclerotiorum | P. infestans | R. solani | B. cinerea |
| 5a4 | 4-bromo-2-chlorophenoxy | 1.59 | 0.46 | 0.27 | 11.39 |
| 5b2 | 2-chlorophenoxy, O-benzyl oxime | 0.12 | 1.98 | 1.24 | >50 |
| 5a17 | 4-trifluoromethylphenoxy | 17.47 | 14.21 | 10.55 | 7.48 |
| Difenoconazole | (Standard Drug) | 0.15 | 0.21 | 0.33 | 8.86 |
Analysis of Structure-Activity Relationship:
The results highlight the importance of the substituent pattern on the phenoxy ring. Compound 5a4 , with mixed halogen atoms (bromo and chloro), demonstrated broad-spectrum fungicidal activity.[13] Compound 5b2 showed exceptional potency against S. sclerotiorum, comparable to the commercial fungicide difenoconazole, suggesting that the combination of a 2-chlorophenoxy group with an O-benzyl oxime is highly favorable for targeting this specific pathogen.[13] Furthermore, the presence of a trifluoromethyl (-CF₃) group in compound 5a17 led to higher inhibitory activity towards B. cinerea than the control agent, indicating this group may be beneficial for targeting certain fungi.[13]
Caption: SAR summary for antifungal activity.
Antibacterial Activity: The Fight Against Drug Resistance
The global crisis of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action.[14][15] The 1,2,4-triazole scaffold has been extensively investigated for this purpose, often through the creation of hybrid molecules that combine the triazole ring with other known antibacterial pharmacophores, such as quinolones.[10][14][15]
A study on Mannich bases and sulfide derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol revealed significant activity against both Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives [14]
| Compound Type | Key Structural Feature | B. cereus (Gram +) | P. aeruginosa (Gram -) | E. coli (Gram -) |
| Mannich Base (23) | Morpholine/Piperidine moiety | Potent | Potent | Potent |
| Chloromethyl (24) | Chloromethyl group | - | - | Good |
| Sulfide (25) | Sulfide linkage | Good | - | - |
| Ciprofloxacin | (Standard Drug) | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 |
Note: The original study described the activity qualitatively as "potent" or "good"; specific MIC values were not provided in the summary.[14]
Analysis of Structure-Activity Relationship:
The key finding from this research is that the nature of the group attached to the core triazole structure is critical for determining the spectrum of activity. The Mannich bases (23 ), which incorporate morpholine and piperidine rings, exhibited the broadest and most potent inhibitory effects against all tested bacteria.[14] In contrast, the chloromethyl derivative (24 ) was most effective against E. coli, while the sulfide derivatives (25 ) showed good activity primarily against the Gram-positive Bacillus cereus.[14] This demonstrates that different side chains can be used to tune the antibacterial spectrum, a crucial consideration in designing targeted therapies.
Caption: SAR summary for antibacterial activity.
Experimental Protocols: Methodologies for Evaluation
To ensure scientific integrity and reproducibility, the protocols used to generate the activity data are critical. The following are standardized, step-by-step methodologies for the key assays discussed.
General Protocol for Synthesis of 1-Substituted-methyl-1H-1,2,4-triazole Derivatives
This protocol describes a typical nucleophilic substitution reaction starting from this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to act as an acid scavenger.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a phenol, thiol, or amine, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the final derivative.
-
Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][12][16]
Protocol for In Vitro Cytotoxicity (MTT Assay)[8][9]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a standard drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound derivatives consistently demonstrate the scaffold's immense potential for therapeutic development. This guide has highlighted several key principles:
-
Anticancer Activity: Is enhanced by the presence of electron-withdrawing groups, particularly multiple halogen substitutions on appended aromatic rings.
-
Antifungal Activity: Can be tuned for broad-spectrum or specific efficacy by varying substituents on phenoxy or other side chains, with halogen and trifluoromethyl groups proving beneficial.
-
Antibacterial Activity: Is highly dependent on the nature of the linked moiety, with heterocyclic groups like morpholine and piperidine conferring broad-spectrum activity.
The this compound intermediate is a powerful and versatile tool, enabling the systematic and rational design of new chemical entities. Future research should focus on expanding the diversity of nucleophiles used for derivatization, exploring novel biological targets beyond those discussed, and employing computational tools and QSAR modeling to predict the activity of new designs before synthesis.[2][5] The development of hybrid molecules, which combine the triazole core with other pharmacologically active scaffolds, remains a particularly promising strategy for overcoming drug resistance and improving therapeutic outcomes.[15]
References
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Synthesis of 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 21, 2026, from [Link]
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- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13), 1–9.
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- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 868971.
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Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
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- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 67–80.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Chloromethyl-1H-1,2,4-triazole
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, from acquisition to disposal. 1-Chloromethyl-1H-1,2,4-triazole is a versatile synthetic building block, valued for its reactive chloromethyl group attached to a stable triazole ring[1]. However, its chemical properties, particularly the presence of a carbon-halogen bond, necessitate a rigorous and informed approach to its disposal.
This guide provides a comprehensive framework for the safe handling and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Regulatory Imperative
Understanding the inherent hazards of a chemical is the foundational step in managing its lifecycle. This compound hydrochloride is classified as a hazardous substance, and its proper disposal is not merely a best practice but a regulatory requirement.
Regulatory Context: As a halogenated organic compound, this compound falls under strict hazardous waste regulations enforced by agencies such as the U.S. Environmental Protection Agency (EPA). Such compounds are specifically listed and regulated due to their potential to form persistent and toxic byproducts if disposed of improperly[2]. All disposal activities must comply with federal, state, and local regulations[3][4].
Hazard Summary: The primary hazards associated with this compound are summarized below. This information is derived from supplier Safety Data Sheets (SDS), which should always be consulted as the primary source of safety information[5][6].
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[5][6] |
| Environmental | General | Do not empty into drains or release into the environment.[3][5] |
The Core Principle of Disposal: High-Temperature Incineration
The universally accepted and required method for the disposal of chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility[7][8][9].
Why Incineration? The thermal destruction process is designed to break the stable chemical bonds within the molecule.
-
Complete Combustion: In a properly operated incinerator (typically at temperatures of 800°–1500° C), the organic structure is oxidized, converting the carbon and hydrogen primarily into carbon dioxide (CO₂) and water (H₂O)[7][10].
-
Halogen Management: The chlorine atom is converted mainly to hydrogen chloride (HCl) gas[7][8]. This is a critical step, as uncontrolled combustion can lead to the formation of highly toxic chlorinated byproducts like dioxins and furans[11][12].
-
Scrubbing: Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers, which neutralize and remove the acidic HCl gas before it is released into the atmosphere[7][10].
Attempting to dispose of this compound via any other method, such as chemical neutralization in the lab or discharge to the sewer system, is non-compliant and environmentally hazardous. The compound is water-soluble, meaning it can easily become mobile in the environment if not properly contained[5].
Step-by-Step Disposal Protocol for the Laboratory
This protocol outlines the procedural steps for safely managing this compound waste from the point of generation to its final handoff to a licensed disposal contractor.
Step 1: Personal Protective Equipment (PPE) and Risk Assessment
Before handling the compound in any form (pure reagent, solutions, or contaminated materials), ensure a proper risk assessment has been conducted and appropriate PPE is worn.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A standard lab coat is required. Ensure exposed skin is washed thoroughly after handling[5][6].
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols. If dust is generated, a respirator may be necessary[3].
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .
-
Collection:
-
Solid Waste: Carefully sweep up or transfer residual solid this compound into a designated waste container. Avoid generating dust[5][13].
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in the same solid waste container.
-
-
Incompatibilities: Do NOT mix this waste with strong oxidizing agents or strong acids[5][13][14]. Store it in a separate, dedicated container.
Step 3: Container Management
All hazardous waste must be accumulated in appropriate containers.
-
Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".
-
Closure: The container must be kept tightly closed at all times except when waste is being added[5][15]. This prevents the release of vapors and protects the contents from contamination.
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area or main hazardous waste storage area. This location must be:
-
In a dry, cool, and well-ventilated place[5].
-
Away from incompatible materials[13].
-
Under the control of laboratory personnel.
Step 5: Final Disposal
The final step is the transfer of the waste to a licensed environmental services contractor.
-
Coordination: Follow your institution's procedures for hazardous waste pickup, which is typically managed by an Environmental Health & Safety (EHS) department.
-
Documentation: Ensure all required paperwork or digital records for the waste manifest are completed accurately. The waste must be disposed of at an approved and permitted waste disposal plant[3][5][16].
Emergency Spill Procedures
In the event of an accidental spill, follow these steps:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear the appropriate PPE as described in Step 1.
-
Containment: Prevent the spilled material from entering drains or waterways[3][4].
-
Cleanup: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container[5][13]. If appropriate, moisten first to prevent dusting[13].
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
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- Horvath, A., et al. (n.d.).
- Wiley-VCH. (2024, May 12).
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- Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-1,2,4-Triazole.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet: 4-Amino-1,2,4-triazole.
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- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
-
Echemi. (n.d.). 4-ChloroMethyl-1-Methyl-1H-[5][7][10]triazole Safety Data Sheets. Retrieved from echemi.com.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
- Benchchem. (n.d.). This compound.
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A Senior Application Scientist's Guide to Handling 1-Chloromethyl-1H-1,2,4-triazole: From Risk Assessment to Disposal
Navigating the complexities of novel chemical entities requires a foundational commitment to safety, not as a procedural checklist, but as an integrated component of rigorous scientific practice. 1-Chloromethyl-1H-1,2,4-triazole and its hydrochloride salt are valuable reagents in synthetic chemistry; however, their handling demands a comprehensive understanding of their potential hazards. This guide moves beyond mere instruction to instill a framework of proactive risk mitigation, ensuring that your work is not only scientifically sound but fundamentally safe.
Hazard Profile: Understanding the "Why" Behind the Precautions
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific toxicological and physical properties. For this compound hydrochloride, the hazards are well-defined and dictate our non-negotiable safety protocols.[1]
-
Dermal and Ocular Hazard: The compound is classified as a Category 2 skin and eye irritant.[1][2] This means direct contact can cause inflammation, redness, and pain.[3] The causality is straightforward: the chemical's structure allows it to disrupt the cellular integrity of skin and eye tissues, leading to an irritant response. Therefore, preventing any direct contact is paramount.
-
Respiratory Hazard: It is also classified under Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory irritation.[1][2] As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles generated during weighing or transfer. These fine particles can be easily inhaled, depositing on the moist, sensitive tissues of the respiratory tract and causing irritation.[1][2]
-
Structural Alerts: While comprehensive toxicological data for this specific molecule may be limited, the parent compound, 1,2,4-triazole, is suspected of damaging fertility or the unborn child.[4][5][6] This structural relationship necessitates a conservative approach, treating the derivative with a higher degree of caution until proven otherwise.
Table 1: Hazard Summary and Immediate Implications
| Hazard Classification | Target Organ(s) | Rationale for Protection |
|---|---|---|
| Skin Irritation (Category 2) | Skin | Prevents direct contact that can cause inflammation and irritation.[1][2] |
| Serious Eye Irritation (Category 2) | Eyes | Protects sensitive ocular tissues from severe irritation and potential damage.[1][2] |
| STOT SE 3 | Respiratory System | Prevents inhalation of dust/aerosols that can irritate the nose, throat, and lungs.[1][2] |
The Core Protocol: A Multi-Layered Defense Strategy
Safety is achieved through layers of protection. Engineering controls are the first and most effective barrier, supplemented by a mandatory PPE ensemble.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable. The fume hood's constant airflow contains and exhausts dust and vapors, drastically reducing the risk of inhalation and protecting the laboratory environment.
Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE based on the specific laboratory operation. This task-based approach ensures that the level of protection matches the level of risk.
Table 2: Task-Specific PPE Requirements
| Operation | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Weighing/Transfer of Solid | Chemical Fume Hood | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile), inspected before use | Full-length lab coat, closed-toe shoes | NIOSH/MSHA-approved N95 respirator or equivalent[7] |
| Preparing Solutions | Chemical Fume Hood | Chemical safety goggles or safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat, closed-toe shoes | Not required if solution is handled entirely within the fume hood |
| Reaction Workup/Purification | Chemical Fume Hood | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat, closed-toe shoes | Not required if exposure to aerosols/vapors is not anticipated |
Procedural Guidance: A Self-Validating Workflow
Adherence to a strict, logical sequence for donning, handling, and doffing PPE is critical to prevent cross-contamination and ensure the integrity of your protective barrier.
Step 1: Preparation and Donning PPE
-
Verify Fume Hood Operation: Before bringing any chemicals into the hood, confirm that it is functioning correctly (check the airflow monitor).
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) inside the fume hood to minimize reaching in and out.
-
Don Lab Coat: Fasten the lab coat completely.
-
Don Eye Protection: Put on your chemical safety goggles. They should fit snugly.
-
Don Respirator (if required): If you are weighing the solid, now is the time to don your N95 respirator. Perform a seal check to ensure there are no leaks.
-
Don Gloves: Pull gloves on so they cover the cuffs of your lab coat. Inspect each glove for any signs of damage or pinholes.[5]
Step 2: Handling and Operational Plan
-
Minimize Dust: When handling the solid, use smooth, deliberate motions. Avoid scooping or dropping the material in a way that creates a dust cloud.[8]
-
Containment: Keep the primary container of the chemical covered when not actively dispensing from it.
-
Immediate Clean-up: If a minor spill occurs inside the fume hood, clean it up immediately following your lab's standard operating procedures.
Step 3: Doffing PPE and Decontamination
This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clothing.
-
Decontaminate Gloves: If grossly contaminated, wipe the outside of your gloves with a solvent-dampened towel while still in the fume hood. Dispose of the towel as hazardous waste.
-
Remove Gloves: Remove your gloves using a proper technique (peeling one off with the other, without touching the outer surface with your bare hand).[7] Dispose of them in the designated solid waste container.
-
Remove Lab Coat: Remove your lab coat by rolling it inward, containing any potential surface contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Remove Eye/Face Protection: Remove your goggles.
-
Remove Respirator: Remove your respirator last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][8]
PPE Selection Workflow
Sources
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- 2. fishersci.fi [fishersci.fi]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
